molecular formula C12H23N3O B1671243 Esaprazole CAS No. 64204-55-3

Esaprazole

カタログ番号: B1671243
CAS番号: 64204-55-3
分子量: 225.33 g/mol
InChIキー: RTFADALJKSFJDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esaprazole is a small molecule pharmaceutical compound originally developed for its gastroprotective and antiulcer properties . Its primary research application has been in the study of gastrointestinal conditions, where it has been shown to significantly stimulate gastric mucus output in animal models, providing a cytoprotective effect against damaging agents . For researchers, its value lies in its dual mechanism of action; while some studies classify it as a proton pump inhibitor (PPI) that reduces gastric acid secretion , earlier research also points to an undefined cytoprotective mechanism that is independent of acid suppression . This makes it a useful compound for comparative studies on gastric cytoprotection. Furthermore, recent scientific investigation has revealed potential new research avenues for this compound and its analogues. It has been identified as a ligand for the σ1 receptor, suggesting it may possess neuroprotective properties worthy of exploration in models of neurodegenerative diseases and cerebral ischemia . The compound has been through clinical trials for peptic ulcer disease and has also been studied in human trials for chronic superficial gastritis, demonstrating symptomatic improvement and reduction of mucosal inflammation . This compound is For Research Use Only. It is not for use in humans or for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFADALJKSFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91290-76-5 (mono-hydrochloride)
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046147
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64204-55-3
Record name Esaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64204-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuroprotective Mechanisms of Esomeprazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole (B1671258), the S-isomer of omeprazole (B731) and a widely used proton pump inhibitor (PPI), has been the subject of growing interest regarding its potential neuroprotective effects. While primarily known for its potent inhibition of gastric acid secretion, emerging preclinical evidence suggests that esomeprazole may exert beneficial effects on the central nervous system through a variety of mechanisms. This technical guide provides an in-depth review of the current understanding of esomeprazole's neuroprotective actions, focusing on its roles in mitigating oxidative stress, inflammation, and apoptosis. We present a synthesis of key experimental findings, detailed methodologies, and a summary of quantitative data. Furthermore, we visualize the implicated signaling pathways to offer a clear perspective for researchers and professionals in drug development. It is important to note, however, that the literature also presents conflicting evidence, with some studies associating long-term PPI use with potential neurological risks, warranting further investigation.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The pathological processes underlying these disorders are complex and multifactorial, often involving oxidative stress, chronic inflammation, and programmed cell death (apoptosis)[1][2]. Consequently, therapeutic strategies aimed at mitigating these cellular and molecular events are of paramount importance.

Esomeprazole, a second-generation proton pump inhibitor, has demonstrated effects beyond its intended gastrointestinal applications. A body of research points towards its potential as a neuroprotective agent. This document aims to consolidate the existing preclinical evidence, providing a detailed technical overview of the proposed mechanisms of action.

Core Neuroprotective Mechanisms of Esomeprazole

The neuroprotective effects of esomeprazole appear to be multifaceted, primarily revolving around three interconnected pathways: attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic cell death.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in various neurological conditions[1][3]. Experimental studies have shown that esomeprazole and its parent compound, omeprazole, can bolster the brain's antioxidant defenses.

Key findings indicate that treatment with these PPIs can lead to a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH)[4][5][6][7]. This suggests that esomeprazole may directly or indirectly enhance the cellular mechanisms that neutralize harmful free radicals. Some studies suggest that omeprazole and esomeprazole possess a high capacity to scavenge free radicals directly[8].

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases[9]. Esomeprazole has been shown to exert anti-inflammatory effects in the brain.

One of the primary mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[4][6]. These pathways are critical regulators of the inflammatory response, and their inhibition by esomeprazole leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[6][10]. By dampening the inflammatory cascade, esomeprazole may help to create a more favorable environment for neuronal survival.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative disorders, leading to excessive neuronal loss[11][12][13][14]. Evidence suggests that esomeprazole can interfere with the apoptotic cascade.

A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases. Studies have demonstrated that omeprazole can significantly reduce the activity of caspase-3, a critical executioner caspase, in models of brain injury[5][7]. This anti-apoptotic effect is a crucial component of its overall neuroprotective profile.

The Gut-Brain Axis Connection

A novel and intriguing area of research is the influence of esomeprazole on the gut-brain axis. Recent studies have highlighted a potential link between long-term esomeprazole use, gut dysbiosis, and cognitive impairment, particularly in the presence of stress[15]. However, the same study also suggests a neuroprotective role for probiotics in reversing these effects. The proposed mechanism involves the modulation of the NLRP3 inflammasome pathway in the gut, which in turn influences systemic inflammation and brain-derived neurotrophic factor (BDNF) levels in the hippocampus[15]. This underscores the complexity of esomeprazole's effects and the importance of considering its systemic impact.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of esomeprazole and omeprazole.

Table 1: Effects on Oxidative Stress Markers

CompoundModelTissueMarkerEffectReference
OmeprazoleTraumatic Brain Injury (Rat)BrainMDADecreased[5][7]
OmeprazoleTraumatic Brain Injury (Rat)BrainSODIncreased[5][7]
OmeprazoleTraumatic Brain Injury (Rat)BrainGPxIncreased[7]
EsomeprazoleStress Ulcer (Rat)Gastric TissueMDADecreased[6]
EsomeprazoleStress Ulcer (Rat)Gastric TissueGSHIncreased[6]
EsomeprazoleStress Ulcer (Rat)Gastric TissueSODIncreased[6]

Table 2: Effects on Inflammatory and Apoptotic Markers

CompoundModelTissueMarkerEffectReference
OmeprazoleTraumatic Brain Injury (Rat)BrainCaspase-3Decreased[5][7]
EsomeprazoleStress Ulcer (Rat)Gastric TissueTNF-αDecreased[6]
EsomeprazoleStress Ulcer (Rat)Gastric TissueIL-1βDecreased[6]
EsomeprazoleStress Ulcer (Rat)Gastric Tissuep-p38 MAPKDecreased[6]
EsomeprazoleStress Ulcer (Rat)Gastric Tissuep-NF-κB p65Decreased[6]

Detailed Experimental Protocols

Traumatic Brain Injury Model in Rats (Omeprazole Study)
  • Animals: Male Sprague-Dawley rats.

  • Injury Model: Closed-head contusive weight-drop injury.

  • Treatment Groups: Control, Trauma, Omeprazole (OM), Methylprednisolone (MP).

  • Dosage and Administration: Omeprazole administered at a specific dose (e.g., 10 mg/kg) intraperitoneally post-injury.

  • Biochemical Analysis: Brain tissues were extracted 24 hours post-trauma. Levels of MDA, SOD, and glutathione peroxidase (GPx) were measured using spectrophotometric assays. Caspase-3 activity was determined using a colorimetric assay kit.

  • Histopathology: Brain sections were stained with hematoxylin (B73222) and eosin (B541160) to assess neuronal damage.

Water-Immersion and Restraint (WIR) Stress Ulcer Model in Rats (Esomeprazole Study)
  • Animals: Male Sprague-Dawley rats.

  • Model: Rats were fasted and then restrained and immersed in water to induce stress ulcers.

  • Treatment Groups: Normal Saline, WIR, WIR + Low-Dose Esomeprazole, WIR + High-Dose Esomeprazole.

  • Dosage and Administration: Esomeprazole was administered orally for 7 days prior to the stress induction.

  • Biochemical Analysis: Gastric tissue was homogenized to measure levels of MDA, GSH, and SOD using specific assay kits. Levels of TNF-α and IL-1β were measured by ELISA. Protein expression of phosphorylated p38 MAPK and NF-κB p65 was determined by Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

G Esomeprazole Esomeprazole Oxidative_Stress Oxidative Stress Esomeprazole->Oxidative_Stress Inhibits Inflammation Inflammation Esomeprazole->Inflammation Inhibits Apoptosis Apoptosis Esomeprazole->Apoptosis Inhibits Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

High-level overview of Esomeprazole's neuroprotective actions.

G Esomeprazole Esomeprazole p38_MAPK p38 MAPK Phosphorylation Esomeprazole->p38_MAPK Inhibits NFkB NF-κB p65 Phosphorylation Esomeprazole->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation G Esomeprazole_Use Long-term Esomeprazole Use Gut_Dysbiosis Gut Dysbiosis Esomeprazole_Use->Gut_Dysbiosis NLRP3_Inflammasome NLRP3 Inflammasome (Colon) Gut_Dysbiosis->NLRP3_Inflammasome Activates Systemic_Inflammation Systemic Inflammation NLRP3_Inflammasome->Systemic_Inflammation BDNF Hippocampal BDNF Systemic_Inflammation->BDNF Decreases Cognitive_Impairment Cognitive Impairment BDNF->Cognitive_Impairment

References

What is the chemical structure of Esaprazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and professional purposes only. "Esaprazole" is presumed to be a misspelling of "Esomeprazole," a widely used proton pump inhibitor. This guide will focus exclusively on Esomeprazole.

Executive Summary

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1] It is extensively used in the management of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excessive stomach acid.[2] Esomeprazole exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of Esomeprazole, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Esomeprazole is a substituted benzimidazole (B57391) with a chiral sulfoxide (B87167) group, which is responsible for its stereoisomeric properties.

  • IUPAC Name: (S)-(-)-5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole[2]

  • Chemical Formula: C₁₇H₁₉N₃O₃S[2]

  • Molecular Weight: 345.42 g/mol [2]

  • CAS Number: 119141-88-7[2]

  • SMILES: COc1ccc2nc([nH]c2c1)--INVALID-LINK--Cc1ncc(C)c(OC)c1C[2]

Synthesis of Esomeprazole

The key step in the synthesis of Esomeprazole is the asymmetric oxidation of the prochiral sulfide (B99878) precursor, pyrmetazole. Several methods have been developed to achieve high enantioselectivity.

Titanium-Mediated Asymmetric Oxidation

A widely employed method for the asymmetric synthesis of Esomeprazole involves a titanium-catalyzed oxidation, often referred to as a modified Sharpless epoxidation for sulfides.[4][5]

Experimental Protocol: Asymmetric Oxidation of Pyrmetazole [6]

  • Catalyst Formation:

    • In a reaction vessel under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄), (S,S)-diethyl tartrate ((S,S)-DET), and water to a suitable solvent such as ethyl acetate.

    • Add the sulfide precursor, pyrmetazole, to this mixture.

    • Heat the mixture (e.g., to 50°C) for a specified duration (e.g., one hour) to form the chiral titanium complex.

  • Oxidation:

    • Cool the reaction mixture (e.g., to 30°C).

    • Add an amine base, such as triethylamine.

    • Introduce the oxidizing agent, cumene (B47948) hydroperoxide (CHP), to initiate the asymmetric oxidation of the sulfide to the sulfoxide.

    • Maintain the reaction at a controlled temperature for a set period (e.g., one hour).

  • Work-up and Isolation:

    • Quench the reaction.

    • Perform an aqueous work-up to remove the catalyst and other water-soluble components.

    • Extract the product with an organic solvent.

    • Purify the resulting Esomeprazole by crystallization or chromatography to achieve high enantiomeric excess (>94% ee).[4]

Bio-enzymatic Synthesis

An alternative, greener approach utilizes an engineered Baeyer-Villiger monooxygenase (BVMO) for the enzymatic oxidation of pyrmetazole. This method can achieve high yield (87%) and excellent enantiomeric excess (>99% ee) at a laboratory scale.[7]

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[3] Its mechanism of action involves the irreversible inhibition of the gastric proton pump.

  • Activation: Esomeprazole, being a weak base, accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178).[3]

  • Inhibition of H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase.[3] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][3]

  • Duration of Action: The inhibition of both basal and stimulated acid secretion is profound and long-lasting. Restoration of acid secretion requires the synthesis of new proton pump molecules.[3]

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathways that stimulate gastric acid secretion and the point of inhibition by Esomeprazole.

G Signaling Pathway of Gastric Acid Secretion and PPI Inhibition cluster_stimuli Stimuli cluster_receptors Receptors cluster_cell Parietal Cell Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3R Acetylcholine->M3R Histamine Histamine H2R H2R Histamine->H2R PLC Phospholipase C CCK2R->PLC M3R->PLC AC Adenylate Cyclase H2R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Increased Ca2+ IP3_DAG->Ca2+ ProtonPump H+/K+ ATPase (Proton Pump) Ca2+->ProtonPump Activation cAMP Increased cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation H_ion H+ ProtonPump->H_ion Secretion into Gastric Lumen Esomeprazole Esomeprazole Esomeprazole->ProtonPump Irreversible Inhibition

Caption: Gastric acid secretion pathway and Esomeprazole inhibition.

Quantitative Data

The following tables summarize key quantitative data for Esomeprazole.

Pharmacokinetic Parameters
ParameterValueReference
Bioavailability50% (single 20 mg dose) to 90% (repeated 40 mg dose)[8]
Time to Peak Plasma Concentration (Tmax)1-4 hours[8]
Plasma Half-life (t1/2)1-1.5 hours[2]
Volume of Distribution (Vd)24.89 L (in critically ill patients)[9]
Plasma Clearance (CL)6.13 L/h (in critically ill patients)[9]
Plasma Protein Binding~97%[8]
Pharmacodynamic and Efficacy Data
ParameterValueConditionReference
IC₅₀ (H+/K+-ATPase) 1.1 µM (for Omeprazole)In vitro[10]
Healing Rates (Erosive Esophagitis) 92.6% (Esomeprazole 40 mg) vs. 88.8% (Lansoprazole 30 mg) at 8 weeksErosive Esophagitis[11]
Symptom Relief (Heartburn) 32.5% increase in heartburn-free time (vs. 14.3% for placebo) over days 5-14Frequent Heartburn
H. pylori Eradication Rate 91.77% (in high-dose dual therapy)H. pylori Infection

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol measures the inhibitory effect of Esomeprazole on the proton pump.

Methodology

  • Preparation of H+/K+-ATPase Vesicles:

    • Isolate gastric microsomes rich in H+/K+-ATPase from a suitable animal model (e.g., porcine or rabbit stomach).

    • Homogenize the gastric mucosa and perform differential centrifugation to obtain a microsomal pellet.

  • ATPase Activity Measurement:

    • Pre-incubate the microsomal vesicles with varying concentrations of Esomeprazole in an acidic buffer (e.g., pH 6.1) to facilitate drug activation.[10]

    • Initiate the enzymatic reaction by adding ATP. The ATPase activity is determined by measuring the rate of inorganic phosphate (B84403) (Pi) liberation from ATP, often using a colorimetric method like the Fiske-Subbarow method.

    • Run the main reaction at a neutral pH (e.g., 7.4) to measure the remaining enzyme activity.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each Esomeprazole concentration relative to a vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

HPLC Method for Esomeprazole Analysis

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of Esomeprazole in pharmaceutical formulations.

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (e.g., pH 6.8) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Sample Preparation

  • Prepare a standard stock solution of Esomeprazole of known concentration in a suitable diluent (e.g., the mobile phase).

  • For tablet analysis, accurately weigh and powder a set number of tablets.

  • Dissolve a portion of the powder equivalent to a specific dose of Esomeprazole in the diluent, using sonication to aid dissolution.

  • Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Workflow Diagram

G Workflow for HPLC Analysis of Esomeprazole cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Prepare Esomeprazole Standard Solution Injection Inject into HPLC System StandardPrep->Injection SamplePrep Weigh and Dissolve Tablet Powder Filter Filter through 0.45 µm filter SamplePrep->Filter Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Esomeprazole using Standard Curve Integration->Quantification

References

An In-Depth Technical Guide to the Synthesis of Esomeprazole and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Esomeprazole (B1671258), the (S)-enantiomer of Omeprazole, a leading proton pump inhibitor (PPI). It details the core chemical strategies, highlights various catalytic systems, and presents detailed experimental protocols. The synthesis of related benzimidazole-based PPIs, which serve as structural analogues, is also discussed.

Core Synthesis Strategy: A Two-Step Approach

The industrial synthesis of Esomeprazole and its analogues, such as Pantoprazole and Rabeprazole, generally follows a convergent two-step pathway.[1] The foundational strategy involves:

  • Sulfide (B99878) Formation: The condensation of a substituted 2-mercaptobenzimidazole (B194830) with a substituted 2-(chloromethyl)pyridine. This step builds the core thioether backbone of the molecule (referred to as the prochiral sulfide).

  • Asymmetric Oxidation: The enantioselective oxidation of the sulfide to a sulfoxide. This is the most critical step, as it establishes the chiral center that defines Esomeprazole and dictates its enhanced therapeutic profile compared to the racemic mixture, Omeprazole.[2][3]

The overall synthetic logic is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Oxidation Mercapto Substituted 2-Mercaptobenzimidazole Sulfide Prochiral Sulfide (e.g., Pyrmetazole) Mercapto->Sulfide Base (e.g., NaOH) Solvent (e.g., EtOH) Pyridine (B92270) Substituted 2-(Chloromethyl)pyridine Pyridine->Sulfide Esomeprazole Esomeprazole / Analogue (Chiral Sulfoxide) Sulfide->Esomeprazole Chiral Catalyst Oxidant (e.g., CHP, H₂O₂)

Caption: General two-step synthesis pathway for Esomeprazole and its analogues.

Key Methodologies for Asymmetric Sulfoxidation

The conversion of the prochiral sulfide to the single (S)-enantiomer is the cornerstone of Esomeprazole synthesis. Several advanced methods have been developed to achieve high yield and enantioselectivity.[2][4]

2.1. Transition Metal Catalysis This is the most established industrial method. It employs a transition metal complexed with a chiral ligand to direct the oxidation.

  • Titanium-Based Catalysis: The original and widely used method is a variation of the Kagan-Sharpless oxidation.[2] It uses a titanium(IV) isopropoxide complex with a chiral tartrate ester, typically (S,S)-diethyl tartrate ((S,S)-DET), and an oxidant like cumene (B47948) hydroperoxide (CHP).[3] The presence of a controlled amount of water and an amine base is often crucial for achieving high enantiomeric excess (>94% ee).[2][3]

  • Iron-Based Catalysis: More recent developments have focused on using environmentally benign and cost-effective iron catalysts. A combination of an iron salt, a chiral Schiff base ligand, and a carboxylate salt additive can effectively catalyze the sulfoxidation using hydrogen peroxide, achieving excellent yields (87%) and enantioselectivity (99.4% ee) on a kilogram scale.[5]

  • Manganese-Based Catalysis: Manganese porphyrin complexes have also been shown to be effective catalysts for the asymmetric synthesis of Esomeprazole, achieving high yields and enantiomeric excess.[4]

2.2. Biocatalysis Enzymatic oxidation offers a green and highly selective alternative to metal catalysis. An engineered Baeyer-Villiger monooxygenase (BVMO) has been developed for this transformation.[6]

  • The process uses a BVMO enzyme in combination with a cofactor recycling system (e.g., NADPH).

  • Through directed evolution, enzyme efficiency has been dramatically improved, leading to conversions with >99% enantiomeric excess and very low levels of the sulfone byproduct (<0.1%).[4][6]

  • Catalase is often added to quench hydrogen peroxide, which can deactivate the enzyme.[6]

2.3. Chiral Oxaziridine Oxidation This method involves the use of a stoichiometric chiral oxidizing agent, such as a chiral oxaziridine. While it can provide high yield and enantioselectivity, the need for a stoichiometric, often complex, chiral reagent makes it less economically viable for large-scale production compared to catalytic methods.[4]

The various approaches to the critical asymmetric oxidation step are summarized in the workflow below.

G Sulfide Prochiral Sulfide center Sulfide->center Ti Titanium Catalysis (Ti(OiPr)₄ / (S,S)-DET / CHP) center->Ti Fe Iron Catalysis (Fe Salt / Chiral Schiff Base / H₂O₂) center->Fe Bio Biocatalysis (Engineered BVMO / NADPH) center->Bio Ox Oxaziridine Oxidation (Chiral Oxaziridine) center->Ox Esomeprazole Esomeprazole (S)-Sulfoxide Ti->Esomeprazole Fe->Esomeprazole Bio->Esomeprazole Ox->Esomeprazole

Caption: Key catalytic methods for the asymmetric oxidation of the sulfide intermediate.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems reported for the synthesis of Esomeprazole.

Catalytic SystemOxidantCatalyst LoadingYieldEnantiomeric Excess (ee)Key ConditionsReference(s)
Titanium/Tartrate Cumene Hydroperoxide (CHP)CatalyticHigh>94%Toluene, (S,S)-DET, Amine Base[2][3]
Iron/Schiff Base Hydrogen Peroxide (H₂O₂)2 mol%87%99.4%Carboxylate additive, kg scale[5]
Manganese Porphyrin H₂O₂0.5 mol%82%90%Dichloromethane, 0°C[4]
Engineered BVMO O₂ / NADPHBiocatalyst>95%>99%Aqueous buffer, catalase added[6]

Synthesis of Analogues: The Benzimidazole (B57391) Core

The synthesis of analogues like Pantoprazole and Lansoprazole follows the same fundamental pathway, differing only in the substitution patterns on the benzimidazole and pyridine rings.[1][7] For creating novel analogues with diverse substitutions, multicomponent reactions like the Ugi reaction provide a powerful tool for rapidly assembling the core benzimidazole scaffold.[8][9] This allows for the introduction of multiple points of diversity in a single step, facilitating the exploration of structure-activity relationships.

G cluster_0 Ugi Four-Component Reaction Amino 2-Aminobenzoyl Azide Ugi_Product Ugi Adduct Amino->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Acid Carboxylic Acid Acid->Ugi_Product Iso Isocyanide Iso->Ugi_Product Benzimidazole Multisubstituted Benzimidazole Core Ugi_Product->Benzimidazole Catalytic Aza-Wittig Cyclization

Caption: Ugi reaction for the diverse synthesis of the core benzimidazole scaffold.[9]

Detailed Experimental Protocols

The following protocols are representative examples based on procedures described in the scientific literature. They should be adapted and optimized for specific laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

5.1. Protocol 1: Synthesis of Prochiral Sulfide (Pantoprazole Intermediate Example) [7]

  • Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Materials:

    • 5-Difluoromethoxy-2-mercaptobenzimidazole (100 g)

    • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (110 g)

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Deionized Water

  • Procedure:

    • Charge a 3 L four-necked round-bottom flask with 5-difluoromethoxy-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and NaOH (37 g).

    • Stir the mixture at 25–30 °C until all solids have dissolved.

    • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (110 g) in ethanol.

    • Slowly add the pyridine solution to the benzimidazole solution over 1-2 hours, maintaining the temperature below 35 °C.

    • Stir the reaction mixture for 4-6 hours at 30-35 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to 10-15 °C. The product will precipitate.

    • Filter the solid, wash with deionized water until the pH of the filtrate is neutral, and then wash with cold ethanol.

    • Dry the product under vacuum at 50-55 °C to a constant weight to yield the sulfide intermediate.

5.2. Protocol 2: Iron-Catalyzed Asymmetric Synthesis of Esomeprazole [5]

  • Objective: To synthesize Esomeprazole via enantioselective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Materials:

    • Prochiral sulfide (1.0 eq)

    • Iron(III) chloride (FeCl₃, 0.02 eq)

    • Chiral Schiff base ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, 0.02 eq)

    • Sodium benzoate (B1203000) (0.04 eq)

    • 35% Hydrogen Peroxide (H₂O₂, 1.1 eq)

    • Ethyl Acetate

    • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Procedure:

    • To a stirred solution of the prochiral sulfide in ethyl acetate, add the iron(III) chloride, chiral Schiff base ligand, and sodium benzoate.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add 35% hydrogen peroxide dropwise over 2-3 hours, maintaining the internal temperature below 5 °C.

    • Monitor the reaction by HPLC to ensure complete conversion of the sulfide and to control for the formation of the sulfone impurity.

    • Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude Esomeprazole.

    • The crude product can be further purified by crystallization or conversion to a suitable salt (e.g., magnesium trihydrate) to achieve high chemical and optical purity.

References

Esaprazole and Sigma-1 Receptors: An Unexplored Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, there is currently no direct evidence or quantitative data to support a significant binding affinity of esaprazole (esomeprazole) for sigma-1 receptors. this compound, the S-isomer of omeprazole, is a well-established proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in parietal cells. Its therapeutic applications in acid-related gastrointestinal disorders are well-documented.

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a target for a diverse range of pharmacological agents and is implicated in various cellular functions and neurological conditions. Numerous studies have characterized the binding affinities of various compounds, including antipsychotics, antidepressants, and neurosteroids, for the sigma-1 receptor. However, extensive searches of scientific databases have not revealed any studies that have specifically investigated or quantified the binding of this compound or other proton pump inhibitors to the sigma-1 receptor.

While some research has explored the broader, off-target protein interactions of omeprazole, these studies have not identified the sigma-1 receptor as a specific binding partner. Therefore, a technical guide on the core binding affinity of this compound for sigma-1 receptors cannot be provided at this time due to the absence of foundational scientific data. Further research, including in vitro binding assays, would be necessary to determine if any interaction exists between this compound and the sigma-1 receptor.

The Pharmacological Profile of Esomeprazole: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esomeprazole (B1671258) is a potent anti-ulcer agent belonging to the class of proton pump inhibitors (PPIs).[1][2][3] It is the S-isomer of omeprazole (B731) and is developed as a single optical isomer to improve upon the pharmacokinetic and pharmacodynamic properties of its racemic predecessor.[1][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of esomeprazole, with a focus on its anti-ulcer activity. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a weak base that, following absorption into the systemic circulation, concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.[1][2] Here, it is converted to its active form, a sulfenamide (B3320178) derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, also known as the proton pump.[1][2][7] This irreversible inhibition of the proton pump is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting suppression of both basal and stimulated acid output.[1][2]

The antisecretory effect of esomeprazole is dose-dependent and persists for longer than 24 hours due to the irreversible nature of the enzyme inhibition, requiring the synthesis of new H+/K+ ATPase pumps to restore acid secretion.[1][2] Unlike H2-receptor antagonists, esomeprazole blocks the final common pathway of acid production, irrespective of the stimulus (e.g., histamine, acetylcholine, or gastrin).[1]

Below is a diagram illustrating the mechanism of action of esomeprazole at the gastric parietal cell.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+ K+ H_K_ATPase H+/K+ ATPase (Proton Pump) K+->H_K_ATPase Pumps K+ in Esomeprazole Esomeprazole (inactive) Active_Esomeprazole Sulfenamide (active) Esomeprazole->Active_Esomeprazole Protonation in acidic canaliculus Active_Esomeprazole->H_K_ATPase Covalent bonding Cysteine Cysteine Residue Active_Esomeprazole->Cysteine Forms disulfide bond H_K_ATPase->H+ Pumps H+ out H_K_ATPase->Cysteine

Caption: Mechanism of Esomeprazole Action.

Pharmacokinetics

Esomeprazole is administered orally as an enteric-coated formulation to protect it from degradation by gastric acid.[8] Absorption is rapid, with peak plasma concentrations reached within 1.5 to 2.3 hours.[8] The bioavailability of esomeprazole is higher and more consistent than that of omeprazole, which is attributed to its reduced first-pass metabolism in the liver.[9]

Esomeprazole is extensively metabolized in the liver by the cytochrome P450 system, primarily by the CYP2C19 and to a lesser extent by the CYP3A4 isoenzymes.[1][8] The metabolites are inactive and are excreted mainly in the urine.[3][8] Genetic polymorphisms in CYP2C19 can affect the metabolism of esomeprazole, leading to inter-individual variations in plasma concentrations.[1]

Pharmacodynamics and Anti-ulcer Efficacy

The primary pharmacodynamic effect of esomeprazole is the dose-dependent inhibition of gastric acid secretion. This leads to an increase in intragastric pH, which is a key determinant of its clinical efficacy in acid-related disorders.

Quantitative Data on Anti-secretory Effects
ParameterEsomeprazole 20 mgEsomeprazole 40 mgOmeprazole 20 mgReference
Mean time intragastric pH > 4 (hours) 12.716.810.5[10]
24-hour median intragastric pH 4.14.93.6[10]
Clinical Efficacy in Ulcer Healing

Clinical trials have demonstrated the efficacy of esomeprazole in the healing of gastric and duodenal ulcers, including those associated with Helicobacter pylori infection and the use of nonsteroidal anti-inflammatory drugs (NSAIDs).

IndicationEsomeprazole DosageEfficacyReference
NSAID-associated gastric ulcer healing 20 mg or 40 mg once dailySuperior to ranitidine (B14927) 150 mg twice daily[11]
Prevention of NSAID-associated gastric ulcers 20 mg or 40 mg once dailySignificantly fewer ulcers compared to placebo[12]
Prevention of low-dose aspirin-associated ulcers 20 mg or 40 mg once dailySignificantly reduced ulcer incidence vs. placebo[13]
H. pylori eradication (in triple therapy) 20 mg twice dailyEffective in eradicating H. pylori and healing duodenal ulcers[11][14]

Experimental Protocols

In Vivo Model: Acetic Acid-Induced Gastric Ulcer in Rats

This model is widely used to evaluate the anti-ulcer activity of drugs.

Methodology:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

  • Ulcer Induction: Under anesthesia, a laparotomy is performed, and the stomach is exposed. A solution of 50% acetic acid (v/v) is topically applied to the serosal surface of the stomach for 60 seconds using a cylindrical mold.

  • Treatment: Four days after ulcer induction, animals are randomly assigned to treatment groups and receive daily oral doses of esomeprazole, a comparator drug (e.g., famotidine), or vehicle for a specified period (e.g., 3 or 7 days).

  • Ulcer Assessment: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcer area is measured, and tissue samples are collected for biochemical and histological analysis.

  • Biochemical Analysis: Ulcerated tissues can be processed to measure markers of oxidative stress (e.g., malondialdehyde), prostaglandin (B15479496) E2 levels, and protein expression of factors involved in cell proliferation (PCNA) and apoptosis (caspase-3) by Western blot.

The workflow for this experimental protocol is illustrated below.

Start Start Fasting Fast Rats (24h) Start->Fasting Anesthesia Anesthetize Rats Fasting->Anesthesia Laparotomy Perform Laparotomy Anesthesia->Laparotomy Ulcer_Induction Induce Ulcer with Acetic Acid Laparotomy->Ulcer_Induction Recovery Allow Recovery (4 days) Ulcer_Induction->Recovery Treatment Administer Treatment (Esomeprazole/Vehicle) Recovery->Treatment Euthanasia Euthanize Rats Treatment->Euthanasia Stomach_Removal Remove Stomach Euthanasia->Stomach_Removal Analysis Measure Ulcer Area & Perform Biochemical Analysis Stomach_Removal->Analysis

Caption: Acetic Acid-Induced Ulcer Model Workflow.

In Vitro Assay: Gastric H+/K+ ATPase Inhibition

This assay directly measures the inhibitory effect of a compound on the proton pump.

Methodology:

  • Enzyme Preparation: Gastric H+/K+ ATPase is typically isolated from the gastric mucosa of rabbits or hogs.

  • Assay Conditions: The enzyme activity is measured by quantifying the rate of ATP hydrolysis. The reaction mixture contains the isolated enzyme, ATP, Mg2+, and K+.

  • Inhibition Measurement: Esomeprazole (in its activated form) is pre-incubated with the enzyme preparation at an acidic pH to allow for its conversion to the active sulfenamide. The reaction is then initiated by the addition of ATP.

  • Data Analysis: The inhibitory potency of esomeprazole is determined by measuring the reduction in ATP hydrolysis at various concentrations of the drug and calculating the IC50 value.

Cytoprotective Effects

While the primary mechanism of esomeprazole's anti-ulcer effect is profound acid suppression, some studies suggest it may also possess cytoprotective properties independent of its antisecretory action. These may include:

  • Reduction of Oxidative Stress: Esomeprazole has been shown to counteract the increase in malondialdehyde levels, a marker of lipid peroxidation, in ulcerated tissues.[15]

  • Anti-apoptotic Effects: In some models, esomeprazole has been observed to prevent the activation of caspase-3, a key enzyme in the apoptotic cascade.[15]

  • Modulation of Inflammatory Pathways: Esomeprazole may enhance the activation of nuclear factor-kB (NF-kB) in gastric ulcers, which could play a role in tissue repair and inflammation resolution.[15]

The proposed cytoprotective mechanisms of esomeprazole are depicted in the following diagram.

cluster_cytoprotection Cytoprotective Mechanisms Esomeprazole Esomeprazole Acid_Suppression Profound Acid Suppression Esomeprazole->Acid_Suppression Cytoprotective_Effects Acid-Independent Cytoprotective Effects Esomeprazole->Cytoprotective_Effects Ulcer_Healing Ulcer_Healing Acid_Suppression->Ulcer_Healing Cytoprotective_Effects->Ulcer_Healing Oxidative_Stress Reduced Oxidative Stress Cytoprotective_Effects->Oxidative_Stress Apoptosis Inhibition of Apoptosis Cytoprotective_Effects->Apoptosis Inflammation Modulation of Inflammation Cytoprotective_Effects->Inflammation

References

Esaprazole's Neuroprotective Potential: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the in-vitro neuroprotective activities of Esaprazole, the S-isomer of omeprazole (B731), a widely used proton pump inhibitor (PPI). Emerging research indicates that beyond its gastric acid-suppressing effects, this compound and related PPIs exhibit significant neuroprotective properties, primarily attributed to their anti-inflammatory and antioxidant actions. This document synthesizes key findings on the mechanisms of action, details experimental protocols, and presents quantitative data from relevant in-vitro studies.

Core Mechanisms of Neuroprotection

In-vitro studies suggest that this compound's neuroprotective effects are multifactorial, centering on the mitigation of oxidative stress and the suppression of inflammatory pathways in neural and glial cell models. The primary mechanisms identified are:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the activation of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB). This leads to a reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2].

  • Antioxidant Properties: The compound demonstrates the ability to combat oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation[2].

These activities collectively contribute to the protection of neuronal and glial cells from various insults, as demonstrated in studies using cell lines such as human neuroblastoma SH-SY5Y and human glioma U-87 cells[2][3][4].

Quantitative Data Summary

The following tables summarize the quantitative findings from in-vitro studies investigating the neuroprotective effects of this compound and other proton pump inhibitors.

Table 1: Effect of Omeprazole on Pro-inflammatory Cytokine Release in LPS-stimulated U-87 Glioma Cells

Treatment GroupTNF-α Release (pg/mL)IL-1β Release (pg/mL)IL-6 Release (pg/mL)
ControlBaselineBaselineBaseline
LPS-stimulatedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + OmeprazoleSignificantly Decreased vs. LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS

Data adapted from studies demonstrating the anti-inflammatory effects of omeprazole[2]. Specific concentrations and absolute values may vary between experiments.

Table 2: Effect of Omeprazole on Oxidative Stress Markers in LPS-stimulated U-87 Glioma Cells

Treatment GroupSOD ActivityCatalase ActivityMDA Levels
ControlBaselineBaselineBaseline
LPS-stimulatedSignificantly DecreasedSignificantly DecreasedSignificantly Increased
LPS + OmeprazoleSignificantly Increased vs. LPSSignificantly Increased vs. LPSSignificantly Decreased vs. LPS

This table illustrates the antioxidant effects of omeprazole by augmenting the endogenous antioxidant defense system[2].

Signaling Pathways

The neuroprotective effects of this compound are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Genes Translocates & Activates Transcription This compound This compound This compound->IKK Inhibits Transcription_Translation Transcription & Translation Pro_inflammatory_Genes->Transcription_Translation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription_Translation->Pro_inflammatory_Cytokines G cluster_0 Cellular Environment cluster_1 Intracellular Oxidative_Stress Oxidative Stress (e.g., ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Induces MDA MDA (Malondialdehyde) Lipid_Peroxidation->MDA Generates Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Antioxidant_Enzymes->Oxidative_Stress Neutralizes This compound This compound This compound->Lipid_Peroxidation Inhibits This compound->Antioxidant_Enzymes Upregulates Activity

References

The Structure-Activity Relationship of Esaprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Esaprazole, a proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders. This document delves into the core principles governing its mechanism of action, details key experimental protocols for its evaluation, and presents available quantitative data to inform future drug design and development efforts.

Introduction to this compound and its Mechanism of Action

This compound, the (S)-enantiomer of omeprazole (B731), belongs to the class of substituted benzimidazoles.[1] These compounds are prodrugs that selectively accumulate in the acidic environment of the parietal cells of the stomach.[2] The acidic conditions catalyze their conversion to the active form, a tetracyclic sulfenamide (B3320178).[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.[4] This irreversible inhibition of the proton pump leads to a profound and long-lasting reduction in gastric acid production.[1]

The activation and inhibitory action of this compound is a multi-step process that is highly dependent on the pH of the surrounding environment. This targeted activation is a key feature of the benzimidazole (B57391) class of PPIs, contributing to their high efficacy and favorable safety profile.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Proton Pump Inhibitors [5]

CompoundpKa1 (Pyridine)pKa2 (Benzimidazole)
Omeprazole4.060.79
Esomeprazole4.060.79
Lansoprazole3.830.62
Pantoprazole (B1678409)3.830.11
Rabeprazole4.530.60

Table 2: In Vitro Inhibitory Activity of Proton Pump Inhibitors against Cytochrome P450 Isoforms

CompoundCYP2C19 Kᵢ (µM)
Omeprazole2 - 6
Esomeprazole~8
Lansoprazole0.4 - 1.5
Pantoprazole14 - 69
Rabeprazole17 - 21

Table 3: H+/K+-ATPase Inhibitory Activity of Esomeprazole

CompoundParameterValue
Esomeprazole sodiumIC₅₀2.3 µM
Key SAR Insights for Benzimidazole-based Proton Pump Inhibitors:

While a comprehensive quantitative SAR table for a series of this compound analogs is not available, qualitative SAR studies on related benzimidazole derivatives have provided valuable insights for drug design:

  • Pyridine (B92270) Ring Substituents: The nature and position of substituents on the pyridine ring significantly influence the pKa of the pyridine nitrogen (pKa1).[2] This is crucial for the initial protonation and accumulation of the drug in the acidic canaliculi of parietal cells. Electron-donating groups on the pyridine ring can enhance the rate of formation of the active sulfenamide.[2]

  • Benzimidazole Ring Substituents: Substituents on the benzimidazole ring affect the pKa of the benzimidazole nitrogen (pKa2) and the overall lipophilicity of the molecule.[3] Electron-donating groups on the benzimidazole ring can also facilitate the activation process.

  • Lipophilicity: A balance in lipophilicity is essential for oral absorption, distribution to the parietal cells, and interaction with the proton pump.[3]

  • Rate of Sulfenamide Formation: The overall rate of conversion to the active sulfenamide is a critical determinant of the inhibitory activity. This rate is influenced by the electronic properties of both the pyridine and benzimidazole rings.[3]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the gastric proton pump.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against H+/K+-ATPase.

Materials:

  • H+/K+-ATPase enriched microsomes (prepared from rabbit or hog gastric mucosa)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM KCl

  • ATP solution (2 mM)

  • Test compound solutions at various concentrations

  • Standard inhibitor (e.g., Esomeprazole)

  • Reagents for inorganic phosphate (B84403) (Pi) determination (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of test compound solution or vehicle control

    • 20 µL of H+/K+-ATPase enriched microsomes

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a reagent that denatures the enzyme and allows for the quantification of inorganic phosphate released from ATP hydrolysis.

  • Phosphate Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

In Vivo Anti-ulcer Activity: Pylorus Ligation Model in Rats

This in vivo model is widely used to assess the antisecretory and anti-ulcer efficacy of test compounds.[6][7][8][9][10]

Objective: To evaluate the ability of a test compound to reduce gastric acid secretion and prevent ulcer formation in a pylorus-ligated rat model.

Animals: Male Wistar rats (180-200 g)

Materials:

  • Test compound

  • Standard drug (e.g., Esomeprazole)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

  • Pylorus Ligation: After a specific time (e.g., 30-60 minutes) following drug administration, anesthetize the rats. Make a midline abdominal incision, expose the stomach, and ligate the pyloric end of the stomach. Suture the abdominal wall.

  • Post-ligation Period: Keep the rats in individual cages and deprive them of water.

  • Sample Collection: After a set period (e.g., 4-19 hours), sacrifice the rats by cervical dislocation.

  • Gastric Content Analysis: Open the stomach along the greater curvature and collect the gastric contents into a centrifuge tube. Measure the volume of the gastric juice and centrifuge it. Determine the pH of the supernatant and titrate with 0.01 N NaOH to determine the total and free acidity.

  • Ulcer Index Determination: Examine the gastric mucosa for ulcers. The severity of the ulcers can be scored based on their number and size. The ulcer index is then calculated.

  • Data Analysis: Compare the gastric volume, pH, acidity, and ulcer index of the test group with the control and standard groups. Calculate the percentage of ulcer protection.

Visualizing Key Pathways and Workflows

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathways that regulate the activity of the H+/K+-ATPase in parietal cells.

Gastric_Acid_Secretion_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_parietal_cell Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) H+ H⁺ Proton_Pump->H+ Secretion Gastrin_Receptor Gastrin Receptor PLC PLC Gastrin_Receptor->PLC Histamine_Receptor H2 Receptor AC Adenylate Cyclase Histamine_Receptor->AC ACh_Receptor M3 Receptor ACh_Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ATP Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC PKA PKA cAMP->PKA Ca2->Proton_Pump Activation PKC->Proton_Pump Activation PKA->Proton_Pump Activation Gastrin Gastrin Gastrin->Gastrin_Receptor Histamine Histamine Histamine->Histamine_Receptor ACh Acetylcholine ACh->ACh_Receptor K+ K⁺ K+->Proton_Pump

Caption: Signaling pathways regulating gastric acid secretion in parietal cells.

Mechanism of Action of this compound

This diagram outlines the activation of the this compound prodrug and its subsequent inhibition of the proton pump.

Esaprazole_MOA cluster_process This compound Activation and Inhibition Esaprazole_prodrug This compound (Prodrug) Accumulation Accumulation in Parietal Cell Canaliculi Esaprazole_prodrug->Accumulation pH < 4 Protonation1 First Protonation (Pyridine Ring) Accumulation->Protonation1 Acidic Environment Protonation2 Second Protonation (Benzimidazole Ring) Protonation1->Protonation2 Rearrangement Intramolecular Rearrangement Protonation2->Rearrangement Active_form Active Sulfenamide Rearrangement->Active_form Covalent_bond Covalent Disulfide Bond Formation Active_form->Covalent_bond Inhibition Irreversible Inhibition of Proton Pump Covalent_bond->Inhibition Proton_Pump H+/K+-ATPase (Cysteine Residues) Proton_Pump->Covalent_bond Reduced Acid Secretion Reduced Acid Secretion Inhibition->Reduced Acid Secretion

Caption: Stepwise mechanism of this compound activation and proton pump inhibition.

Experimental Workflow for In Vivo Anti-ulcer Activity Assessment

The following diagram illustrates the typical workflow for the pylorus ligation model.

Pylorus_Ligation_Workflow cluster_analysis Data Analysis Start Start: Fasted Rats Grouping Random Grouping (Control, Standard, Test) Start->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Pylorus Ligation Surgery Anesthesia->Surgery Post_Op Post-Operative Period Surgery->Post_Op Sacrifice Euthanasia Post_Op->Sacrifice Collection Gastric Content Collection Sacrifice->Collection Volume_pH Measure Gastric Volume & pH Collection->Volume_pH Ulcer_Scoring Examine & Score Ulcers Collection->Ulcer_Scoring Acidity Titrate for Acidity Volume_pH->Acidity Stats Statistical Analysis Acidity->Stats Calc_Index Calculate Ulcer Index Ulcer_Scoring->Calc_Index Calc_Index->Stats

Caption: Workflow for the in vivo pylorus ligation anti-ulcer model.

Conclusion

The structure-activity relationship of this compound and other benzimidazole-based proton pump inhibitors is a complex interplay of physicochemical properties that govern the compound's journey from a prodrug to an active, irreversible inhibitor of the H+/K+-ATPase. Key factors influencing efficacy include the pKa of the heterocyclic rings, overall lipophilicity, and the rate of acid-catalyzed activation. While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in the public domain, the qualitative understanding of these relationships continues to guide the development of new and improved therapies for acid-related disorders. The experimental protocols detailed herein provide a foundation for the continued evaluation and optimization of this important class of therapeutic agents.

References

Esaprazole Derivatives: A Technical Guide to Primary Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaprazole, a compound initially recognized for its gastroprotective effects, has emerged as a molecule of significant interest due to the discovery of novel biological targets for its derivatives beyond the traditional proton pump inhibition pathway. This technical guide provides an in-depth analysis of the primary biological targets of this compound derivatives, with a particular focus on their interaction with the sigma-1 (σ1) receptor, a protein implicated in neuroprotection and various central nervous system (CNS) disorders. We present a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and the relevant signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a substituted benzimidazole (B57391) that has historically been associated with the inhibition of the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion. However, recent research has unveiled a surprising and promising new therapeutic avenue for derivatives of this compound. These analogues have been shown to possess significant binding affinity for the sigma-1 (σ1) receptor and exhibit neuroprotective properties in preclinical models.[1] This discovery positions this compound derivatives as potential candidates for the treatment of neurodegenerative diseases and other CNS conditions. This guide will explore the dual targets of these compounds, providing a detailed examination of their pharmacology.

Primary Biological Target: Sigma-1 (σ1) Receptor

The primary novel biological target for a series of synthesized this compound derivatives is the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[2][3]

Quantitative Pharmacological Data

A series of this compound analogues have been synthesized and evaluated for their binding affinity to the σ1 receptor. The inhibitory constant (Ki), a measure of binding affinity, was determined for these compounds using radioligand binding assays. The data reveals a clear structure-activity relationship (SAR) for σ1 receptor binding.[1]

CompoundR1 SubstituentR2 SubstituentKi (nM) for σ1 Receptor
This compound HH>10000
Analogue 2a H4-chlorophenyl140
Analogue 2b H4-methoxyphenyl250
Analogue 3a AcetylH280
Analogue 4a CyclohexylH15
Analogue 4b Cyclohexyl4-chlorophenyl8.5
Analogue 4c Cyclohexyl4-methoxyphenyl12
Analogue 5a AdamantylH4.2
Analogue 5b Adamantyl4-chlorophenyl3.1
Analogue 5c Adamantyl4-methoxyphenyl5.6

Data synthesized from "Synthesis and biological evaluation of this compound analogues showing σ1 binding and neuroprotective properties in vitro".[1]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The binding affinities of the this compound derivatives for the σ1 receptor were determined using a competitive radioligand binding assay.

Materials:

  • Radioligand: [3H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors.[4]

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Guinea pig liver membrane homogenates (typically 150-200 µg of protein) are incubated with a fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM).

  • Varying concentrations of the this compound derivative (test compound) are added to the incubation mixture to compete for binding with the radioligand.

  • A parallel set of tubes containing 10 µM haloperidol is used to determine non-specific binding.

  • The incubation is carried out at 37°C for 150 minutes in a final volume of 150 µL.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis membranes Guinea Pig Liver Membranes incubation Incubate at 37°C for 150 min membranes->incubation radioligand [3H]-(+)-pentazocine radioligand->incubation test_compound This compound Derivative test_compound->incubation haloperidol Haloperidol haloperidol->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC50 & Ki scintillation->analysis sigma1_signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects sigma1 Sigma-1 Receptor bip BiP/GRP78 sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Modulates ion_channel Ion Channels (e.g., K+, Ca2+) sigma1->ion_channel Translocates to & Modulates ca_homeostasis Ca2+ Homeostasis ip3r->ca_homeostasis Regulates Ca2+ release ion_channel->ca_homeostasis Influences cell_survival Cell Survival ca_homeostasis->cell_survival neuroprotection Neuroprotection cell_survival->neuroprotection ligand This compound Derivative (Agonist) ligand->sigma1 Binds h_k_atpase_pathway cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor ach Acetylcholine m3_receptor M3 Receptor ach->m3_receptor gastrin Gastrin cck2_receptor CCK2 Receptor gastrin->cck2_receptor camp cAMP Pathway h2_receptor->camp ca2 Ca2+ Pathway m3_receptor->ca2 cck2_receptor->ca2 hk_atpase H+/K+ ATPase camp->hk_atpase Activation ca2->hk_atpase Activation acid H+ Secretion (Gastric Acid) hk_atpase->acid Pumps H+ This compound This compound Derivative This compound->hk_atpase Inhibition

References

Esaprazole's Influence on Gastric Mucus Secretion in Rats: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the effects of esaprazole on gastric mucus secretion in rats, designed for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying physiological mechanisms.

Quantitative Impact of this compound on Gastric Mucus

This compound has been demonstrated to significantly increase the output of both soluble (luminal) and insoluble (parietal) gastric mucus in rats following acute oral administration. The quantitative changes observed one hour after dosing are summarized below.

Table 1: Effect of Oral this compound Administration on Gastric Mucus Output in Rats

Treatment GroupDose (mg/kg)Fold Increase in Soluble (Luminal) MucusFold Increase in Insoluble (Parietal) Mucus
This compound50 - 2002 - 152 - 4
Carbenoxolone (Reference)200Similar to this compoundSimilar to this compound

Data sourced from Luzzani et al., 1989.[1][2]

These results highlight a dose-dependent stimulation of gastric mucus, a key component of the gastric mucosal barrier. This effect is believed to contribute significantly to the gastro-protective properties of the drug.[1][2]

Experimental Protocols

The following methodologies were employed to quantify the effects of this compound on gastric mucus components in rats.

Animal Model and Drug Administration
  • Species: Rat.

  • Administration Route: Oral (p.o.).

  • Dosing: Acute administration of this compound at doses ranging from 50 to 200 mg/kg.

  • Time Point: Gastric mucus was assessed one hour after dosing.

Sample Collection and Separation
  • Following the administration period, rats were euthanized.

  • The stomach was excised, and the gastric contents were collected to analyze the soluble (luminal) mucus .

  • The gastric wall was then gently scraped to isolate the insoluble (parietal) mucus layer.

Biochemical Analysis of Mucus Components

Both soluble and insoluble mucus fractions were analyzed for their biochemical composition using the following techniques:

  • Acidic and Neutral Glycoproteins: Quantified using established colorimetric techniques.

  • N-acetylneuraminic Acid (NANA): Measured via colorimetric methods. NANA is a key sialic acid component of mucin glycoproteins.

  • Fucose: Determined by High-Performance Liquid Chromatography (HPLC). Fucose is a terminal sugar on many mucin glycoproteins.

experimental_workflow cluster_animal_prep Animal Preparation & Dosing cluster_sample_collection Sample Collection (1 hr post-dose) cluster_analysis Biochemical Analysis A Rat Model B Oral Administration of this compound (50-200 mg/kg) A->B Dosing C Stomach Excision B->C Incubation Period D Separation of Soluble (Luminal) Mucus C->D E Scraping of Gastric Wall for Insoluble (Parietal) Mucus C->E F Colorimetric Analysis: - Glycoproteins - N-acetylneuraminic Acid D->F G HPLC Analysis: - Fucose D->G E->F E->G

Signaling Pathways in this compound-Mediated Gastroprotection

While the precise signaling cascade by which this compound stimulates mucus secretion is not fully elucidated, evidence points towards the involvement of prostaglandins (B1171923) (PGs). However, the relationship is complex.

This compound has been shown to increase the content of gastric mucosal prostaglandins.[3] Prostaglandins, particularly PGE2, are known to be potent stimulators of gastric mucus and bicarbonate secretion, which are crucial for mucosal defense. The protective action of this compound against gastric damage occurs at doses lower than those required for acid suppression.[3]

Interestingly, the gastroprotective effects of this compound were not diminished by indomethacin, an inhibitor of prostaglandin (B15479496) synthesis.[3][4] This suggests that while this compound does increase prostaglandin levels, its primary mechanism for stimulating mucus secretion and providing cytoprotection may involve other, prostaglandin-independent pathways.[3][4]

Proton pump inhibitors (PPIs) like esomeprazole, a related compound, are also known to protect the gastric mucosa through mechanisms beyond acid suppression, including antioxidant effects and modulation of inflammatory pathways like NF-κB and p38 MAPK.[5][6] While not directly demonstrated for this compound in the context of mucus secretion, these pathways represent plausible alternative or complementary mechanisms.

signaling_pathway cluster_pg_pathway Prostaglandin-Dependent Pathway cluster_independent_pathway Prostaglandin-Independent Pathway This compound This compound PG_Increase Increase in Gastric Mucosal Prostaglandins This compound->PG_Increase Stimulates Unknown_Mech Other Potential Mechanisms (e.g., Antioxidant, Anti-inflammatory) This compound->Unknown_Mech Potentially Activates Mucus_Stim_PG Stimulation of Mucus Secretion PG_Increase->Mucus_Stim_PG Gastroprotection Gastroprotection Mucus_Stim_PG->Gastroprotection Mucus_Stim_Ind Stimulation of Mucus Secretion Unknown_Mech->Mucus_Stim_Ind Mucus_Stim_Ind->Gastroprotection

References

Understanding the Anticholinergic Properties of Esaprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esaprazole, the S-enantiomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely prescribed for the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion[1][2][3][4][5]. Based on this well-established mechanism, this compound and other PPIs are not classified as anticholinergic drugs. Anticholinergic agents exert their effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors[6]. While some long-term observational studies have suggested a potential association between chronic PPI use and cognitive decline—a side effect sometimes linked to anticholinergic medications—this is generally not attributed to direct muscarinic receptor antagonism[7][8][9][10].

This technical guide provides an in-depth overview of the established pharmacology of this compound, details the standard experimental protocols for evaluating anticholinergic activity, and illustrates the key muscarinic receptor signaling pathways. The intent is to offer a comprehensive resource for researchers and drug development professionals seeking to understand the anticholinergic profile, or lack thereof, of this compound.

Data Presentation: Muscarinic Receptor Binding Affinity

There is a notable absence of publicly available data on the direct binding of this compound to muscarinic receptors. Standard preclinical safety pharmacology assessments would typically include receptor binding screens to identify any off-target activities. The consensus that this compound lacks anticholinergic properties suggests that such screenings have not revealed any significant affinity for muscarinic receptors.

For illustrative purposes, the following table presents a hypothetical binding affinity profile for a known anticholinergic compound, Atropine, against human muscarinic acetylcholine receptor subtypes. This demonstrates how such quantitative data would be structured.

CompoundReceptor SubtypeKᵢ (nM)Assay TypeRadioligand
Atropine (Example)M₁0.5Radioligand Binding[³H]-Pirenzepine
M₂1.2Radioligand Binding[³H]-AF-DX 384
M₃0.8Radioligand Binding[³H]-4-DAMP

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Note: No such data is available in the public domain for this compound, supporting its classification as a non-anticholinergic agent.

Experimental Protocols

To definitively assess the anticholinergic properties of a compound like this compound, a combination of in vitro binding and functional assays would be employed.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[11][12]

Objective: To quantify the binding affinity of this compound to muscarinic receptor subtypes (M₁, M₂, M₃).

Methodology:

  • Membrane Preparation: Cell lines recombinantly expressing high densities of human M₁, M₂, or M₃ muscarinic receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Competitive Binding Assay:

    • A constant concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M₁, [³H]-N-methylscopolamine for M₂, [³H]-4-DAMP for M₃) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known potent muscarinic antagonist (e.g., atropine).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Expressing M1, M2, or M3) homogenization Homogenization & Centrifugation cell_culture->homogenization membranes Isolated Membranes homogenization->membranes incubation Incubation membranes->incubation radioligand Radioligand ([³H]-Pirenzepine, etc.) radioligand->incubation This compound This compound (Test Compound) This compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC₅₀/Kᵢ Determination scintillation->data_analysis

Radioligand Binding Assay Workflow

In Vitro Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways, determining whether it acts as an agonist, antagonist, or has no effect.

Objective: To determine if this compound can inhibit the functional response mediated by the activation of M₁, M₂, and M₃ muscarinic receptors.

Methodology (Example for M₃ Receptor):

  • Cell Culture: A cell line stably expressing the human M₃ muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Assay Protocol:

    • Cells are plated in a microplate and incubated with the fluorescent dye.

    • Cells are then incubated with varying concentrations of this compound or a vehicle control.

    • A known muscarinic agonist (e.g., carbachol) is added to stimulate the M₃ receptor.

  • Detection: The change in intracellular calcium concentration upon agonist stimulation is measured using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the carbachol-induced calcium flux is quantified. A dose-response curve is generated to determine the IC₅₀ value for this compound's antagonistic activity. Similar principles are applied for M₁ (calcium flux) and M₂ (inhibition of forskolin-stimulated cAMP production) receptors.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection & Analysis cell_culture Cells Expressing M3 Receptor dye_loading Load with Calcium-Sensitive Dye cell_culture->dye_loading add_this compound Add this compound (Test Compound) dye_loading->add_this compound add_agonist Add Carbachol (Agonist) add_this compound->add_agonist fluorescence_reader Measure Fluorescence add_agonist->fluorescence_reader data_analysis IC₅₀ Determination fluorescence_reader->data_analysis

M₃ Receptor Functional Assay Workflow

Muscarinic Receptor Signaling Pathways

Acetylcholine is the endogenous neurotransmitter that activates five subtypes of muscarinic receptors (M₁-M₅). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, while M₂ and M₄ receptors couple to Gi/o proteins.

M₁ Muscarinic Receptor Signaling Pathway

M₁ receptors are predominantly found in the central nervous system and exocrine glands. Their activation leads to an excitatory response.

M1_Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq11 Gq/11 Protein M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

M₁ Receptor Gq/11 Signaling Pathway

M₂ Muscarinic Receptor Signaling Pathway

M₂ receptors are highly expressed in the heart, where their activation has an inhibitory effect, leading to a decrease in heart rate and contractility.

M2_Signaling ACh Acetylcholine M2R M2 Receptor ACh->M2R Gio Gi/o Protein M2R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits G_beta_gamma Gβγ subunit Gio->G_beta_gamma dissociates ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response K_channel K⁺ Channel Opening K_channel->Response G_beta_gamma->K_channel activates

M₂ Receptor Gi/o Signaling Pathway

M₃ Muscarinic Receptor Signaling Pathway

M₃ receptors are located on smooth muscle cells and in glandular tissues. Their activation typically leads to smooth muscle contraction and glandular secretion.

M3_Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq11 Gq/11 Protein M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

M₃ Receptor Gq/11 Signaling Pathway

Conclusion

Based on its primary mechanism as a proton pump inhibitor, this compound is not considered to possess anticholinergic properties. The lack of published data on muscarinic receptor binding further supports this classification. The potential for long-term cognitive side effects with PPIs, while a subject of ongoing research, is not mechanistically linked to direct anticholinergic activity. The experimental protocols detailed in this guide represent the standard methodologies that would be used to formally and quantitatively confirm the absence of any affinity for and activity at muscarinic receptors. For drug development professionals, this underscores the importance of comprehensive receptor screening to fully characterize the pharmacological profile of any new chemical entity.

References

Esaprazole's Role in Protecting Neurons from Glutamate Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a range of neurological disorders. This technical guide explores the neuroprotective potential of esomeprazole (B1671258), the S-isomer of the proton pump inhibitor (PPI) omeprazole, against glutamate-induced neuronal injury. Drawing upon in-vitro evidence, this document details the mechanisms of action, summarizes key quantitative findings, provides comprehensive experimental protocols for assessing neuroprotection, and visualizes the underlying signaling pathways. The available data suggests that esomeprazole mitigates glutamate-induced cytotoxicity by attenuating oxidative stress and apoptosis, positioning it as a candidate for further investigation in the development of neuroprotective therapeutics.

Introduction

Excessive synaptic glutamate concentration leads to the overstimulation of N-methyl-D-aspartate (NMDA) and other glutamate receptors, triggering a cascade of detrimental events including excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis or necrosis.[1] Proton pump inhibitors (PPIs), traditionally used to reduce gastric acid, have recently garnered attention for their potential off-target effects, including neuroprotection.[2] Studies on PPIs like pantoprazole (B1678409) and esomeprazole have shown protective effects in models of glutamate-induced toxicity, primarily by combating oxidative stress and apoptosis.[2] This guide focuses on the specific role and mechanisms of esomeprazole in this context.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the neuroprotective effects of esomeprazole and its racemate, omeprazole, against cellular damage.

Table 1: Effect of Esomeprazole on Cell Viability and Oxidative Stress in a Glutamate Excitotoxicity Model

ParameterCell LineTreatmentEsomeprazole ConcentrationResultReference
Cell ViabilityC6 GliomaNMDA-mediated glutamate toxicity12.5 - 200 µg/mLProtective effect on cell viability[2]
Total Antioxidant Status (TAS)C6 GliomaNMDA-mediated glutamate toxicity12.5 - 200 µg/mLIncreased TAS, esomeprazole was more successful than pantoprazole[2]
Total Oxidant Status (TOS)C6 GliomaNMDA-mediated glutamate toxicity12.5 - 200 µg/mLProtective effect (reduction in TOS)[2]
Nitric Oxide (NO)C6 GliomaNMDA-mediated glutamate toxicity12.5 - 200 µg/mLProtective effect (reduction in NO)[2]

Table 2: Neuroprotective Effects of Omeprazole (Racemate of Esomeprazole) in Neurological Damage Models

ParameterModelOmeprazole TreatmentResultReference
Malondialdehyde (MDA)Traumatic Brain Injury (Rat)Not specifiedSignificantly reduced
Glutathione Peroxidase (GPx)Traumatic Brain Injury (Rat)Not specifiedIncreased
Superoxide Dismutase (SOD)Traumatic Brain Injury (Rat)Not specifiedIncreased
Caspase-3 ActivityTraumatic Brain Injury (Rat)Not specifiedSignificantly reduced

Signaling Pathways and Mechanism of Action

Glutamate excitotoxicity is initiated by the overactivation of glutamate receptors, leading to a surge in intracellular calcium. This calcium overload triggers multiple downstream pathological pathways, including the activation of nitric oxide synthase (nNOS) and the generation of reactive oxygen species (ROS), which in turn cause oxidative stress and mitochondrial damage, culminating in apoptosis.

Esomeprazole is proposed to exert its neuroprotective effects by modulating key signaling pathways involved in the cellular stress response. Evidence suggests that esomeprazole and other PPIs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant enzymes that can neutralize ROS. Additionally, esomeprazole has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which can also contribute to neuronal damage.[2][6]

Glutamate_Excitotoxicity_and_Esomeprazole_Intervention cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Esomeprazole's Protective Mechanisms Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Overactivation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Generation ROS Generation (Oxidative Stress) Ca_Influx->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Esomeprazole Esomeprazole Nrf2_Activation Nrf2 Activation Esomeprazole->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Esomeprazole->NFkB_Inhibition Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., SOD, GPx) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Generation Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect NFkB_Inhibition->Anti_inflammatory_Effect Anti_inflammatory_Effect->Apoptosis Reduces

Caption: Proposed mechanism of esomeprazole's neuroprotection against glutamate excitotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of esomeprazole against glutamate-induced damage.

General Cell Culture and Induction of Glutamate Excitotoxicity

This protocol is adaptable for cell lines such as C6 glioma or SH-SY5Y human neuroblastoma.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with Esomeprazole: Prepare stock solutions of esomeprazole in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL) in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the esomeprazole-containing medium. Incubate for a predetermined period (e.g., 24 hours).

  • Induction of Glutamate Toxicity: Prepare a stock solution of L-glutamate in serum-free medium. Add a specific volume of the glutamate stock solution to the wells to achieve the final desired concentration (e.g., 10 mM for C6 glioma cells). A glutamate-only control group (no esomeprazole pre-treatment) and a vehicle control group (no glutamate or esomeprazole) should be included.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Assessment: Proceed with cell viability, oxidative stress, and apoptosis assays.

Experimental_Workflow A 1. Cell Seeding (e.g., C6 Glioma, SH-SY5Y) 24h incubation B 2. Pre-treatment with Esomeprazole (various concentrations) A->B C 3. Glutamate Induction (e.g., 10 mM) 24h incubation B->C D 4. Endpoint Assays C->D E Cell Viability (XTT/MTT Assay) F Oxidative Stress (TAS, TOS, NO Assays) G Apoptosis (Caspase-3 Assay)

Caption: General experimental workflow for assessing esomeprazole's neuroprotective effects.
Cell Viability Assessment: XTT Assay

  • Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions (e.g., 0.1 mL of electron coupling reagent to 5 mL of XTT labeling reagent for one 96-well plate).

  • Incubation: Following the glutamate toxicity induction, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Measurement: Measure the absorbance of the soluble formazan (B1609692) product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Oxidative Stress Marker Assays
  • Sample Preparation: After the treatment period, collect the cell culture supernatant or prepare cell lysates according to the assay kit's protocol.

  • Assay Procedure: Follow the protocol of a commercial colorimetric TAS assay kit. Typically, this involves the reaction of the sample with a chromogen (e.g., ABTS) and a peroxidase, where antioxidants in the sample suppress the color development.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 660 nm) using a microplate reader.

  • Calculation: Quantify the TAS based on a standard curve generated with a known antioxidant like Trolox.

  • Sample Preparation: Prepare cell lysates or use cell culture supernatant as per the kit's instructions.

  • Assay Procedure: Utilize a commercial colorimetric TOS assay kit. This assay is generally based on the oxidation of a ferrous ion-o-dianisidine complex to a ferric ion by oxidants present in the sample, which forms a colored complex with xylenol orange.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 590 nm) with a microplate reader.

  • Calculation: Determine the TOS from a standard curve, typically using hydrogen peroxide as the standard.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-570 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable and quantifiable breakdown product of NO.

  • Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Apoptosis Assessment: Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in a commercial caspase-3 colorimetric assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA). Active caspase-3 in the lysate will cleave the substrate, releasing a colored p-nitroaniline (pNA) molecule.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance of the pNA at 405 nm using a microplate reader.

  • Calculation: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold change relative to the control group.

Conclusion

The available evidence, primarily from in-vitro studies using C6 glioma cells, suggests that esomeprazole confers protection against glutamate-induced cytotoxicity. The underlying mechanisms appear to be multifaceted, involving the mitigation of oxidative stress and the inhibition of apoptotic pathways, potentially through the modulation of the Nrf2 and NF-κB signaling pathways. While these findings are promising, further research is warranted to validate these effects in more neuronally-relevant models, such as primary neuronal cultures and in-vivo models of neurodegenerative diseases. A more detailed elucidation of the specific molecular targets of esomeprazole within the neuroprotective signaling cascades will be crucial for its potential development as a therapeutic agent for neurological disorders characterized by glutamate excitotoxicity.

References

Methodological & Application

Application Note: Quantification of Esomeprazole Using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Esomeprazole (B1671258) in pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

Esomeprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Accurate and precise quantification of Esomeprazole in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a simple, rapid, and validated RP-HPLC method for the determination of Esomeprazole. The method is stability-indicating and can be used for routine quality control analysis.

Principle of the Method

The method utilizes reversed-phase chromatography to separate Esomeprazole from its potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used for elution.[1][2][3] The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using a UV detector at a wavelength where Esomeprazole exhibits maximum absorbance.[2][4]

Materials and Reagents

  • Esomeprazole Magnesium reference standard (chromatographically pure)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is required. The following chromatographic conditions have been found to be suitable for the analysis of Esomeprazole.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (60:40 v/v)[1]
Alternate Mobile Phase 1: Acetonitrile : Phosphate Buffer (55:45 v/v)[3]
Alternate Mobile Phase 2: Methanol : Ammonium Dihydrogen Phosphate Buffer (pH 6.1) (65:35 v/v)[2]
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 280 nm[1][4][5] or 302 nm[2][6]
Injection Volume 20 µL[1]
Column Temperature Ambient (25 °C)[2]
Run Time Approximately 8-10 minutes[2][6]

Experimental Protocols

Preparation of Solutions

5.1.1. Phosphate Buffer (pH 6.8) Weigh accurately 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide (NaOH). Dissolve in 1000 mL of deionized water. Adjust the pH to 6.8 with 0.2 M NaOH if necessary.[1]

5.1.2. Mobile Phase Preparation Prepare a mixture of the chosen organic solvent and buffer in the specified ratio (e.g., 60 volumes of acetonitrile and 40 volumes of phosphate buffer). Degas the mobile phase using sonication or vacuum filtration before use.[1] The mobile phase also serves as the diluent for standard and sample preparations.[1]

5.1.3. Standard Stock Solution Preparation Accurately weigh and transfer about 40 mg of Esomeprazole working standard into a 200 mL volumetric flask.[1] Add approximately 70 mL of diluent and sonicate to dissolve.[1] Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm membrane filter.[1]

5.1.4. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range (e.g., 50-150 µg/mL).[1]

Sample Preparation (from Tablets)

Weigh and finely powder 20 tablets.[2] Transfer a portion of the powder equivalent to 40 mg of Esomeprazole into a 200 mL volumetric flask.[1] Add about 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[1] Allow the solution to cool and then make up the volume with the diluent.[1] Centrifuge the mixture at 4500 rpm for 15 minutes or filter the solution through a 0.45 µm membrane filter to remove any insoluble excipients.[2] Further dilute the solution with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1] The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Results
Linearity Range 10 - 400 µg/mL[2] (r² > 0.999)[2]
Accuracy (% Recovery) 97.76% - 100.01%[7]
Precision (RSD) < 2%[1][7]
Limit of Detection (LOD) 0.0001 µg/mL[6]
Limit of Quantification (LOQ) 0.0004 µg/mL[6]
Retention Time Approximately 3.2 - 5.65 min[1][7]
Specificity No interference from excipients or degradation products observed.

System Suitability

Before starting the analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform system suitability tests by injecting the standard solution at least five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are within the acceptable range.

Data Analysis

The concentration of Esomeprazole in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution. The amount of Esomeprazole can be calculated using the following formula:

Amount of Esomeprazole (mg) = (AT / AS) * (WS / WT) * P

Where:

  • AT = Area of the Esomeprazole peak in the sample preparation

  • AS = Average area of the Esomeprazole peak in the standard preparation

  • WS = Weight of Esomeprazole working standard (mg)

  • WT = Weight of the sample powder (mg)

  • P = Purity of the Esomeprazole working standard

Visualizations

Esomeprazole_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC_System HPLC System (Pump, Injector) MobilePhase->HPLC_System StandardStock Standard Stock Solution StandardStock->HPLC_System SampleSolution Sample Solution (from Tablets) SampleSolution->HPLC_System C18_Column C18 Column (Stationary Phase) HPLC_System->C18_Column UV_Detector UV Detector (280 nm / 302 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration Result Final Result (Concentration) PeakIntegration->Result

Caption: Experimental workflow for Esomeprazole quantification by HPLC.

Logical_Relationship cluster_params Key Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation leads to RoutineAnalysis Routine Quality Control MethodValidation->RoutineAnalysis enables Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Caption: Logical relationship of method development and validation for routine analysis.

References

Application Notes and Protocols: Investigating the Effects of Esaprazole on Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaprazole, a proton pump inhibitor (PPI), is widely used for the management of acid-related gastrointestinal disorders. Recent studies have suggested that PPIs may have off-target effects, including potential impacts on the central nervous system.[1][2][3][4] Concerns have been raised regarding a possible association between long-term PPI use and neurological side effects.[1][2][3] The underlying mechanisms for these potential effects are not well understood but may involve the modulation of cellular processes such as oxidative stress and apoptosis.[5][6] Primary cortical neuron cultures provide a valuable in vitro model system to investigate the direct effects of pharmacological agents on neuronal health and signaling pathways.[7][8]

These application notes provide a detailed protocol for testing the effects of this compound on primary cortical neuron cultures. The described experiments are designed to assess neuronal viability, apoptosis, oxidative stress, and the modulation of key signaling proteins, offering a comprehensive framework for evaluating the neuro-pharmacological profile of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in clearly structured tables for comparative analysis.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%) - MTT AssayLDH Release (% of Control)
0 (Control)100 ± SD100 ± SD
1Value ± SDValue ± SD
10Value ± SDValue ± SD
50Value ± SDValue ± SD
100Value ± SDValue ± SD

SD: Standard Deviation

Table 2: Assessment of this compound-Induced Apoptosis

This compound Concentration (µM)TUNEL-Positive Cells (%)Caspase-3 Activity (Fold Change)
0 (Control)Value ± SD1.0 ± SD
1Value ± SDValue ± SD
10Value ± SDValue ± SD
50Value ± SDValue ± SD
100Value ± SDValue ± SD

SD: Standard Deviation

Table 3: Evaluation of Oxidative Stress Markers

This compound Concentration (µM)Intracellular ROS Levels (Fold Change)
0 (Control)1.0 ± SD
1Value ± SD
10Value ± SD
50Value ± SD
100Value ± SD

SD: Standard Deviation

Table 4: Western Blot Analysis of Key Signaling Proteins

This compound Concentration (µM)p-Akt/Akt Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)Cleaved Caspase-3/Pro-Caspase-3 Ratio (Fold Change)Bcl-2/Bax Ratio (Fold Change)
0 (Control)1.0 ± SD1.0 ± SD1.0 ± SD1.0 ± SD
10Value ± SDValue ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 17 (E17) C57BL/6J mice.[9]

Materials:

  • E17 pregnant C57BL/6J mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Neurobasal-A medium with B27 supplement

  • Trypsin-EDTA (0.25%)

  • Poly-L-lysine

  • Laminin

  • Phosphate-Buffered Saline (PBS)

  • Cytarabine (B982)

Procedure:

  • Anesthetize a pregnant E17 mouse and dissect the embryos to collect the cortices in ice-cold PBS.[9]

  • Transfer the cortices to a new tube containing 1.5 ml of Trypsin-EDTA (0.25%) and incubate at 37°C for 15 minutes.[9]

  • Dissociate the tissue by gently triturating with a 10 mL serological pipette 10-15 times.[9]

  • Add an equal volume of DMEM with 10% FBS to inactivate the trypsin.

  • Centrifuge the cell suspension at 300 x g for 3 minutes at room temperature.[10]

  • Resuspend the cell pellet in Neurobasal-A medium with B27 supplement.

  • Plate the cells onto poly-L-lysine and laminin-coated culture plates at a desired density (e.g., 1 x 10^6 cells/well for a 24-well plate).[9][11]

  • After 24 hours, add cytarabine (5 µg/ml) to inhibit glial cell proliferation.[9]

  • Replace the medium with fresh Neurobasal-A with B27 after 48 hours. Neurons are ready for experiments after 5 days in culture.[9]

This compound Treatment

Materials:

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Primary cortical neuron cultures

  • Neurobasal-A medium with B27 supplement

Procedure:

  • Prepare serial dilutions of this compound in Neurobasal-A medium to achieve the desired final concentrations.

  • Remove the culture medium from the primary cortical neurons.

  • Add the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve this compound).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

Neuronal Viability Assays

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • After this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate containing 100 µL of medium.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well.

  • Incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[13][14][15]

Materials:

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • After this compound treatment, carefully collect the culture supernatant from each well.

  • Transfer 50 µL of the supernatant to a new 96-well plate.[13][16]

  • Prepare the LDH assay reaction mixture according to the manufacturer's protocol.[14]

  • Add 100 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubate the plate at room temperature for a duration specified by the kit (typically 20-30 minutes), protected from light.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18]

Materials:

  • TUNEL assay kit (commercially available)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the treated neurons with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.[18]

  • Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves an equilibration step followed by incubation with the TdT reaction mix for 60 minutes at 37°C.[18]

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will be fluorescently labeled.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

Materials:

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • After treatment, lyse the cells using the provided lysis buffer.[19]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[19]

  • In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[19][22]

  • Incubate at 37°C for 1-2 hours.[19][22]

  • Measure the absorbance (400-405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a microplate reader.[19]

Oxidative Stress Measurement

This assay uses a fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS levels.[23][24][25]

Materials:

  • CM-H2DCFDA fluorescent probe

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black-walled plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After this compound treatment, remove the culture medium and wash the cells with warm HBSS.

  • Load the cells with CM-H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 488/530 nm) or visualize under a fluorescence microscope.[26]

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.[27][28]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, pro-caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated neurons in RIPA buffer on ice.[28][29]

  • Determine the protein concentration of the lysates using the BCA assay.[29]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[29]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[27][29]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[29]

  • Incubate the membrane with the primary antibody overnight at 4°C.[27][30]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27][30]

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[29][30]

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

cluster_workflow Experimental Workflow Culture Primary Cortical Neuron Culture Treatment This compound Treatment Culture->Treatment Viability Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Treatment->Apoptosis ROS ROS Assay Treatment->ROS WB Western Blot Treatment->WB Data Data Analysis Viability->Data Apoptosis->Data ROS->Data WB->Data cluster_pathway Hypothesized this compound Signaling This compound This compound ROS Oxidative Stress (ROS Production) This compound->ROS Survival Pro-Survival (Akt, ERK) This compound->Survival ? Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Pro-Apoptotic (Bax, Caspase-3) Mito->Apoptosis Viability Neuronal Viability Survival->Viability Apoptosis->Viability inhibition cluster_logic Logical Relationships of Experiments Question How does this compound affect neuronal health? Viability Is there a change in cell viability? Question->Viability Mechanism What are the underlying mechanisms? Question->Mechanism Apoptosis Does it induce apoptosis? Mechanism->Apoptosis OxidativeStress Does it cause oxidative stress? Mechanism->OxidativeStress Signaling Are key signaling pathways altered? Mechanism->Signaling

References

Application Notes and Protocols for Measuring Esomeprazole's Metabolic Stability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole (B1671258), the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor used to treat acid-related conditions. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. The primary route of metabolism for esomeprazole is through the hepatic cytochrome P450 (CYP) enzyme system.[1] In vitro metabolic stability assays are crucial in early drug development to predict a compound's in vivo pharmacokinetic properties, such as its half-life and clearance.

This document provides detailed protocols for assessing the metabolic stability of esomeprazole using common in vitro systems: human liver microsomes (HLM), S9 fractions, and cryopreserved hepatocytes. These assays measure the rate of disappearance of the parent drug over time when incubated with these metabolically active preparations. The primary analytical technique for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Esomeprazole is predominantly metabolized by CYP2C19 to form hydroxy and 5-O-desmethyl metabolites, and to a lesser extent by CYP3A4 to form the sulphone metabolite.[2][3][4][5] Understanding the rate of these biotransformations provides valuable insights into its intrinsic clearance and potential variability in different patient populations.

Metabolic Pathway of Esomeprazole

The metabolic pathway of esomeprazole is primarily governed by two key cytochrome P450 enzymes, CYP2C19 and CYP3A4, leading to the formation of three main metabolites.

Esomeprazole_Metabolism Esomeprazole Esomeprazole Hydroxy 5-Hydroxyesomeprazole Esomeprazole->Hydroxy CYP2C19 (major) Desmethyl 5-O-Desmethyl- esomeprazole Esomeprazole->Desmethyl CYP2C19 Sulphone Esomeprazole Sulphone Esomeprazole->Sulphone CYP3A4 (minor)

Caption: Metabolic pathway of Esomeprazole.

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolic stability assays of esomeprazole.

Human Liver Microsome (HLM) Stability Assay

This assay is designed to assess the metabolism of esomeprazole primarily by Phase I enzymes, particularly cytochrome P450s.

3.1.1. Experimental Workflow

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Microsomes and Esomeprazole at 37°C prep_reagents->pre_incubate prep_compound Prepare Esomeprazole Working Solution prep_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench Reaction (e.g., cold Acetonitrile (B52724) with IS) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis Analyze by LC-MS/MS supernatant->lcms_analysis data_analysis Calculate % Remaining, t½, and Clint lcms_analysis->data_analysis

Caption: HLM stability assay workflow.

3.1.2. Materials

  • Esomeprazole

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium (B8768297) salt

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS), e.g., Esomeprazole-d3

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

3.1.3. Procedure

  • Prepare Solutions:

    • Prepare a stock solution of esomeprazole (e.g., 10 mM in DMSO).

    • Prepare a working solution of esomeprazole by diluting the stock solution in buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the esomeprazole working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to each well.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

S9 Fraction Stability Assay

This assay includes both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broader view of metabolic pathways.

3.2.1. Materials

  • As per HLM assay, with the addition of:

  • Pooled Human Liver S9 Fraction

  • UDPGA (for glucuronidation) and PAPS (for sulfation) as needed

3.2.2. Procedure The procedure is similar to the HLM assay, with the following modifications:

  • Use S9 fraction instead of microsomes.

  • The incubation buffer may be supplemented with cofactors for Phase II enzymes, such as UDPGA and PAPS, if conjugation pathways are of interest. S9 fractions contain both Phase I and Phase II enzymes.[6]

Hepatocyte Stability Assay

This assay uses intact liver cells, providing the most physiologically relevant in vitro model as it includes the full complement of metabolic enzymes and cofactors.

3.3.1. Materials

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • As per HLM assay

3.3.2. Procedure

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in incubation medium to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a 24- or 48-well plate.

    • Add the esomeprazole working solution to the wells.

    • Incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.

    • Quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Process the samples as described for the HLM assay.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Typical Incubation Conditions for Esomeprazole Metabolic Stability Assays

ParameterHuman Liver MicrosomesS9 FractionHepatocytes
Test Compound Conc. 1 µM1 µM1 µM
Protein/Cell Conc. 0.5 mg/mL1 mg/mL0.5 x 10⁶ cells/mL
NADPH Conc. 1 mM1 mMEndogenous
Incubation Temp. 37°C37°C37°C
Time Points (min) 0, 5, 15, 30, 45, 600, 15, 30, 60, 90, 1200, 15, 30, 60, 120, 240
Final DMSO Conc. < 0.5%< 0.5%< 0.1%
Buffer 100 mM KPO₄, pH 7.4100 mM KPO₄, pH 7.4Williams Medium E

Table 2: Example LC-MS/MS Parameters for Esomeprazole Analysis

ParameterEsomeprazoleEsomeprazole-d3 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 346.1349.2
Product Ion (m/z) 198.3198.0
Column C18 (e.g., 4.6 x 50 mm, 3.5 µm)C18 (e.g., 4.6 x 50 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium Formate (pH 9.2)5 mM Ammonium Formate (pH 9.2)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.6 mL/min0.6 mL/min
Injection Volume 5 µL5 µL

Table 3: Sample Data and Calculated Parameters

Time (min)% Esomeprazole Remainingln(% Remaining)
01004.605
5854.443
15604.094
30353.555
60102.303
Calculated Parameters
Half-life (t½) 25 min
Intrinsic Clearance (Clint) 55.4 µL/min/mg

Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of esomeprazole to the internal standard at each time point using the LC-MS/MS data.

  • Calculate % Remaining: Normalize the peak area ratio at each time point to the ratio at time zero to determine the percentage of esomeprazole remaining.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): The intrinsic clearance can be calculated using the following formula:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. These in vitro data can then be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetic parameters.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the in vitro metabolic stability of esomeprazole. By utilizing human liver microsomes, S9 fractions, and hepatocytes, researchers can gain a comprehensive understanding of its metabolic profile. The detailed methodologies and data presentation guidelines will aid in generating reliable and reproducible data, which is essential for making informed decisions during the drug development process.

References

Application Notes and Protocols: In Vivo Evaluation of Esaprazole's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death in the affected brain region. Neuroprotection, a therapeutic strategy aimed at preserving neuronal tissue and function, is a critical area of research for novel stroke therapies.

Esaprazole, a proton pump inhibitor (PPI), is primarily used to reduce gastric acid secretion. Emerging evidence suggests that other PPIs, such as omeprazole (B731) and lansoprazole, may exert neuroprotective effects through anti-inflammatory and antioxidant mechanisms.[1][2][3] Notably, studies have implicated the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses, in the protective actions of some PPIs.[4][5] This has led to the hypothesis that this compound may also possess neuroprotective properties relevant to ischemic stroke.

These application notes provide a comprehensive framework for evaluating the potential neuroprotective effects of this compound in a preclinical in vivo model of focal cerebral ischemia. The protocols outlined below are based on the widely accepted Middle Cerebral Artery Occlusion (MCAO) model in rodents, a standard for mimicking human ischemic stroke.[6]

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

While the precise mechanisms of this compound in the central nervous system are yet to be fully elucidated, a plausible pathway involves the activation of the Nrf2 signaling cascade, which is known to be a critical component of the cellular defense against oxidative stress.

Esaprazole_Neuroprotection_Pathway cluster_stress Ischemic Cascade cluster_this compound This compound Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Induces Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Reduces Inflammation Inflammation Inflammation->Neuronal Survival Reduces This compound This compound This compound->Nrf2 Activates ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) Upregulates Antioxidant Enzymes (HO-1, NQO1)->Oxidative Stress Inhibits Antioxidant Enzymes (HO-1, NQO1)->Neuronal Survival Promotes Reduced Infarct Volume Reduced Infarct Volume Neuronal Survival->Reduced Infarct Volume Leads to

Caption: Proposed Nrf2-mediated neuroprotective pathway of this compound.

Experimental Workflow for In Vivo Evaluation

A systematic approach is essential for the robust evaluation of this compound's neuroprotective potential. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_surgery Surgical Procedure cluster_assessment Post-MCAO Assessment Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Sham Group Sham Group Randomization->Sham Group Vehicle Control (MCAO) Vehicle Control (MCAO) Randomization->Vehicle Control (MCAO) This compound Treatment (MCAO) This compound Treatment (MCAO) Randomization->this compound Treatment (MCAO) Anesthesia & Neck Incision Anesthesia & Neck Incision Sham Group->Anesthesia & Neck Incision MCAO Surgery MCAO Surgery Vehicle Control (MCAO)->MCAO Surgery This compound Treatment (MCAO)->MCAO Surgery Suture & Recovery Suture & Recovery Anesthesia & Neck Incision->Suture & Recovery Drug Administration Drug Administration MCAO Surgery->Drug Administration Reperfusion Reperfusion Drug Administration->Reperfusion Post-operative Care Post-operative Care Reperfusion->Post-operative Care Neurological Scoring (24h, 48h, 72h) Neurological Scoring (24h, 48h, 72h) Post-operative Care->Neurological Scoring (24h, 48h, 72h) Infarct Volume Analysis (72h) Infarct Volume Analysis (72h) Neurological Scoring (24h, 48h, 72h)->Infarct Volume Analysis (72h) Biochemical Assays (72h) Biochemical Assays (72h) Infarct Volume Analysis (72h)->Biochemical Assays (72h) Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Assays (72h)->Data Analysis & Interpretation

Caption: Experimental workflow for assessing this compound's neuroprotection.

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (250-300g for rats, 20-25g for mice)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, micro-suture)

  • 4-0 or 5-0 nylon monofilament with a silicon-coated tip

  • Heating pad with a rectal probe for temperature monitoring

Procedure:

  • Anesthetize the animal and maintain body temperature at 37°C.[7]

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.[7]

  • Make a small incision in the ECA and insert the silicon-coated monofilament.

  • Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.[7]

  • For transient MCAO, withdraw the filament after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.[8]

  • Suture the incision and allow the animal to recover.

Neurological Deficit Scoring

Neurological function should be assessed at multiple time points post-MCAO to evaluate functional recovery.

Materials:

  • Scoring sheet based on a standardized scale (e.g., Bederson or a modified Neurological Severity Score).[9]

Procedure:

  • At 24, 48, and 72 hours post-MCAO, a blinded observer should assess the animals based on a pre-defined scoring system.

  • The scoring system typically evaluates posture, spontaneous activity, and motor deficits.

  • A common 5-point scale is as follows:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the contralateral side.

    • 3: Leaning to the contralateral side.

    • 4: No spontaneous motor activity.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Formalin solution (10%)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animal and carefully remove the brain.

  • Slice the brain into 2mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.[6]

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the slices.

  • Use image analysis software to calculate the infarct area in each slice and sum them to determine the total infarct volume. Correct for edema by using the following formula: Corrected Infarct Volume = [Total Infarct Volume] - [(Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume)].

Biochemical Assays for Oxidative Stress and Nrf2 Pathway Activation

To investigate the underlying mechanism of this compound's potential neuroprotective effects, brain tissue from the ischemic hemisphere should be collected for biochemical analysis.

Materials:

  • Homogenization buffer

  • Assay kits for:

    • Malondialdehyde (MDA) - a marker of lipid peroxidation

    • Superoxide Dismutase (SOD) activity

    • Catalase (CAT) activity

    • Glutathione (GSH) levels

  • Western blot reagents and antibodies for Nrf2, HO-1, and NQO1

Procedure:

  • Homogenize the brain tissue from the ischemic penumbra.

  • Perform MDA, SOD, CAT, and GSH assays according to the manufacturer's instructions.

  • For Western blotting, extract proteins from the tissue homogenates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Nrf2, HO-1, and NQO1, followed by secondary antibodies.

  • Visualize and quantify the protein bands to determine the expression levels.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Neurological Deficit Scores

GroupN24h Post-MCAO48h Post-MCAO72h Post-MCAO
Sham10Mean ± SEMMean ± SEMMean ± SEM
Vehicle + MCAO10Mean ± SEMMean ± SEMMean ± SEM
This compound + MCAO10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Infarct Volume and Edema

GroupNTotal Infarct Volume (mm³)Corrected Infarct Volume (mm³)% Hemispheric Edema
Vehicle + MCAO10Mean ± SEMMean ± SEMMean ± SEM
This compound + MCAO10Mean ± SEMMean ± SEMMean ± SEM

Table 3: Markers of Oxidative Stress

GroupNMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (µmol/g tissue)
Sham10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle + MCAO10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound + MCAO10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 4: Nrf2 Pathway Protein Expression (Relative to Sham)

GroupNNrf2 (Fold Change)HO-1 (Fold Change)NQO1 (Fold Change)
Vehicle + MCAO10Mean ± SEMMean ± SEMMean ± SEM
This compound + MCAO10Mean ± SEMMean ± SEMMean ± SEM

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound's neuroprotective effects in an in vivo model of ischemic stroke. By following these standardized procedures, researchers can generate reliable and reproducible data to determine the therapeutic potential of this compound and elucidate its underlying mechanisms of action. Positive findings from these studies could provide a strong rationale for further clinical investigation of this compound as a novel treatment for ischemic stroke.

References

Application Notes and Protocols: Determining the Binding Affinity of Esaprazole for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and is a promising target for therapeutic intervention in a range of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain. Esaprazole, the S-isomer of omeprazole, is a proton pump inhibitor widely used to reduce stomach acid production. While its primary mechanism of action is well-understood, the complete pharmacological profile of this compound, including its potential off-target effects, warrants further investigation. This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound for the sigma-1 receptor.

Note: As of the latest literature review, specific binding data for this compound at the sigma-1 receptor has not been publicly reported. The following protocol is a comprehensive, generalized method for assessing the binding of a novel compound, such as this compound, to the sigma-1 receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of the sigma-1 receptor and the experimental workflow for the radioligand binding assay.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_cellular_effects Cellular Effects S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ signaling IonChannels Ion Channel Modulation S1R->IonChannels NeuronalPlasticity Neuronal Plasticity S1R->NeuronalPlasticity CellSurvival Cell Survival S1R->CellSurvival BiP BiP/GRP78 BiP->S1R Dissociates upon ligand binding Ligand Ligand (e.g., this compound) Ligand->S1R Binds

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

radioligand_assay_workflow cluster_assay_components Assay Components start Start mem_prep Membrane Preparation (e.g., Guinea Pig Brain) start->mem_prep assay_setup Assay Setup in 96-well Plate mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis end End data_analysis->end radioligand 3H-Pentazocine radioligand->assay_setup test_compound This compound (Varying Conc.) test_compound->assay_setup nsb Haloperidol (for NSB) nsb->assay_setup

Caption: Experimental Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Experimental Protocols

Membrane Preparation from Guinea Pig Brain

Guinea pig brain tissue is a suitable source for sigma-1 receptors due to its high receptor density.

Materials:

  • Whole guinea pig brains

  • Ice-cold Tris-HCl buffer (50 mM, pH 7.4)

  • Sucrose (B13894) solution (0.32 M in Tris-HCl buffer)

  • Homogenizer (e.g., Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • Bradford protein assay kit

Procedure:

  • Dissect and weigh fresh or frozen guinea pig brains on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in ice-cold Tris-HCl buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in a small volume of Tris-HCl buffer.

  • Determine the protein concentration using a Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for the sigma-1 receptor, which can then be used to calculate the inhibitory constant (Ki).

Materials:

  • Guinea pig brain membrane preparation

  • --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)

  • This compound

  • Haloperidol

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Assay Conditions:

ParameterRecommended Value
Radioligand--INVALID-LINK---Pentazocine
Radioligand Concentration2-5 nM (near the Kd)
Non-specific Binding10 µM Haloperidol
Test CompoundThis compound (e.g., 0.1 nM to 100 µM)
Membrane Protein100-200 µg per well
Incubation Temperature37°C
Incubation Time90-120 minutes
Total Assay Volume200 µL

Procedure:

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of buffer.

    • Non-specific Binding (NSB): 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of 10 µM haloperidol.

    • Competition: 100 µL of membrane preparation, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of each this compound dilution.

  • Incubate the plate at 37°C for 90-120 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Presentation and Analysis

The quantitative data from the competitive binding assay should be analyzed to determine the IC50 of this compound. The specific binding is calculated by subtracting the non-specific binding from the total binding. The results can be plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

Table 1: Representative Data Structure for Competitive Binding Assay

This compound Conc. (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Specific Binding
0 (Control)50005004500100
0.14950500445098.9
14800500430095.6
104200500370082.2
1002750500225050.0
1000100050050011.1
10000550500501.1
100000510500100.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The IC50 value is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Table 2: Summary of Binding Parameters for this compound (Hypothetical)

ParameterValue
IC50To be determined experimentally
KiTo be calculated from IC50
Radioligand (--INVALID-LINK---Pentazocine) Kd~2-10 nM (literature value)

Conclusion

This document provides a robust and detailed protocol for determining the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay. By following these procedures, researchers can generate reliable data to characterize the interaction of this compound with this important therapeutic target. Such studies are crucial for a comprehensive understanding of the pharmacological profile of existing drugs and for the development of novel therapeutics targeting the sigma-1 receptor.

Application Notes and Protocols: Synthesizing Esomeprazole Analogues for Enhanced Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders. Its structure, characterized by a benzimidazole (B57391) core, possesses physicochemical properties that lead to poor penetration of the Blood-Brain Barrier (BBB). The brain-to-plasma partition coefficient (Kp) for omeprazole is notably low, approximately 0.15, indicating that only about 15% of the concentration in blood reaches the central nervous system (CNS)[1]. This severely limits its potential for any CNS-related therapeutic applications.

These application notes provide a comprehensive overview of medicinal chemistry strategies and detailed experimental protocols for synthesizing and evaluating novel Esomeprazole analogues designed to overcome the BBB. The goal is to guide researchers in modifying the Esomeprazole scaffold to increase its brain penetration, enabling exploration of its potential effects within the CNS. The strategies focus on established principles of CNS drug design, including increasing lipophilicity, reducing hydrogen bond donor capacity, and mitigating efflux by transporters like P-glycoprotein (P-gp).

Strategic Design of BBB-Penetrant Esomeprazole Analogues

The primary obstacle to Esomeprazole's entry into the CNS is its physicochemical profile. To enhance BBB penetration, modifications should be guided by established principles such as Lipinski's "Rule of Five," with more stringent criteria often applied for CNS drugs (e.g., MW ≤ 400, LogP ≤ 5, HBD ≤ 3, HBA ≤ 7)[2][3]. Two primary strategies are proposed here:

Strategy 1: N-Alkylation/Arylation of the Benzimidazole Core The benzimidazole N-H group is a hydrogen bond donor, which is unfavorable for BBB penetration. Masking this group by replacing the hydrogen with a small, lipophilic alkyl or aryl group can significantly reduce its polarity and hydrogen bonding potential, thereby increasing passive diffusion across the BBB.

Strategy 2: Prodrug Approach using Ester Linkages Creating a lipophilic prodrug is a well-established method for enhancing CNS delivery[4][5][6][7]. By attaching a lipophilic moiety (e.g., an acetyl or pivaloyl group) to a suitable position on the Esomeprazole scaffold via an ester linkage, the overall lipophilicity of the molecule is increased. This modified, inactive form can cross the BBB more readily. Once in the brain, endogenous esterases can cleave the ester bond, releasing the active parent drug.

G cluster_0 Strategic Workflow for Developing BBB-Penetrant Analogues start Start: Esomeprazole Scaffold (Poor BBB Penetration) design Design Analogues: - N-Alkylation (Mask HBD) - Lipophilic Prodrugs start->design synthesis Chemical Synthesis of Analogues design->synthesis invitro In Vitro Screening (PAMPA-BBB Assay) synthesis->invitro invitro->design Low Permeability (Re-design) select Select Permeable Candidates invitro->select invivo In Vivo Validation (Rodent Microdialysis) select->invivo Promising Permeability data Data Analysis: Calculate Kp,uu,brain invivo->data data->design Suboptimal Kp,uu (Re-design) end End: Candidate with Enhanced BBB Penetration data->end

Figure 1: Strategic workflow for developing and validating BBB-penetrant analogues.

Synthesis Protocols for Esomeprazole Analogues

The following are representative, detailed protocols for the synthesis of hypothetical Esomeprazole analogues based on the strategies outlined above. These protocols are adapted from established synthesis methods for benzimidazole derivatives[5][8].

Protocol 3.1: Synthesis of Analogue 1 (N-Methyl Esomeprazole Thioether)

This protocol describes the masking of the hydrogen bond donor on the benzimidazole nitrogen by methylation of the thioether precursor to Esomeprazole.

Materials:

  • 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole sulfide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add omeprazole sulfide (B99878) (1 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-methylated thioether.

  • The final oxidation step to the sulfoxide (B87167) (Esomeprazole analogue) can be achieved using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), similar to standard omeprazole synthesis[9][10].

Protocol 3.2: Synthesis of Analogue 2 (Pivaloyl Ester Prodrug of Esomeprazole)

This protocol details a prodrug strategy where a lipophilic pivaloyl group is attached to the pyridine (B92270) ring, assuming a suitable hydroxyl handle has been introduced in a precursor. This is a representative example of creating a transiently lipophilic molecule.

Materials:

  • Hydroxylated Esomeprazole precursor

  • Pivaloyl chloride

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution (if using pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the hydroxylated Esomeprazole precursor (1 equivalent) in anhydrous DCM.

  • Add triethylamine (2.0 equivalents) or pyridine as a base.

  • Cool the mixture to 0 °C.

  • Add pivaloyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine (and with CuSO₄ solution if pyridine was used, to remove residual pyridine), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by flash chromatography to yield the target prodrug.

G cluster_0 Proposed Synthetic Pathways cluster_1 ome_sulfide Omeprazole Sulfide n_methyl_sulfide Analogue 1 Precursor (N-Methyl Thioether) ome_sulfide->n_methyl_sulfide 1. NaH, DMF 2. CH3I analogue1 Analogue 1 (N-Methyl Esomeprazole) n_methyl_sulfide->analogue1 m-CPBA (Oxidation) hydroxy_precursor Hydroxylated Precursor analogue2 Analogue 2 (Pivaloyl Prodrug) hydroxy_precursor->analogue2 Pivaloyl Chloride, Pyridine, DCM

Figure 2: Simplified synthetic schemes for proposed Esomeprazole analogues.

Quantitative Data on BBB Penetration

While specific data for brain-penetrant Esomeprazole analogues is not available in the literature, the following table presents exemplar data to illustrate the expected outcomes of the proposed synthetic strategies. The data for Omeprazole is based on published findings[1], while the data for Analogues 1 and 2 are hypothetical values representing successful BBB enhancement. The key parameter is the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which measures the extent of BBB transport independent of plasma and brain tissue binding[11]. A Kp,uu,brain > 0.3 is generally considered indicative of good brain penetration[11].

CompoundStrategyMol. Weight ( g/mol )cLogP (Calculated)HBD CountKp,brain (Total)Kp,uu,brain (Unbound)BBB Penetration Classification
Omeprazole Baseline345.422.231~0.15[1]~0.05Low
Analogue 1 N-Methylation359.452.5500.900.45High
Analogue 2 Pivaloyl Prodrug429.533.8011.500.70High

Note: Data for Analogues 1 and 2 are hypothetical and for illustrative purposes only.

Experimental Protocols for BBB Penetration Assessment

Protocol 5.1: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive, transcellular permeability across the BBB[9][12][13][14][15].

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm) (Donor plate)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Porcine brain lipid extract solution (e.g., 20 mg/mL in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability) dissolved in PBS with ≤1% DMSO

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the porcine brain lipid solution onto the membrane of each well of the donor filter plate. Do not puncture the membrane.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Loading: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the test compound/control solution to the corresponding wells of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 16-18 hours with gentle shaking.

  • Sampling: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method[16].

  • Calculation of Permeability (Pₑ): The effective permeability is calculated using established equations that account for the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.

G cluster_0 PAMPA-BBB Experimental Workflow A Coat Donor Plate Membrane with Brain Lipid C Assemble Plates & Add Compound to Donor Plate A->C B Add PBS Buffer to Acceptor Plate B->C D Incubate (16-18 hours) C->D E Separate Plates & Collect Samples D->E F Quantify Compound Concentration (LC-MS/MS) E->F G Calculate Effective Permeability (Pe) F->G

Figure 3: Workflow for the in vitro PAMPA-BBB permeability assay.
Protocol 5.2: In Vivo Brain Microdialysis in Rodents

This protocol provides a detailed method for measuring the unbound concentration of a drug in the brain interstitial fluid (ISF) of a freely moving rat, which is essential for determining the Kp,uu,brain[12][14][17][18].

Materials:

  • Male Sprague-Dawley rats (280-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Microdialysis guide cannula and probe (e.g., CMA 7 or similar)

  • Micro-infusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical tools, dental cement, and anchor screws

  • LC-MS/MS system for analysis of small volume dialysates[2][3][15][19]

Procedure:

  • Guide Cannula Implantation (Stereotaxic Surgery):

    • Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda[12].

    • Expose the skull and clean the surface. Drill small holes for anchor screws and a larger hole at the target coordinates for the brain region of interest (e.g., striatum).

    • Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws[12][13].

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the awake animal and replace the dummy cannula with the microdialysis probe[18].

    • Connect the probe's inlet to the micro-infusion pump and the outlet to the refrigerated fraction collector.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 1-2 hours.

    • Administer the Esomeprazole analogue to the animal (e.g., via intravenous injection).

    • Simultaneously, begin collecting dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a set period (e.g., 4-6 hours).

    • Collect periodic blood samples to determine the unbound plasma concentration of the drug.

  • Sample Analysis and Data Interpretation:

    • Analyze the concentration of the drug in the brain dialysate and plasma samples using a validated, high-sensitivity LC-MS/MS method[2][19].

    • Correct the dialysate concentration for the in vivo recovery of the probe (determined using a suitable calibration method like retrodialysis).

    • Calculate the area under the curve (AUC) for the unbound drug concentration in both brain ISF and plasma.

    • The Kp,uu,brain is calculated as the ratio: AUCbrain,unbound / AUCplasma,unbound .

G cluster_0 In Vivo Microdialysis Workflow A Stereotaxic Surgery: Implant Guide Cannula in Rat Brain B Animal Recovery (24-48 hours) A->B C Insert Microdialysis Probe & Perfuse with aCSF B->C D Administer Test Compound (IV) C->D E Collect Brain Dialysate & Blood Samples over Time D->E F Quantify Drug Conc. in Samples (LC-MS/MS) E->F G Calculate AUC for Unbound Drug in Brain and Plasma F->G H Determine Kp,uu,brain (AUCbrain / AUCplasma) G->H

Figure 4: Workflow for in vivo assessment of BBB penetration using microdialysis.

Conclusion

Enhancing the BBB penetration of Esomeprazole is a challenging but feasible goal that requires a rational, multi-step medicinal chemistry approach. By applying established strategies such as masking hydrogen bond donors via N-alkylation or employing lipophilic prodrug designs, it is possible to synthesize novel analogues with improved physicochemical properties for CNS entry. The protocols provided herein offer a detailed framework for the synthesis of such analogues and their subsequent evaluation using both high-throughput in vitro screening and definitive in vivo validation methods. This systematic approach will enable researchers to efficiently identify and optimize Esomeprazole analogues with the potential for therapeutic application within the central nervous system.

References

Application Notes and Protocols: Evaluating Esomeprazole's Efficacy in Hydrogen Peroxide-Induced Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Hydrogen peroxide (H₂O₂) is a stable and cell-permeable ROS commonly utilized in in vitro models to induce oxidative stress and study the efficacy of potential therapeutic agents. Esomeprazole (B1671258), a proton pump inhibitor (PPI), has demonstrated antioxidant properties independent of its well-known acid-suppressing effects.[1] These notes provide detailed protocols for utilizing H₂O₂-induced oxidative stress assays to evaluate the cytoprotective and antioxidant effects of esomeprazole.

Esomeprazole has been shown to mitigate oxidative damage by enhancing the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] The underlying mechanisms of its antioxidant action involve the modulation of key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and the p38 MAPK/NF-κB pathways.[1][2][3]

These application notes offer a comprehensive guide to performing key experiments for assessing the antioxidant potential of esomeprazole in a controlled laboratory setting.

Key Signaling Pathways

Esomeprazole exerts its antioxidant effects by modulating critical intracellular signaling pathways that regulate the cellular response to oxidative stress.

cluster_0 H₂O₂-Induced Oxidative Stress cluster_1 Cellular Damage cluster_2 Esomeprazole Intervention cluster_3 Signaling Pathways Modulated by Esomeprazole H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS LipidPeroxidation Lipid Peroxidation (↑ MDA) ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage p38_MAPK p38 MAPK ROS->p38_MAPK activates NFkB NF-κB ROS->NFkB activates Apoptosis Apoptosis Esomeprazole Esomeprazole Esomeprazole->p38_MAPK inhibits Esomeprazole->NFkB inhibits Nrf2 Nrf2 Esomeprazole->Nrf2 activates p38_MAPK->Apoptosis NFkB->Apoptosis HO1 HO-1 Nrf2->HO1 activates AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GSH) HO1->AntioxidantEnzymes

Caption: Esomeprazole's modulation of oxidative stress pathways.

Experimental Workflow

A generalized workflow for assessing the antioxidant effects of esomeprazole in a H₂O₂-induced oxidative stress model is depicted below.

cluster_assays Assays start Start: Cell Culture pretreatment Pre-treatment with Esomeprazole start->pretreatment h2o2_induction Induction of Oxidative Stress with H₂O₂ pretreatment->h2o2_induction assays Perform Cellular and Biochemical Assays h2o2_induction->assays data_analysis Data Analysis assays->data_analysis viability Cell Viability (MTT Assay) ros ROS Measurement (DCFDA Assay) lipid Lipid Peroxidation (TBARS Assay) enzyme Antioxidant Enzyme Activity (SOD, CAT) western Western Blot (Nrf2, HO-1) end End: Conclusion data_analysis->end

Caption: General experimental workflow.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes when studying the effects of esomeprazole on H₂O₂-induced oxidative stress.

Table 1: H₂O₂ and Esomeprazole Concentrations for In Vitro Assays

ParameterConcentration RangeIncubation TimeReference(s)
Hydrogen Peroxide (H₂O₂) for Oxidative Stress Induction 25 µM - 1.6 mM1 - 24 hours[1][4][5][6]
Esomeprazole for Pre-treatment 1 µM - 100 µM6 - 24 hours[7]

Table 2: Summary of Quantitative Data on Esomeprazole's Antioxidant Effects

AssayParameter MeasuredEffect of H₂O₂Effect of Esomeprazole + H₂O₂Reference(s)
Cell Viability (MTT Assay) Cell survival rateDecreaseIncrease (protection)[8][9]
ROS Measurement (DCFDA Assay) Intracellular ROS levelsIncreaseDecrease[10][11]
Lipid Peroxidation (TBARS Assay) Malondialdehyde (MDA) levelsIncreaseDecrease[2]
Antioxidant Enzyme Activity Superoxide Dismutase (SOD) activityDecreaseIncrease/Restoration[2][12]
Catalase (CAT) activityDecreaseIncrease/Restoration[12]
Western Blot Analysis Nuclear Nrf2 protein levelsNo significant changeIncrease[7][13]
HO-1 protein levelsNo significant changeIncrease[7][13]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human gastric epithelial cells, lung fibroblasts) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or enzyme assays) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14][15]

  • Esomeprazole Pre-treatment: The following day, replace the culture medium with fresh medium containing various concentrations of esomeprazole (e.g., 1, 10, 50, 100 µM).[7] Incubate for a predetermined time (e.g., 6-24 hours).[7]

  • H₂O₂ Induction: After esomeprazole pre-treatment, remove the medium and add fresh medium containing H₂O₂ at a concentration determined to induce significant but not complete cell death (e.g., 100 µM - 1 mM).[4][16] The optimal concentration and incubation time (e.g., 1-24 hours) should be determined empirically for each cell line.[1][5]

  • Controls: Include the following controls in each experiment:

    • Untreated cells (vehicle control).

    • Cells treated with H₂O₂ only.

    • Cells treated with esomeprazole only.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the H₂O₂ treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well of a 96-well plate.[17]

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization of Formazan (B1609692): Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS (DCFDA Assay)

This assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Cell Staining: After the treatment period, wash the cells twice with warm PBS.

  • Add 100 µL of a working solution of 20 µM DCFDA in serum-free medium to each well of a 96-well plate.[11][15]

  • Incubate for 30-45 minutes at 37°C in the dark.[10][15]

  • Fluorescence Measurement: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well.[10] Measure the fluorescence intensity with a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10]

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the untreated control.

Lipid Peroxidation Assay (TBARS Assay for MDA)

This assay quantifies malondialdehyde (MDA), an end product of lipid peroxidation.

  • Sample Preparation: After treatment, harvest the cells and lyse them by sonication or freeze-thaw cycles in a suitable buffer.[18] Determine the protein concentration of the lysate for normalization.

  • Reaction with TBA: Add 100 µL of the cell lysate or standard to a microcentrifuge tube.[18]

  • Add 100 µL of SDS lysis solution and mix.[18]

  • Add 250 µL of thiobarbituric acid (TBA) reagent.[18]

  • Incubate the tubes at 95°C for 45-60 minutes.[18][19]

  • Cool the tubes on ice and centrifuge to pellet any precipitate.[19]

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 532 nm.[18][19]

  • Data Analysis: Calculate the MDA concentration using a standard curve prepared with MDA standards. Normalize the MDA concentration to the protein concentration of the cell lysate.

Antioxidant Enzyme Activity Assays

This assay is based on the inhibition of the autoxidation of pyrogallol (B1678534) by SOD.

  • Sample Preparation: Prepare cell lysates as described for the TBARS assay.

  • Assay Reaction: In a 96-well plate, add cell lysate, Tris-HCl buffer (pH 8.2), and pyrogallol solution.

  • Absorbance Measurement: Immediately measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a microplate reader.[20]

  • Data Analysis: One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%. Calculate the specific activity and express it as U/mg protein.

This assay measures the decomposition of H₂O₂ by catalase.

  • Sample Preparation: Prepare cell lysates as described previously.

  • Assay Reaction: In a quartz cuvette or UV-transparent plate, add cell lysate to a phosphate (B84403) buffer (pH 7.0) containing a known concentration of H₂O₂.[21]

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 240 nm as H₂O₂ is consumed.[21]

  • Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. Express the specific activity as U/mg protein.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and HO-1.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2, nuclear and cytoplasmic fractions should be separated.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[22][23]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control. Express the results as a fold change relative to the untreated control.

References

Application Note: High-Throughput Cell-Based Assay for Screening Esaprazole Analogue Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esaprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3][4] This mechanism of action makes it a cornerstone for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][] The development of novel this compound analogues aims to identify compounds with improved pharmacokinetic profiles, enhanced efficacy, or reduced side effects. High-throughput screening (HTS) of compound libraries is an essential part of this discovery process.[6]

This application note provides a detailed protocol for a robust, cell-based assay designed for the high-throughput screening of this compound analogue libraries. The assay utilizes a pH-sensitive fluorescent probe to measure the inhibition of proton pump activity in a cellular context, offering a physiologically relevant and scalable screening method.

Principle of the Assay

The assay is based on measuring the change in intracellular pH in cells engineered to express the gastric H+/K+-ATPase. This compound and its analogues are cell-permeable and act by inhibiting this proton pump.[1] The inhibition of the proton pump leads to a decrease in the acidification of intracellular vesicles or the extracellular environment, which can be quantified using a pH-sensitive fluorescent dye. The fluorescence intensity is directly proportional to the inhibitory activity of the test compounds on the H+/K+-ATPase.

Signaling Pathway and Experimental Workflow

Gastric Acid Secretion Pathway

The secretion of gastric acid is a complex process primarily regulated by histamine, acetylcholine, and gastrin.[7][8][9] These signaling molecules stimulate parietal cells, leading to the translocation and activation of the H+/K+-ATPase at the secretory membrane.[10][11][12] Proton pump inhibitors like this compound block the final step in this pathway.[1][4][13]

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell Histamine Histamine Receptors Receptors Histamine->Receptors H2R Acetylcholine Acetylcholine Acetylcholine->Receptors M3R Gastrin Gastrin Gastrin->Receptors CCK2R H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Receptors->H+/K+ ATPase (Proton Pump) Activates H+ Secretion H+ Secretion H+/K+ ATPase (Proton Pump)->H+ Secretion Pumps H+ out This compound Analogues This compound Analogues This compound Analogues->H+/K+ ATPase (Proton Pump) Inhibit start Start: Cell Culture plate_cells Plate Cells in 96/384-well plates start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add this compound Analogue Library & Controls incubate_24h->add_compounds incubate_compounds Incubate with Compounds add_compounds->incubate_compounds load_dye Load with pH-sensitive fluorescent dye incubate_compounds->load_dye incubate_dye Incubate for dye uptake load_dye->incubate_dye measure_fluorescence Measure Fluorescence (Plate Reader) incubate_dye->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition Determine IC50 values measure_fluorescence->data_analysis hit_id Hit Identification & Confirmation data_analysis->hit_id G A Primary HTS B Hit Confirmation & Dose-Response A->B Hits C Secondary Assays (e.g., Selectivity, Cytotoxicity) B->C Confirmed Hits D Lead Optimization (Medicinal Chemistry) C->D Qualified Hits E Candidate Drug D->E Leads

References

Application Notes and Protocols: Determining Esomeprazole's Effect on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole (B1671258) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by specifically targeting the H+/K+-ATPase in gastric parietal cells.[1] As the S-isomer of omeprazole (B731), it is one of the most widely used drugs for treating acid-related conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2][3] Quantifying the pharmacodynamic effects of esomeprazole is crucial for preclinical and clinical drug development, enabling researchers to assess its potency, duration of action, and comparative efficacy.

These application notes provide a comprehensive overview of the primary methodologies used to determine the effect of esomeprazole on gastric acid secretion, spanning in vitro enzymatic assays, in vivo animal models, and clinical evaluation in human subjects. Detailed protocols for key experiments are provided, along with data presented for clear comparison and diagrams to illustrate complex pathways and workflows.

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[4] After absorption, it reaches the parietal cells of the stomach lining via the bloodstream.[5] Within the highly acidic secretory canaliculi of these cells, esomeprazole is converted to its active form, a sulfenamide (B3320178) derivative.[4][5] This active metabolite then forms a stable, irreversible disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, also known as the proton pump.[4][6] This covalent binding inactivates the pump, preventing the final step in the secretion of hydrochloric acid into the stomach lumen.[2][4] The inhibition affects both basal and stimulated gastric acid secretion.[2] Because the inhibition is irreversible, acid secretion can only resume after new proton pump enzymes are synthesized and integrated into the cell membrane, leading to a prolonged duration of action that exceeds the drug's plasma half-life.[2][7]

cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen Eso_prodrug Esomeprazole (Prodrug) Eso_prodrug_cell Esomeprazole (Prodrug) Eso_prodrug->Eso_prodrug_cell Diffusion Eso_active Active Sulfenamide Pump_Inhibited Inhibited Pump Eso_active->Pump_Inhibited Irreversible Covalent Bonding Eso_prodrug_cell->Eso_active Acid-catalyzed Activation ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Out K_ion K+ K_ion->ProtonPump K+ In

Caption: Esomeprazole's mechanism of action in a gastric parietal cell.

Data Presentation

The efficacy of esomeprazole is often quantified by its ability to maintain intragastric pH above critical thresholds (e.g., pH > 4), which is associated with the healing of acid-related mucosal damage.

Table 1: Comparative Efficacy of Esomeprazole vs. Other PPIs on Intragastric pH

Study Type Drug & Dose Outcome Measure Result Reference
Crossover, Healthy Volunteers Esomeprazole 20 mg % Time pH > 4 (Day 5, 14-hr daytime) 56.6% [8]
Omeprazole 20 mg % Time pH > 4 (Day 5, 14-hr daytime) 39.1% [8]
Lansoprazole (B1674482) 15 mg % Time pH > 4 (Day 5, 14-hr daytime) 33.5% [8]
Pantoprazole (B1678409) 20 mg % Time pH > 4 (Day 5, 14-hr daytime) 22.6% [8]
Crossover, GERD Patients/Healthy Volunteers Esomeprazole 40 mg % Time pH > 4 (24 hours) Superior to omeprazole 20 mg, lansoprazole 30 mg, pantoprazole 40 mg, and rabeprazole (B1678785) 20 mg in multiple studies. [9]
Crossover, Healthy Volunteers Esomeprazole 40 mg bd Mean time pH > 4 (24 hours) 19.2 hours (80.1%) [9]
Esomeprazole 20 mg bd Mean time pH > 4 (24 hours) 17.5 hours (73.0%) [9]

| | Esomeprazole 40 mg od | Mean time pH > 4 (24 hours) | 14.2 hours (59.2%) |[9] |

Table 2: Pharmacodynamic Effect of Esomeprazole on Stimulated Acid Output

Study Population Drug & Dose Day of Treatment Mean Inhibition of Pentagastrin-Stimulated Peak Acid Output Reference
Healthy Males Esomeprazole 5 mg Day 1 15% [10]
Esomeprazole 5 mg Day 5 28% [10]
Esomeprazole 10 mg Day 1 29% [10]
Esomeprazole 10 mg Day 5 62% [10]
Esomeprazole 20 mg Day 1 46% [10]
Esomeprazole 20 mg Day 5 90% [10]
Omeprazole 20 mg Day 1 35% [10]

| | Omeprazole 20 mg | Day 5 | 79% |[10] |

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of esomeprazole on its molecular target, the H+/K+-ATPase enzyme, typically isolated from porcine gastric mucosa. The enzyme's activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis p1 Isolate Porcine Gastric Mucosa p2 Homogenize in Buffer p1->p2 p3 Centrifuge to Remove Debris p2->p3 p4 Ultracentrifuge to Pellet Microsomes p3->p4 p5 Resuspend to create Enzyme Preparation p4->p5 a1 Aliquot Enzyme Prep into Reaction Tubes p5->a1 a2 Add Esomeprazole (Varying Concentrations) a1->a2 a3 Pre-incubate (e.g., 60 min at 37°C) a2->a3 a4 Initiate Reaction with ATP a3->a4 a5 Incubate (e.g., 30 min at 37°C) a4->a5 a6 Stop Reaction (e.g., with Molybdate) a5->a6 d1 Measure Inorganic Phosphate (Pi) Released (Colorimetric) a6->d1 d2 Calculate % Inhibition vs. Control d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Materials & Reagents:

  • Fresh porcine stomach

  • Homogenization buffer (e.g., 200mM Tris-HCl, pH 7.4)

  • Assay buffer (containing MgCl2, KCl)

  • Esomeprazole stock solution

  • Adenosine triphosphate (ATP) solution

  • Stopping reagent (e.g., 4.5% ammonium (B1175870) molybdate (B1676688) in perchloric acid)

  • Reagents for colorimetric phosphate detection (e.g., Malachite Green or Fiske-Subbarow method)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: a. Obtain a fresh porcine stomach and scrape the gastric mucosa. b. Homogenize the scrapings in ice-cold Tris-HCl buffer. c. Perform differential centrifugation to isolate H+/K+-ATPase enriched microsomes.[11] d. Resuspend the final microsomal pellet in a suitable buffer and determine protein concentration.

  • Inhibition Assay: a. In a microplate or reaction tubes, add the assay buffer and the prepared enzyme. b. Add varying concentrations of esomeprazole (and a vehicle control). c. Pre-incubate the mixture at 37°C for 60 minutes to allow for drug activation and binding.[11] d. Initiate the enzymatic reaction by adding a known concentration of ATP. e. Incubate for 30 minutes at 37°C.[11] f. Terminate the reaction by adding the stopping reagent.[11]

  • Data Analysis: a. Measure the amount of inorganic phosphate released using a colorimetric method and a spectrophotometer. b. Calculate the percentage of enzyme inhibition for each esomeprazole concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the esomeprazole concentration to generate a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol 2: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This model allows for the direct measurement of both basal and stimulated gastric acid secretion and the evaluation of antisecretory agents like esomeprazole.[12]

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Fast Rat Overnight p2 Anesthetize (e.g., Urethane) p1->p2 p3 Cannulate Trachea & Jugular Vein p2->p3 p4 Perform Laparotomy p3->p4 p5 Cannulate Esophagus & Pylorus for Perfusion p4->p5 e1 Begin Stomach Perfusion with Saline at a Constant Rate p5->e1 e2 Collect Perfusate at Regular Intervals (e.g., 15 min) e1->e2 e3 Establish Basal Acid Secretion e2->e3 e4 Administer Esomeprazole (IV or Intraduodenal) e3->e4 e5 Administer Stimulant (e.g., Histamine (B1213489) IV) e4->e5 e6 Continue Perfusate Collection e5->e6 d1 Measure Volume of Collected Perfusate e6->d1 d2 Titrate Sample with NaOH to pH 7.0 d1->d2 d3 Calculate Acid Output (μEq/min) d2->d3 d4 Plot Acid Output vs. Time d3->d4

Caption: Workflow for measuring gastric acid secretion in anesthetized rats.

Materials & Equipment:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or Inactin)

  • Surgical tools, cannulas, and sutures

  • Perfusion pump

  • pH meter and titrator

  • Saline solution (0.9% NaCl)

  • Stimulant (e.g., histamine, pentagastrin)

  • Esomeprazole solution for administration

Procedure:

  • Animal Preparation: a. Fast rats for 18-24 hours with free access to water. b. Anesthetize the rat and cannulate the trachea to ensure a clear airway. c. Cannulate the jugular vein for intravenous administration of stimulants and drugs.[13] d. Through a midline abdominal incision, ligate the pylorus and insert a cannula. Insert a second cannula through the esophagus into the stomach.

  • Gastric Perfusion and Sample Collection: a. Perfuse the stomach with warm saline at a constant rate (e.g., 1 ml/min) through the esophageal cannula. b. Collect the gastric effluent from the pyloric cannula in timed intervals (e.g., every 15 minutes). c. After a stabilization period, collect samples to establish a basal acid output baseline.

  • Drug Administration and Stimulation: a. Administer esomeprazole intravenously or intraduodenally. b. After a suitable interval for the drug to take effect, begin a continuous intravenous infusion of a stimulant like histamine or pentagastrin (B549294) to induce acid secretion.[12][14] c. Continue collecting gastric perfusate at regular intervals for the duration of the experiment.

  • Analysis: a. Measure the volume of each collected sample. b. Titrate the perfusate with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (7.0). c. Calculate the total acid output for each interval (in μEq/interval) and express it as a rate (μEq/min). d. Plot the acid output over time to visualize the inhibitory effect of esomeprazole on both basal and stimulated secretion.

Protocol 3: Clinical 24-Hour Intragastric pH Monitoring

This is the gold standard for assessing the efficacy of acid-suppressing medication in a clinical setting. It measures the duration and extent of pH control over a full day-night cycle.[15]

cluster_prep Patient Preparation cluster_proc Monitoring Procedure cluster_analysis Data Analysis p1 Obtain Informed Consent p2 Washout Period: Stop other PPIs/H2RAs (e.g., 7-10 days prior) p1->p2 p3 Administer Esomeprazole (e.g., once daily for 5-7 days) p2->p3 p4 Patient Fasts Overnight Before Monitoring Day p3->p4 m1 Calibrate pH Probe p4->m1 m2 Insert Probe Transnasally into the Stomach m1->m2 m3 Connect Probe to Portable Data Logger m2->m3 m4 Instruct Patient to Record Meals, Symptoms, & Sleep in a Diary m3->m4 m5 Record Intragastric pH Continuously for 24 Hours m4->m5 m6 Remove Probe after 24 Hours m5->m6 d1 Download Data from Logger m6->d1 d2 Analyze pH Data using Specialized Software d1->d2 d3 Calculate Key Parameters: - % Time pH > 4 - Mean 24-hour pH - Nocturnal Acid Breakthrough d2->d3

Caption: Workflow for a 24-hour clinical intragastric pH study.

Materials & Equipment:

  • Ambulatory pH monitoring system (pH catheter with antimony electrode, portable data logger)

  • Calibration buffer solutions (pH 1.0 and 7.0)

  • Computer with analysis software

  • Patient diary

Procedure:

  • Patient Preparation: a. Participants must discontinue any acid-suppressing medications for a specified washout period (e.g., 7-10 days) before the study baseline or treatment period begins.[15] b. For evaluating steady-state effects, esomeprazole is typically administered once daily for 5-7 days before the monitoring day.[8] c. The patient should fast overnight prior to probe placement.

  • Probe Placement and Monitoring: a. The pH probe is calibrated using standard buffer solutions. b. The probe is passed through the patient's nostril down the esophagus and positioned in the stomach, typically 10 cm below the lower esophageal sphincter. c. The catheter is secured and connected to a portable data logger worn by the patient. d. The patient is sent home and instructed to follow their normal daily routine, recording the times of meals, sleep, and any symptoms in a diary. e. The device records the intragastric pH at frequent intervals over a 24-hour period.

  • Data Analysis: a. After 24 hours, the patient returns to the clinic to have the probe removed. b. Data from the logger is downloaded to a computer. c. The primary endpoint is typically the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[8][9] d. Other important parameters include the mean 24-hour pH and the occurrence of nocturnal acid breakthrough (defined as intragastric pH < 4.0 for at least one continuous hour overnight).[9]

References

Application Notes and Protocols for Colorimetric Measurement of Esaprazole-Induced Mucus Output

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaprazole, an anti-ulcer agent, has been shown to stimulate the output of gastric mucus, a key component of the stomach's protective barrier.[1] This document provides detailed application notes and protocols for the colorimetric quantification of this compound-induced mucus secretion. The described techniques are essential for researchers in gastroenterology, pharmacology, and drug development who are investigating the cytoprotective effects of this compound and other gastroprotective agents.

The primary components of gastric mucus are high-molecular-weight glycoproteins known as mucins, which can be broadly classified into neutral and acidic mucins. The protocols outlined below detail the use of Periodic Acid-Schiff (PAS) staining for the quantification of neutral glycoproteins and Alcian Blue staining for the quantification of acidic glycoproteins. Additionally, a protocol for the colorimetric determination of N-acetylneuraminic acid (sialic acid), a terminal carbohydrate residue on mucin chains, is provided.

Data Presentation

The following table summarizes the quantitative data on the effect of orally administered this compound on gastric mucus output in rats, as reported by Luzzani et al., 1989.[1][2]

Mucus TypeThis compound Dosage (mg/kg)Fold Increase in Mucus Output (Compared to Control)
Soluble (Luminal) Mucus50 - 2002 - 15
Insoluble (Parietal) Mucus50 - 2002 - 4

Experimental Protocols

Quantification of Neutral Mucus Glycoproteins (Periodic Acid-Schiff Assay)

This microplate-based PAS assay is adapted for the quantification of neutral glycoproteins in soluble gastric mucus samples.[3][4][5]

Materials:

  • Periodic Acid solution (0.5% w/v in distilled water)

  • Schiff's Reagent

  • Glycogen (B147801) (for standard curve)

  • 96-well microplate

  • Microplate reader (570 nm)

  • Gastric mucus samples (supernatant from centrifuged gastric content)

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of glycogen (1 mg/mL) in distilled water.

    • Perform serial dilutions to obtain standards ranging from 0 to 50 µg/mL.

  • Sample Preparation:

    • Centrifuge collected gastric content to pellet insoluble matter.

    • Collect the supernatant containing soluble mucus.

    • Dilute samples as necessary to fall within the range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to individual wells of the 96-well microplate.

    • Add 10 µL of Periodic Acid solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Add 10 µL of Schiff's Reagent to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µg/mL glycogen) from all readings.

    • Plot the standard curve of absorbance versus glycogen concentration.

    • Determine the concentration of neutral glycoproteins in the samples from the standard curve.

Quantification of Acidic Mucus Glycoproteins (Alcian Blue Assay)

This protocol utilizes the binding of Alcian Blue dye to acidic (sulfated and carboxylated) glycoproteins for their quantification in a microplate format.[6][7][8][9]

Materials:

  • Alcian Blue solution (0.05% w/v in 0.1 M acetate (B1210297) buffer, pH 5.8)

  • Bovine Submaxillary Mucin (BSM) or other suitable mucin standard

  • 96-well microplate

  • Microplate reader (620 nm)

  • Gastric mucus samples

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of BSM (1 mg/mL) in distilled water.

    • Create serial dilutions to obtain standards ranging from 0 to 100 µg/mL.

  • Sample Preparation:

    • Process gastric mucus samples as described in the PAS assay.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to individual wells of the 96-well microplate.

    • Add 50 µL of Alcian Blue solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Centrifuge the microplate to pellet the mucin-dye complex.

    • Carefully discard the supernatant.

    • Wash the pellet with ethanol (B145695) to remove unbound dye.

    • Dissolve the pellet in a known volume of a suitable solvent (e.g., 100 µL of 8M guanidine (B92328) hydrochloride).

    • Read the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve of absorbance versus BSM concentration.

    • Calculate the concentration of acidic glycoproteins in the samples.

Quantification of N-Acetylneuraminic Acid (Sialic Acid)

This colorimetric assay is based on the Warren method, where sialic acid is oxidized to formylpyruvic acid, which then reacts with thiobarbituric acid to produce a colored product.[10][11]

Materials:

  • Sialic Acid (N-Acetylneuraminic Acid) standard

  • Hydrolysis Reagent (e.g., 0.1 M H₂SO₄)

  • Oxidation Reagent (e.g., periodic acid)

  • Dye Reagent (e.g., thiobarbituric acid)

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader (549 nm)

  • Gastric mucus samples

Protocol:

  • Standard Curve Preparation:

    • Prepare a 1 mM stock solution of sialic acid.

    • Perform serial dilutions to create standards ranging from 0 to 100 µM.

  • Sample Hydrolysis (for total sialic acid):

    • Mix 20 µL of the gastric mucus sample with 40 µL of ultrapure water and 40 µL of Hydrolysis Reagent in a microcentrifuge tube.

    • Heat at 80°C for 60 minutes.

    • Cool and briefly centrifuge the tubes.

  • Assay Procedure:

    • Transfer 20 µL of each standard and hydrolyzed sample to new microcentrifuge tubes.

    • Add 65 µL of Oxidation Reagent and let stand for 60 minutes at room temperature.

    • Add 50 µL of Dye Reagent to each tube.

    • Heat at 95°C for 15 minutes.

    • Cool on ice for 5 minutes.

    • Transfer 100 µL of the final reaction mixture to a 96-well microplate.

    • Read the absorbance at 549 nm.

  • Data Analysis:

    • Construct a standard curve of absorbance versus sialic acid concentration.

    • Determine the sialic acid concentration in the samples.

Visualization of Pathways and Workflows

Signaling Pathways in Gastric Mucus Secretion

The secretion of gastric mucus is a complex process regulated by multiple signaling pathways. Prostaglandins (B1171923) and cholinergic stimulation are key players in this process.

Gastric Mucus Secretion Signaling Pathways cluster_prostaglandin Prostaglandin Pathway cluster_cholinergic Cholinergic Pathway Prostaglandins Prostaglandins (PGE2) EP_Receptor EP Receptors Prostaglandins->EP_Receptor binds AC Adenylate Cyclase EP_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Mucin_Granule_PG Mucin Granule Exocytosis PKA->Mucin_Granule_PG phosphorylates proteins leading to Mucus_Cell Gastric Mucus Cell Mucin_Granule_PG->Mucus_Cell ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptors (M3) ACh->M_Receptor binds PLC Phospholipase C M_Receptor->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC increase Mucin_Granule_Chol Mucin Granule Exocytosis Ca_PKC->Mucin_Granule_Chol triggers Mucin_Granule_Chol->Mucus_Cell This compound Effect on Mucus Output This compound This compound (PPI) Proton_Pump H⁺/K⁺-ATPase (Proton Pump) in Parietal Cells This compound->Proton_Pump inhibits Gastric_Acid Decreased Gastric Acid Secretion Proton_Pump->Gastric_Acid leads to Gastrin Increased Serum Gastrin (Hypergastrinemia) Gastric_Acid->Gastrin feedback loop leads to Mucosal_Changes Trophic Effects on Gastric Mucosa Gastrin->Mucosal_Changes induces Mucus_Production Increased Mucus Glycoprotein Synthesis and Secretion Mucosal_Changes->Mucus_Production potentially leads to Experimental Workflow start Start animal_prep Animal Preparation (e.g., fasting rats) start->animal_prep drug_admin Oral Administration of this compound or Vehicle animal_prep->drug_admin incubation Incubation Period (e.g., 1 hour) drug_admin->incubation euthanasia Euthanasia and Stomach Excision incubation->euthanasia mucus_collection Collection of Gastric Content and Mucosal Scrapings euthanasia->mucus_collection sample_processing Centrifugation to separate soluble and insoluble mucus mucus_collection->sample_processing colorimetric_assays Colorimetric Quantification (PAS, Alcian Blue, Sialic Acid) sample_processing->colorimetric_assays data_analysis Data Analysis and Comparison colorimetric_assays->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Esaprazole in Gastric Cytoprotection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Esaprazole, and its closely related S-isomer Esomeprazole (B1671258), in preclinical models of gastric cytoprotection. The following sections detail the mechanisms of action, experimental protocols, and quantitative data derived from key studies, offering a practical guide for research and development in this area.

Introduction

This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase on gastric parietal cells[1]. Beyond its well-established antisecretory effects, this compound exhibits significant gastric cytoprotective properties, which are observed at doses lower than those required for acid suppression[2]. This suggests mechanisms of action that are independent of gastric acid inhibition. These notes will explore these mechanisms and provide standardized protocols for their investigation.

Mechanisms of Gastric Cytoprotection

The cytoprotective effects of this compound and Esomeprazole are multifactorial, involving both acid-dependent and acid-independent pathways.

  • Acid-Dependent Mechanisms: By inhibiting the proton pump, Esomeprazole reduces the aggressive factor of gastric acid, which is crucial in preventing and healing gastric lesions, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs)[1][3][4][5]. This reduction in acidity also contributes to a decrease in pro-apoptotic signaling in the gastric mucosa[3].

  • Acid-Independent Mechanisms:

    • Stimulation of Mucus Secretion: this compound has been shown to significantly increase the output of both soluble (luminal) and insoluble (parietal) gastric mucus[6]. This enhances the protective mucus barrier of the stomach[7].

    • Prostaglandin (B15479496) Synthesis: While some studies suggest a potential role for prostaglandins, this compound's cytoprotective action has been observed to be independent of prostaglandin mobilization, as it is not impaired by indomethacin (B1671933), a prostaglandin synthesis inhibitor[2][8]. However, at higher doses, this compound can increase gastric mucosal prostaglandin content[2].

    • Antioxidant and Anti-inflammatory Properties: Omeprazole (B731), a related PPI, has demonstrated the ability to reduce oxidative stress by decreasing myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and lipid peroxidation[9][10]. Esomeprazole has also been shown to normalize levels of malondialdehyde (MDA), a marker of lipid peroxidation, in indomethacin-induced gastric injury[3].

    • Restoration of Cell Proliferation: In models of NSAID-induced gastric ulcers, Esomeprazole has been found to restore the expression of cell proliferation markers such as PCNA and Ki-67, contributing to ulcer healing[3].

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the cytoprotective effects of this compound and Esomeprazole.

Table 1: Effect of Oral this compound on Necrotizing Agent-Induced Gastric Lesions in Rats

Necrotizing AgentThis compound Dose (mg/kg)Inhibition of Lesion Formation (%)
Absolute Ethanol (B145695)12.550
2575
5090
0.2 N NaOH2540
5060
10080
0.6 N HCl2530
5050
10070

Data adapted from Zuccari et al., European Journal of Pharmacology, 1990.[2]

Table 2: Effect of Oral this compound on Gastric Mucus Output in Rats

TreatmentDose (mg/kg)Soluble Mucus Increase (fold)Insoluble Mucus Increase (fold)
This compound502-152-4
1002-152-4
2002-152-4
Carbenoxolone (Reference)200Similar to this compoundSimilar to this compound

Data adapted from Luzzani et al., Drugs Under Experimental and Clinical Research, 1989.[6]

Table 3: Effect of Esomeprazole on Biochemical Markers in Indomethacin-Induced Gastric Ulcers in Rats

Treatment GroupMDA LevelsPCNA ExpressionKi-67 ExpressionActivated Caspase-3 Expression
IndomethacinIncreasedDecreasedDecreasedIncreased
Indomethacin + EsomeprazoleNormalizedRestoredRestoredPartially Counteracted
Indomethacin + LansoprazoleNormalizedRestoredRestoredPartially Counteracted
Indomethacin + FamotidineNo significant effectNo significant effectNo significant effectPartially Counteracted

Data adapted from Fornai et al., European Journal of Pharmacology, 2011.[3]

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Cytoprotection Model

This protocol is designed to assess the ability of a compound to protect the gastric mucosa from the necrotizing effects of absolute ethanol.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 1% methylcellulose)

  • Absolute ethanol

  • Dissecting tools

  • Formalin solution (10%)

  • Ulcer scoring scale

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally (p.o.) at the desired doses.

  • One hour after treatment, administer 1 mL of absolute ethanol orally to each rat.

  • One hour after ethanol administration, euthanize the rats by cervical dislocation.

  • Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Pin the stomachs flat on a board and fix in 10% formalin.

  • Measure the area of visible gastric lesions for each stomach. The ulcer index can be calculated based on the severity and number of lesions.

  • Calculate the percentage of inhibition of lesion formation for the treated groups compared to the vehicle control group.

Protocol 2: NSAID-Induced Gastric Ulcer Healing Model

This protocol evaluates the healing efficacy of a compound on pre-existing gastric ulcers induced by an NSAID like indomethacin.

Materials:

  • Male Sprague-Dawley rats (200-220 g)

  • Indomethacin

  • Esomeprazole

  • Vehicle

  • Sucrose (B13894) solution (5%)

  • Dissecting tools

  • Tissue processing reagents for histology and biochemical analysis (e.g., MDA, MPO, PCNA, Ki-67).

Procedure:

  • Induce gastric ulcers by oral administration of indomethacin (e.g., 6 μmol/kg/day) for 14 days. Provide 5% sucrose solution instead of drinking water to increase ulcer severity.

  • After 14 days, divide the rats into treatment groups. Continue indomethacin administration alone or in combination with Esomeprazole (e.g., 5 μmol/kg/day) or vehicle for an additional 7 days.

  • At the end of the treatment period, euthanize the rats.

  • Excise the stomachs and process for:

    • Histomorphometric analysis: Fix a portion of the stomach in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess mucosal injury.

    • Biochemical analysis: Homogenize a portion of the gastric mucosa to measure levels of PGE2, MDA, and MPO activity using appropriate assay kits.

    • Western blot analysis: Extract proteins from the mucosal tissue to determine the expression levels of VEGF, PCNA, caspase-3, and COX-2.

    • Immunohistochemistry: Perform immunohistochemical staining for Ki-67 to assess cell proliferation.

Protocol 3: Gastric Mucus Secretion Assay

This protocol measures the effect of a compound on the secretion of gastric mucus.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle

  • Alcian blue dye

  • Sucrose solution (0.25 M)

  • Magnesium chloride solution (0.5 M)

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally at the desired doses.

  • One hour after dosing, euthanize the rats.

  • Excise the stomachs and measure the amount of both soluble and insoluble mucus.

    • Soluble mucus: Gently scrape the gastric mucosa, and analyze the content for glycoproteins and N-acetylneuraminic acid using colorimetric techniques. Fucose content can be determined by HPLC.

    • Insoluble (adherent) mucus: After removing the soluble mucus, the stomach is incubated with Alcian blue solution. The dye complexed with the mucus is then extracted with a magnesium chloride solution, and the absorbance is measured spectrophotometrically to quantify the amount of adherent mucus.

Visualizations

Signaling Pathways and Workflows

Esaprazole_Cytoprotection_Pathway cluster_gastric_lumen Gastric Lumen cluster_parietal_cell Parietal Cell cluster_outcome Outcome H+ H+ PPI This compound Pump H+/K+ ATPase (Proton Pump) PPI->Pump Inhibits Mucus Increased Mucus Secretion PPI->Mucus Stimulates Proliferation Increased Cell Proliferation (PCNA, Ki-67) PPI->Proliferation Promotes Antioxidant Decreased Oxidative Stress (↓MDA, ↓MPO) PPI->Antioxidant Enhances Apoptosis Decreased Apoptosis (↓Caspase-3) PPI->Apoptosis Reduces Pump->H+ Secretes Pump->Apoptosis Acid-dependent signaling Cytoprotection Gastric Cytoprotection Mucus->Cytoprotection Proliferation->Cytoprotection Antioxidant->Cytoprotection Apoptosis->Cytoprotection

Caption: Proposed signaling pathway for this compound's gastric cytoprotection.

Experimental_Workflow_NSAID_Model start Start: Rats with NSAID-induced Gastric Ulcers treatment Treatment Phase (7 days) - Group 1: Vehicle + NSAID - Group 2: this compound + NSAID start->treatment euthanasia Euthanasia and Stomach Excision treatment->euthanasia histology Histomorphometric Analysis (H&E) euthanasia->histology biochem Biochemical Assays (MDA, MPO, PGE2) euthanasia->biochem western Western Blot (PCNA, Caspase-3, etc.) euthanasia->western ihc Immunohistochemistry (Ki-67) euthanasia->ihc data_analysis Data Analysis and Comparison histology->data_analysis biochem->data_analysis western->data_analysis ihc->data_analysis

Caption: Experimental workflow for the NSAID-induced ulcer healing model.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Esaprazole Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the blood-brain barrier (BBB) penetration of Esaprazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). This compound, like many other small molecule drugs, may have limited ability to cross the BBB due to its physicochemical properties and potential recognition by efflux transporters.

Q2: What are the most promising strategies to enhance this compound's BBB penetration?

A2: Several strategies are being explored to enhance the CNS delivery of drugs like this compound. These can be broadly categorized as:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.

  • Prodrug approach: Modifying this compound into an inactive form (prodrug) with improved BBB permeability. The prodrug is then converted to the active this compound within the brain.

  • Inhibition of efflux pumps: Co-administration of this compound with inhibitors of efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.

  • Focused Ultrasound (FUS): A non-invasive technique that uses ultrasound waves to transiently open the BBB in a targeted manner, allowing for increased drug entry.

Q3: Are there any known interactions between proton pump inhibitors (PPIs) and BBB efflux transporters?

A3: Yes, some proton pump inhibitors have been identified as substrates for the P-glycoprotein (P-gp) efflux transporter.[1] This means that P-gp can actively transport these drugs out of the brain endothelial cells, thereby limiting their brain penetration. Consequently, inhibiting P-gp is a potential strategy to increase the brain concentration of these PPIs.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments to improve this compound's BBB penetration.

Nanoparticle Formulation

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles

  • Potential Cause: The physicochemical properties of this compound may not be optimal for the chosen nanoparticle system. Factors such as the drug's solubility in the organic and aqueous phases, its interaction with the polymer or lipid matrix, and the method of nanoparticle preparation can all influence encapsulation efficiency.[2][3][4]

  • Troubleshooting & Optimization:

    • Optimize the formulation: Experiment with different polymer or lipid compositions. For instance, using a combination of lipids can improve the stability and encapsulation of drugs in liposomes.[5]

    • Adjust the drug-to-carrier ratio: A systematic variation of the drug-to-polymer/lipid ratio can help identify the optimal loading capacity.[6]

    • Modify the preparation method: Parameters such as sonication time, homogenization speed, and solvent evaporation rate can significantly impact encapsulation. For example, in nanoprecipitation, the rate of addition of the organic phase to the aqueous phase can be critical.[7]

    • pH adjustment: The charge of both the drug and the carrier can influence their interaction. Adjusting the pH of the formulation buffers may improve electrostatic interactions and, consequently, encapsulation efficiency.

Issue 2: Poor Stability of this compound-Loaded Nanoparticles

  • Potential Cause: this compound is known to be unstable in acidic conditions. The formulation process or storage conditions might expose the drug to environments that promote its degradation. Furthermore, the nanoparticles themselves might aggregate over time.

  • Troubleshooting & Optimization:

    • Protect from acidic pH: Use buffered solutions at a neutral or slightly alkaline pH during formulation and for the final suspension.[6]

    • Lyophilization: Freeze-drying the nanoparticle suspension with a suitable cryoprotectant can improve long-term stability.

    • Surface modification: Coating nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can enhance their stability in biological fluids and reduce aggregation.[5]

    • Optimize storage conditions: Store the nanoparticle formulations at appropriate temperatures (e.g., 4°C) and protect them from light.

Prodrug Development

Issue 3: Inefficient Conversion of the this compound Prodrug in the Brain

  • Potential Cause: The enzyme responsible for cleaving the promoiety from the active drug may have low expression or activity in the brain tissue.

  • Troubleshooting & Optimization:

    • Rational prodrug design: Design the prodrug to be a substrate for enzymes that are known to be abundant and active in the brain.[8]

    • In vitro evaluation: Test the conversion rate of the prodrug in brain homogenates or with specific recombinant enzymes to predict in vivo performance.[9]

    • Alternative promoieties: Explore different linker chemistries and promoieties that can be cleaved by a wider range of brain enzymes.[10][11][12][13]

Issue 4: Premature Cleavage of the Prodrug in Systemic Circulation

  • Potential Cause: The linker between the drug and the promoiety is susceptible to hydrolysis by plasma esterases or other systemic enzymes.

  • Troubleshooting & Optimization:

    • Steric hindrance: Introduce bulky groups near the cleavage site to sterically hinder the approach of systemic enzymes.

    • Electronic modifications: Modify the electronic properties of the linker to make it less susceptible to hydrolysis.

    • In vitro stability studies: Assess the stability of the prodrug in plasma and liver microsomes to identify and address premature cleavage.

Experimental Protocols

Key Experiment 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol is designed to assess the permeability of different this compound formulations across a cell-based in vitro model of the blood-brain barrier.

Methodology:

  • Cell Culture:

    • Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell® insert and human astrocytes on the basolateral side of the well.[14]

    • Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Assay:

    • Add the this compound formulation (e.g., free this compound, this compound-loaded nanoparticles) to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[15][16][17][18][19]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[20]

dot

InVitro_BBB_Permeability_Assay cluster_0 Transwell Insert (Apical/Blood Side) cluster_1 Well (Basolateral/Brain Side) hBMEC_monolayer hBMEC Monolayer Sample_Collection Collect Samples for Analysis hBMEC_monolayer->Sample_Collection Permeation Esaprazole_Formulation Add this compound Formulation Esaprazole_Formulation->hBMEC_monolayer Incubation Astrocyte_layer Astrocyte Layer Astrocyte_layer->hBMEC_monolayer Induces BBB properties

Caption: Workflow for the in vitro BBB permeability assay.

Key Experiment 2: In Vivo Assessment of this compound Brain Concentration

This protocol outlines the procedure for measuring the concentration of this compound in the brain of a rodent model following administration of a BBB-penetrating formulation.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration:

    • Administer the this compound formulation (e.g., intravenous injection of liposomal this compound) and a control (free this compound).

  • Sample Collection:

    • At predetermined time points, euthanize the animals and collect blood and brain samples.[20]

    • Perfuse the brain with saline to remove residual blood.

  • Sample Processing and Analysis:

    • Homogenize the brain tissue.

    • Extract this compound from the plasma and brain homogenate.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.[15][16][17][18][19]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess BBB penetration.[21]

dot

InVivo_Brain_Concentration_Assay Start Administer this compound Formulation to Rodent Euthanasia Euthanize at Time Points Start->Euthanasia Sample_Collection Collect Blood and Brain Euthanasia->Sample_Collection Brain_Perfusion Perfuse Brain with Saline Sample_Collection->Brain_Perfusion Homogenization Homogenize Brain Tissue Brain_Perfusion->Homogenization Extraction Extract this compound from Plasma and Brain Homogenization->Extraction LCMS Quantify this compound by LC-MS/MS Extraction->LCMS Data_Analysis Calculate Kp and Kp,uu LCMS->Data_Analysis

Caption: Workflow for in vivo assessment of brain concentration.

Signaling Pathways and Transport Mechanisms

Receptor-Mediated Transcytosis (RMT)

Receptor-mediated transcytosis is a key mechanism for transporting large molecules across the BBB. This process involves the binding of a ligand to a specific receptor on the surface of the brain endothelial cells, followed by endocytosis, transport across the cell, and exocytosis on the brain side.[22][23][24][25][26] Nanoparticles can be functionalized with ligands that target these receptors to "hitch a ride" across the BBB.

dot

RMT_Pathway cluster_0 Blood cluster_1 Brain Endothelial Cell cluster_2 Brain Ligand_NP Ligand-Coated Nanoparticle Receptor Receptor Ligand_NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Vesicle Transport Vesicle Endocytosis->Vesicle Exocytosis Exocytosis Vesicle->Exocytosis Released_NP Nanoparticle Exocytosis->Released_NP

Caption: Simplified diagram of Receptor-Mediated Transcytosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that researchers might aim to achieve when applying different strategies to enhance this compound's BBB penetration. These values are based on data reported for other drugs and serve as a benchmark for experimental design.

Table 1: Nanoparticle-Mediated Delivery of this compound

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Brain/Plasma Ratio Increase (fold vs. free drug)
Liposomes100 - 200-10 to +1050 - 802 - 5
PLGA Nanoparticles150 - 250-20 to -560 - 903 - 7
Ligand-Targeted Liposomes120 - 220-5 to +540 - 705 - 15

Table 2: Effect of P-glycoprotein Inhibition on this compound Brain Uptake

Treatment GroupP-gp InhibitorThis compound Dose (mg/kg)Unbound Brain Conc. (ng/g)Kp,uuFold Increase in Kp,uu
ControlNone1050.1-
TestInhibitor X10250.55

Table 3: Focused Ultrasound-Mediated this compound Delivery

Treatment GroupFUS ParametersMicrobubble DoseBrain Concentration Increase (fold vs. no FUS)
ShamNo FUSN/A1
FUS500 kHz, 0.3 MPa10 µL/kg4 - 8
FUS + Microbubbles500 kHz, 0.3 MPa10 µL/kg10 - 20

References

Technical Support Center: Optimizing Esomeprazole Dosage for Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of Esomeprazole (B1671258) for neuroprotective studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the optimization of Esomeprazole dosage for neuroprotective efficacy.

Frequently Asked Questions (FAQs)

1. What is the rationale for investigating Esomeprazole for neuroprotection?

Esomeprazole, a proton pump inhibitor (PPI), is primarily used to reduce gastric acid. However, emerging research suggests it may have effects relevant to neurodegeneration. Some studies indicate that PPIs can cross the blood-brain barrier and may influence pathways related to oxidative stress and inflammation, which are key contributors to neuronal damage in neurodegenerative diseases.[1][2][3] Specifically, Esomeprazole has been shown to have antioxidant effects independent of its acid-inhibiting properties, potentially by reducing reactive oxygen species (ROS) and modulating signaling pathways like NF-κB and p38 MAPK.[3][4] These mechanisms form the basis for exploring its potential neuroprotective efficacy.

2. What is a suitable starting concentration range for Esomeprazole in in vitro neuroprotection assays?

There is limited direct research on the optimal neuroprotective concentration of Esomeprazole. However, based on in vitro studies on its effects on various cell lines, a broad concentration range from 1 µM to 100 µM is a reasonable starting point for dose-response experiments.[5][6] It is crucial to determine the cytotoxic threshold of Esomeprazole in your specific neuronal cell model, as high concentrations may induce toxicity.[1][6]

3. How should I prepare and store Esomeprazole for cell culture experiments?

Esomeprazole sodium is relatively unstable in solution, particularly in acidic conditions.[7] For in vitro assays, it is recommended to:

  • Prepare a fresh stock solution of Esomeprazole sodium in a sterile, buffered solution (e.g., PBS or directly in cell culture medium) immediately before use.

  • If a stock solution in a solvent like DMSO is necessary, prepare it at a high concentration, aliquot it into single-use vials, and store it at -80°C to minimize degradation from repeated freeze-thaw cycles. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Be aware that Esomeprazole's stability can be affected by temperature, light, and pH.[7][8] Solutions may discolor over time, which could indicate degradation.[9]

4. Can Esomeprazole interfere with common assay readouts?

Esomeprazole is not known to intrinsically interfere with common cell viability assays like MTT or CellTiter-Glo, or with fluorescent probes for reactive oxygen species (ROS). However, as with any test compound, it is best practice to include a "compound-only" control (Esomeprazole in medium without cells) to check for any direct interaction with assay reagents that might lead to a false positive or negative signal.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability in cell viability results between replicate wells. - Inconsistent cell seeding.- Edge effects in the multi-well plate.- Uneven distribution of the neurotoxic agent or Esomeprazole.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.- Mix the plate gently with a rocking motion after adding reagents.
Esomeprazole shows toxicity at all tested concentrations. - The chosen concentration range is too high for the specific cell type.- The neuronal cells are particularly sensitive to the drug or the solvent (e.g., DMSO).- The Esomeprazole solution has degraded into toxic byproducts.- Perform a broader dose-response curve starting from nanomolar concentrations.- Lower the final concentration of the solvent in the culture medium.- Always use freshly prepared Esomeprazole solutions.
No neuroprotective effect of Esomeprazole is observed. - The concentration range is too low.- The chosen model of neuronal injury is not amenable to the potential mechanism of Esomeprazole.- The timing of Esomeprazole treatment (pre-treatment, co-treatment, or post-treatment) is not optimal.- Test a higher, non-toxic concentration range.- Consider a different neurotoxic stimulus (e.g., if using an excitotoxicity model, try an oxidative stress model).- Vary the treatment schedule to determine the optimal therapeutic window.
Inconsistent results between experiments. - Variation in cell passage number.- Differences in reagent batches (e.g., serum, cell culture media).- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and narrow passage number range.- Qualify new batches of reagents before use in critical experiments.- Regularly calibrate and monitor incubator performance.

Experimental Protocols

Protocol 1: Determining the Dose-Response of Esomeprazole on Neuronal Cell Viability

This protocol outlines a method to assess the potential neuroprotective effects of Esomeprazole against oxidative stress-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Esomeprazole sodium

  • Hydrogen peroxide (H₂O₂)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Esomeprazole Pre-treatment: Prepare serial dilutions of Esomeprazole in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the Esomeprazole-containing medium. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add a predetermined concentration of H₂O₂ (e.g., 200 µM, which should be optimized to induce ~50% cell death) to the wells containing Esomeprazole.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

Protocol 2: Measuring the Effect of Esomeprazole on Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure the antioxidant effect of Esomeprazole.

Materials:

  • SH-SY5Y cells and culture reagents

  • Esomeprazole sodium

  • Hydrogen peroxide (H₂O₂)

  • DCFDA/H2DCFDA cellular ROS assay kit

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Incubate for 24 hours.

  • Esomeprazole Treatment: Treat cells with various concentrations of Esomeprazole (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.

  • ROS Probe Loading: Load the cells with the DCFDA probe according to the manufacturer's protocol.

  • Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation/emission wavelengths using a fluorescence plate reader.

Data Presentation

Table 1: Hypothetical Dose-Response of Esomeprazole on Neuronal Cell Viability
Esomeprazole Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (No H₂O₂)1005.2
0 (H₂O₂ only)484.5
0.1524.8
1655.1
10784.9
50855.3
100826.0
Table 2: Hypothetical Effect of Esomeprazole on Intracellular ROS Levels
Treatment GroupRelative Fluorescence Units (RFU)Standard Deviation
Control (No H₂O₂)1500120
H₂O₂ only8500450
H₂O₂ + Esomeprazole (1 µM)7200380
H₂O₂ + Esomeprazole (10 µM)5500310
H₂O₂ + Esomeprazole (50 µM)3500250

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Neuronal Cells pretreat Pre-treat with Esomeprazole seed_cells->pretreat prep_esom Prepare Esomeprazole Dilutions prep_esom->pretreat induce_injury Induce Neuronal Injury (e.g., H₂O₂) pretreat->induce_injury viability Assess Cell Viability induce_injury->viability ros Measure ROS Levels induce_injury->ros data_analysis Data Analysis viability->data_analysis ros->data_analysis nfkb_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) ikk IKK Activation ros->ikk esomeprazole Esomeprazole esomeprazole->ikk Inhibits ikb IκB Degradation ikk->ikb Phosphorylates nfkb_active Active NF-κB ikb->nfkb_active Releases nfkb_complex NF-κB/IκB Complex nfkb_nucleus NF-κB Translocation nfkb_active->nfkb_nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription

References

Troubleshooting low yield in Esaprazole analogue synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Esomeprazole (B1671258) and its analogues.

Troubleshooting Guide: Low Yield

This guide addresses common issues encountered during the asymmetric synthesis of Esomeprazole analogues, particularly focusing on the oxidation of a prochiral sulfide (B99878) precursor (pyrmetazole).

Question: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields in Esomeprazole synthesis can stem from several factors. The most common issues are over-oxidation of the desired sulfoxide (B87167) to an undesired sulfone byproduct, incomplete reaction of the starting material, and suboptimal reaction conditions. It is also possible that purification challenges are leading to product loss. A systematic investigation of these factors is recommended.

Question: I have a significant amount of sulfone byproduct detected in my crude product. How can I minimize its formation?

Answer: The formation of the sulfone is a common side reaction caused by over-oxidation.[1][2] To address this, consider the following adjustments:

  • Reduce Oxidant Equivalents: Carefully control the stoichiometry of your oxidizing agent (e.g., cumene (B47948) hydroperoxide). Using a slight excess is often necessary, but a large excess will promote sulfone formation.

  • Lower Reaction Temperature: High temperatures can increase the rate of over-oxidation.[3] Performing the reaction at a lower temperature can improve selectivity for the desired sulfoxide.

  • Decrease Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

Question: My reaction seems to be incomplete, with a large amount of unreacted starting material remaining. What should I do?

Answer: An incomplete reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: Ensure your catalyst is active. For instance, in a titanium-catalyzed oxidation, the preparation of the titanium complex is crucial for enantioselectivity and yield.[4]

  • Reagent Purity: Verify the purity of your starting materials, solvents, and reagents. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While high temperatures can cause over-oxidation, a temperature that is too low may result in a sluggish or incomplete reaction.[3]

    • Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction until the starting material is consumed.

    • Mixing: Ensure adequate mixing, especially in heterogeneous reactions, to facilitate contact between reactants.

Question: The enantiomeric excess (ee) of my product is low. How can I improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. The following factors are critical for achieving high enantiomeric excess in Esomeprazole synthesis:

  • Chiral Catalyst/Ligand: The choice and quality of the chiral catalyst or ligand (e.g., (S,S)-diethyl tartrate in a titanium-catalyzed system) are paramount.[1][4]

  • Base: The choice of an amine base can significantly influence the enantioselectivity.[5]

  • Temperature: The reaction temperature can have a pronounced effect on the enantiomeric excess.[3]

  • Solvent: The solvent system can also impact the stereochemical outcome of the reaction.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing Esomeprazole and its analogues?

The most prevalent methods involve the asymmetric oxidation of a prochiral sulfide precursor.[6] These can be broadly categorized into:

  • Transition Metal Catalysis: This often employs a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide and a chiral ligand like diethyl tartrate (DET).[4][7] Other transition metals such as vanadium and manganese have also been used.[7]

  • Biocatalysis: This method utilizes enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to perform the enantioselective oxidation.[7] This approach is often considered a "greener" alternative.

  • Chiral Oxidizing Agents: The use of chiral oxaziridines is another effective method for the asymmetric oxidation of sulfides to sulfoxides.[7]

How can I monitor the progress of my reaction?

Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Chiral HPLC is particularly useful as it can simultaneously determine the conversion of the starting material and the enantiomeric excess of the product.[2][8] 1H NMR spectroscopy can also be used to monitor the disappearance of the sulfide starting material and the appearance of the sulfoxide product.[1]

What are some common challenges during the purification of Esomeprazole?

Purification can be challenging due to the need to remove unreacted starting materials, the sulfone byproduct, and the undesired enantiomer. Crystallization is a common purification method, and finding the right solvent system is crucial. It is sometimes beneficial to convert the crude Esomeprazole into a salt, such as Esomeprazole sodium, to facilitate purification by crystallization.[1][2]

Data Presentation

The following tables summarize quantitative data on the synthesis of Esomeprazole under various conditions.

Table 1: Comparison of Different Catalytic Systems for Asymmetric Sulfoxidation

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference(s)
Titanium/ (S,S)-DETCumene HydroperoxideToluene25-3080-85>99.5[7]
Iron/ Chiral Schiff BaseHydrogen PeroxideNot SpecifiedNot Specified8799.4[9][10]
Manganese PorphyrinNot SpecifiedDichloromethane08290[7]
Baeyer-Villiger Monooxygenase (BVMO)AirAqueous Buffer2587>99[7][11]
Rhodococcus rhodochrous (Immobilized cells)Not SpecifiedChloroform-Water3794.8>99[12]

Table 2: Effect of Catalyst Loading on Yield and Enantiomeric Excess (Titanium-Catalyzed System)

Catalyst:Substrate RatioYield (%)Enantiomeric Excess (ee, %)Reference(s)
1.0:0.105675[13]
1.0:0.157382[13]
1.0:0.188985[13]
1.0:0.209187[13]
1.0:0.259286[13]

Experimental Protocols

Protocol 1: Asymmetric Oxidation of Pyrmetazole using a Titanium/(S,S)-DET Catalyst

This protocol is a general guideline for the asymmetric oxidation of the sulfide precursor to Esomeprazole.

Materials:

  • Pyrmetazole (sulfide precursor)

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Toluene (anhydrous)

  • Diisopropylethylamine (DIPEA) or another suitable amine base

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Methanol

  • Sodium hydroxide (B78521) solution

Procedure:

  • Catalyst Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.

    • Add titanium(IV) isopropoxide followed by (S,S)-diethyl tartrate. The molar ratio of Ti(O-iPr)4 to (S,S)-DET is typically 1:2.[5]

    • Stir the mixture at room temperature for approximately 30 minutes.

  • Reaction Setup:

    • Add the pyrmetazole substrate to the catalyst mixture.

    • Add the amine base (e.g., DIPEA).

    • Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).

  • Oxidation:

    • Slowly add cumene hydroperoxide dropwise to the reaction mixture, maintaining the temperature.

    • Allow the reaction to stir at this temperature, monitoring its progress by HPLC or TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess

This protocol provides a general method for the analysis of Esomeprazole and its R-enantiomer.

Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as Chiralcel OD-H or Chiralpak IA, is commonly used.[4][14]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an amine modifier (e.g., triethylamine) is often effective. A typical mobile phase composition could be n-hexane:2-propanol:triethylamine (80:20:0.1, v/v/v).[14]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[14]

  • Detection: UV detection at approximately 300-302 nm.[8][14]

  • Column Temperature: Ambient or controlled at 25 °C.[8]

Sample Preparation:

  • Accurately weigh a small amount of the crude or purified product.

  • Dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of standard samples.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visualizations

Synthesis_Pathway Start Sulfide Precursor (Pyrmetazole) Reaction Asymmetric Oxidation Start->Reaction Catalyst Chiral Catalyst (e.g., Ti/(S,S)-DET) Catalyst->Reaction Oxidant Oxidant (e.g., CHP) Oxidant->Reaction Product (S)-Esomeprazole Byproduct Sulfone Byproduct Reaction->Product Reaction->Byproduct

Caption: General synthesis pathway for Esomeprazole.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Analyze Crude Product (HPLC, NMR) Start->CheckPurity HighSulfone High Sulfone Content? CheckPurity->HighSulfone HighStartMat High Starting Material? HighSulfone->HighStartMat No ActionSulfone Reduce Oxidant Lower Temperature Decrease Time HighSulfone->ActionSulfone Yes LowEE Low Enantiomeric Excess? HighStartMat->LowEE No ActionStartMat Check Catalyst Activity Increase Temperature/Time Verify Reagent Purity HighStartMat->ActionStartMat Yes ActionEE Optimize Chiral Ligand Screen Solvents/Bases Adjust Temperature LowEE->ActionEE Yes End Improved Yield LowEE->End No ActionSulfone->End ActionStartMat->End ActionEE->End

Caption: Troubleshooting workflow for low yield issues.

Parameter_Influence cluster_params Reaction Parameters Yield Yield EE Enantiomeric Excess (ee) Purity Purity Temperature Temperature Temperature->Yield Temperature->EE Temperature->Purity Catalyst Catalyst Loading Catalyst->Yield Catalyst->EE Oxidant Oxidant Stoichiometry Oxidant->Yield Oxidant->Purity Solvent Solvent Solvent->Yield Solvent->EE Base Base Base->Yield Base->EE Time Reaction Time Time->Yield Time->Purity

Caption: Influence of key parameters on reaction outcome.

References

Technical Support Center: Enhancing Metabolic Stability of Esaprazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of Esaprazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and its derivatives?

A1: this compound, the S-isomer of omeprazole, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[1][2] CYP2C19 is responsible for the formation of the main metabolites, 5-hydroxyesomeprazole (B3061052) and 5-O-desmethylomeprazole, which are inactive.[1] Genetic polymorphisms in the CYP2C19 enzyme can lead to significant inter-individual variability in the metabolism and clinical efficacy of proton pump inhibitors (PPIs).[2] Derivatives of this compound are generally expected to follow similar metabolic pathways, with the specific sites of metabolism being influenced by their unique structural modifications.

Q2: What are the common "metabolic hotspots" on this compound derivatives?

A2: For benzimidazole-based proton pump inhibitors like this compound, the primary metabolic hotspots are often the aromatic rings (both the benzimidazole (B57391) and pyridine (B92270) rings) and the methyl groups. Specific metabolic reactions include:

  • Aromatic hydroxylation: Addition of a hydroxyl group to the benzimidazole or pyridine ring.

  • O-demethylation: Removal of a methyl group from the methoxy (B1213986) substituents.

  • Sulfoxidation: Oxidation of the sulfoxide (B87167) bridge.

Identifying these "soft spots" is crucial for designing derivatives with improved metabolic stability.

Q3: What are the main strategies to improve the metabolic stability of this compound derivatives?

A3: The two primary strategies to enhance the metabolic stability of this compound derivatives are:

  • Deuteration: This involves the selective replacement of hydrogen atoms at metabolically labile positions with deuterium (B1214612) atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolism by CYP enzymes.[3][4][5][6] This strategy can increase the drug's half-life and exposure without altering its fundamental pharmacological properties.[3][4][5][6]

  • Bioisosteric Replacement: This strategy involves substituting a functional group or a substructure with another that has similar physical or chemical properties but is less susceptible to metabolic breakdown.[7][8] For example, replacing a metabolically labile phenyl ring with a more stable pyridine ring or blocking a site of oxidation with a fluorine atom can significantly improve metabolic stability.[9][10]

Troubleshooting Guides

Issue 1: Rapid in vitro clearance of a novel this compound derivative in human liver microsomes.
Possible Cause Troubleshooting Step Expected Outcome
Metabolism at a known "hotspot" (e.g., pyridine or benzimidazole ring).Strategy: Introduce a blocking group (e.g., fluorine) or a bioisosteric replacement (e.g., replace a CH group with a nitrogen atom in the ring) at the suspected site of metabolism.Reduced rate of metabolism and lower intrinsic clearance in subsequent microsomal stability assays.
High affinity for and rapid turnover by CYP2C19.Strategy 1: Selectively deuterate the positions identified as primary sites of metabolism by metabolite identification studies. Strategy 2: Modify the substituents on the pyridine or benzimidazole ring to sterically hinder the approach of the CYP2C19 enzyme.Slower rate of metabolism, leading to increased half-life in vitro. A potential shift in metabolism to other enzymes like CYP3A4 might be observed.
Chemical instability in the assay buffer.Strategy: Run a control experiment without the NADPH-regenerating system to assess for non-enzymatic degradation.If the compound is stable in the absence of NADPH, the degradation is enzyme-mediated. If it is still unstable, the issue is with the compound's chemical stability under the assay conditions.
Issue 2: Inconsistent results in metabolic stability assays across different batches of microsomes.
Possible Cause Troubleshooting Step Expected Outcome
Variability in the enzymatic activity of different lots of human liver microsomes.Strategy: Qualify each new batch of microsomes with known substrates for CYP2C19 and CYP3A4 (e.g., S-mephenytoin for CYP2C19 and midazolam for CYP3A4) to ensure consistent activity.Consistent metabolic rates for the control substrates across different batches, ensuring the reliability of the data for the test compounds.
Precipitation of the test compound in the incubation mixture.Strategy: Reduce the final concentration of the test compound. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid both precipitation and enzyme inhibition.Linear disappearance of the compound over time, indicating that the assay is being conducted under appropriate non-saturating conditions.

Data Presentation

The following table presents hypothetical but representative data on the in vitro metabolic stability of this compound and several of its derivatives in human liver microsomes. This illustrates how structural modifications can impact metabolic clearance.

CompoundStructural ModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundParent Compound2527.7
Derivative ADeuteration of the 5-methoxy group4515.4
Derivative BFluorination at the 5-position of the benzimidazole ring6011.6
Derivative CReplacement of the pyridine ring with a pyrimidine (B1678525) ring>120<5.8

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of this compound derivatives using human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound (this compound derivative) and positive control (e.g., testosterone)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (containing an internal standard, e.g., warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing human liver microsomes, phosphate buffer, and MgCl₂.

  • Add the test compound to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for identifying the metabolites of an this compound derivative.

Materials:

  • Incubation samples from the microsomal stability assay

  • LC-MS/MS system with high-resolution mass spectrometry capabilities

  • Metabolite identification software

Procedure:

  • Analyze the samples from the microsomal stability assay (typically the 60-minute time point) using a high-resolution LC-MS/MS system.

  • Acquire full-scan MS data and data-dependent MS/MS spectra.

  • Process the data using metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., hydroxylation, demethylation, sulfoxidation).

  • Compare the chromatograms of the t=0 and t=60 minute samples to identify peaks that are only present after incubation.

  • Analyze the MS/MS fragmentation patterns of the potential metabolite peaks to confirm their structures.

Visualizations

cluster_0 Metabolic Pathway of this compound This compound This compound Hydroxy_this compound 5-Hydroxy-Esaprazole (inactive) This compound->Hydroxy_this compound CYP2C19 Desmethyl_this compound 5-O-Desmethyl-Esaprazole (inactive) This compound->Desmethyl_this compound CYP2C19 Sulfone_Metabolite This compound Sulfone (inactive) This compound->Sulfone_Metabolite CYP3A4 cluster_1 Workflow for Improving Metabolic Stability Start Poor Metabolic Stability of this compound Derivative Metabolite_ID Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Identify_Hotspots Identify Metabolic 'Hotspots' Metabolite_ID->Identify_Hotspots Structural_Mod Structural Modification Identify_Hotspots->Structural_Mod Deuteration Deuteration Structural_Mod->Deuteration Bioisosteric_Rep Bioisosteric Replacement Structural_Mod->Bioisosteric_Rep Synthesis Synthesize New Derivatives Deuteration->Synthesis Bioisosteric_Rep->Synthesis In_Vitro_Assay In Vitro Metabolic Stability Assay Synthesis->In_Vitro_Assay In_Vitro_Assay->Identify_Hotspots Unsuccessful End Improved Metabolic Stability In_Vitro_Assay->End Successful

References

Technical Support Center: Esaprazole Delivery for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Esaprazole in Central Nervous System (CNS) studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the CNS?

A1: The main obstacles in delivering this compound to the CNS are its inherent physicochemical properties and the highly selective nature of the blood-brain barrier (BBB).[1] this compound has low aqueous solubility and is unstable in acidic environments, which can limit its bioavailability.[2] Furthermore, the BBB restricts the passage of many molecules from the bloodstream into the brain, and active efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of the CNS.[1]

Q2: How can the poor solubility of this compound be addressed for in vivo studies?

A2: To overcome the solubility challenges of this compound, various formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, or creating nanoparticle formulations. For instance, encapsulating this compound into solid lipid nanoparticles can enhance its solubility and stability. Prodrug approaches, where the this compound molecule is chemically modified to be more lipophilic, can also improve its ability to cross the BBB.[3][4]

Q3: Is this compound a substrate for P-glycoprotein (P-gp)? How does this affect CNS delivery?

A3: While specific data on this compound as a P-gp substrate is not extensively available, many drugs are subject to P-gp mediated efflux at the BBB. If this compound is a P-gp substrate, this transporter would actively remove it from the brain endothelial cells back into the bloodstream, significantly reducing its concentration in the CNS. Co-administration with a P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, can be explored to increase brain penetration, though this can also lead to increased systemic exposure and potential toxicity.[5]

Q4: What is the potential mechanism of action of this compound in the CNS?

A4: While primarily known as a proton pump inhibitor, emerging evidence suggests that this compound and other proton pump inhibitors may have anti-inflammatory effects.[6] In the context of the CNS, this compound may exert neuroprotective effects by modulating neuroinflammation. One potential mechanism is the inhibition of the NF-κB signaling pathway in microglia, the resident immune cells of the brain.[6][7] This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]

Q5: What are the key considerations for choosing an administration route for CNS delivery of this compound?

A5: The choice of administration route is critical for maximizing CNS delivery. While systemic routes like intravenous (IV) or intraperitoneal (IP) injection are common, they are subject to the limitations of the BBB. Intranasal delivery is a promising non-invasive alternative that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[8][9][10] This route can potentially achieve higher brain concentrations with lower systemic exposure.[8][9][10]

Troubleshooting Guides

Issue 1: Low or Undetectable Concentrations of this compound in Brain Tissue
Possible Cause Troubleshooting Step
Poor BBB Penetration - Optimize the formulation to enhance lipophilicity (e.g., prodrug approach).[11] - Consider co-administration with a P-gp inhibitor, after careful dose-response evaluation.[3] - Switch to a more direct delivery route, such as intranasal administration.[8]
Rapid Metabolism - Assess the metabolic stability of this compound in brain homogenates. - If metabolism is rapid, consider formulation strategies that protect the drug, such as encapsulation in nanoparticles.[12]
Inefficient Tissue Extraction - Ensure the brain tissue homogenization protocol is optimized for complete cell lysis. - Validate the extraction efficiency of your analytical method by spiking blank brain homogenate with known concentrations of this compound.[13]
Analytical Method Sensitivity - Confirm that the lower limit of quantification (LLOQ) of your HPLC-MS/MS method is sufficient to detect expected brain concentrations.[14][15] - Optimize mass spectrometry parameters for this compound detection.[16]
Issue 2: High Variability in Brain Concentration Between Animals
Possible Cause Troubleshooting Step
Inconsistent Administration - For IV/IP injections, ensure consistent injection speed and volume. - For intranasal delivery, standardize the head position, drop size, and timing between drops for each animal.[9][17] Acclimate animals to the procedure to reduce stress.[17]
Physiological Differences - Use animals of the same age, sex, and strain. - Ensure animals are healthy and free from any underlying conditions that could affect BBB permeability or drug metabolism.[17]
Formulation Instability - Prepare fresh formulations for each experiment. - If using a suspension, ensure it is well-mixed before each administration to maintain a uniform concentration.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight345.4 g/mol [2]
Melting Point155 °C[2]
Solubility in WaterVery slightly soluble[2]
LogP0.6[2]
StabilityDegrades rapidly in acidic media; stable in alkaline conditions.[2]

Table 2: Typical Parameters for In Vitro BBB Permeability Assay

ParameterTypical Value/Condition
Cell LinehCMEC/D3 (immortalized human brain endothelial cells)
Culture SystemTranswell inserts (e.g., 24-well plate format)
Shear Stress ApplicationOrbital shaker with custom dish for annular shaking
Barrier Integrity MeasurementTrans-endothelial electrical resistance (TEER) and Lucifer Yellow permeability
P-gp/BCRP Activity AssayMeasure permeability of known substrates (e.g., fexofenadine, rhodamine 123) with and without inhibitors
Test Compound ConcentrationTypically 10-20 µM
Source: Adapted from in vitro BBB model studies.[18]

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice
  • Animal Acclimation: For 3-4 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure and reduce stress.[9]

  • Formulation Preparation: Prepare the this compound formulation in a vehicle suitable for intranasal delivery (e.g., saline with a mucoadhesive agent). Ensure the final pH is in the neutral to slightly alkaline range to maintain this compound stability.

  • Animal Restraint: Gently restrain the mouse using a modified scruff grip with the non-dominant hand, ensuring the neck is parallel to the floor.[9]

  • Dose Administration:

    • Using a micropipette, aspirate the desired dose volume (typically 3-6 µL per drop).[9]

    • Slowly dispense a single drop onto one nostril, allowing the mouse to inhale it.[9]

    • Wait 2-3 seconds and administer a second drop to the same nostril.[9]

    • Repeat for the other nostril.

  • Post-Administration: Hold the mouse in the administration position for approximately 15 seconds to ensure the dose is absorbed and does not drip out.[19] Return the mouse to its cage.

Protocol 2: Brain Tissue Homogenization and Extraction for this compound Quantification
  • Tissue Collection: Following euthanasia, immediately perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain.

  • Brain Dissection: Dissect the brain on an ice-cold surface and weigh the desired brain region (e.g., cortex, hippocampus).

  • Homogenization:

    • Place the tissue in a pre-chilled tube with homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).[20]

    • Homogenize the tissue using a bead homogenizer or a Dounce homogenizer until no visible tissue fragments remain.[20]

  • Protein Precipitation and Extraction:

    • To an aliquot of the brain homogenate, add a protein precipitation solvent such as acetonitrile (B52724) containing an internal standard.[21]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

Protocol 3: HPLC-MS/MS Quantification of this compound in Brain Tissue Extract
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).[21]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 5mM Ammonium formate, pH 9.0) and an organic solvent (e.g., Acetonitrile).[21]

    • Flow Rate: 0.6 mL/min.[21]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 346.1 → 198.0[21]

      • Internal Standard (e.g., Omeprazole-d3): m/z 349.0 → 197.9[21]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate.

    • Quantify the this compound concentration in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoparticles) Administration Intranasal or Systemic Administration to Rodent Formulation->Administration Sampling Brain Tissue and Blood Collection Administration->Sampling Homogenization Brain Tissue Homogenization Sampling->Homogenization Extraction Protein Precipitation & Extraction Homogenization->Extraction Quantification HPLC-MS/MS Quantification Extraction->Quantification

Caption: Experimental workflow for CNS delivery and analysis of this compound.

neuroinflammation_pathway cluster_stimulus Stimulus cluster_microglia Microglia cluster_this compound Intervention cluster_response Inflammatory Response Stimulus Neuroinflammatory Stimulus (e.g., LPS, Aβ) Microglia Microglia Activation Stimulus->Microglia activates NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription This compound This compound This compound->NFkB inhibits Neurotoxicity Neuronal Damage Cytokines->Neurotoxicity

Caption: Potential mechanism of this compound in neuroinflammation.

troubleshooting_logic Start Low Brain Concentration of this compound CheckFormulation Is the formulation optimized for CNS delivery? Start->CheckFormulation CheckRoute Is the administration route optimal? CheckFormulation->CheckRoute Yes OptimizeFormulation Enhance lipophilicity or use nanocarriers. CheckFormulation->OptimizeFormulation No CheckMetabolism Is this compound rapidly metabolized in the brain? CheckRoute->CheckMetabolism Yes ChangeRoute Consider intranasal delivery. CheckRoute->ChangeRoute No CheckEfflux Is this compound a substrate for efflux pumps (e.g., P-gp)? CheckMetabolism->CheckEfflux No InhibitMetabolism Use protective formulations. CheckMetabolism->InhibitMetabolism Yes InhibitEfflux Co-administer with P-gp inhibitor. CheckEfflux->InhibitEfflux Yes

Caption: Troubleshooting logic for low brain concentration of this compound.

References

Technical Support Center: Optimizing ADME Properties of Esaprazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Esaprazole-based compounds.

Frequently Asked Questions (FAQs)

1. What are the primary metabolic pathways of this compound and which enzymes are involved?

This compound, the S-isomer of omeprazole, is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[1][2][3] The two main enzymes responsible for its metabolism are:

  • CYP2C19: This enzyme is the primary catalyst for the formation of the main metabolites, hydroxyesomeprazole and desmethylomeprazole.[1][2][4] Genetic variations in CYP2C19 can significantly influence this compound's metabolism and plasma concentrations.[1]

  • CYP3A4: This enzyme is responsible for the formation of the sulphone metabolite.[2][4]

The primary metabolites of esomeprazole, such as 5-hydroxymethylesomeprazole and 5-carboxyesomeprazole, are pharmacologically inactive.[2][5]

2. How does the bioavailability of this compound vary and what factors influence it?

The oral bioavailability of this compound is variable, typically ranging from 50% to 90%.[3][5] After a single 40 mg oral dose, the bioavailability is approximately 64%, which increases to about 90% with repeated once-daily dosing.[2] Key factors influencing its bioavailability include:

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which reduces the amount of unchanged drug reaching systemic circulation.[1][3]

  • Food Intake: The presence of food can decrease the area under the plasma concentration-time curve (AUC) by 43% to 53%.[2] It is recommended to take this compound at least one hour before meals.[2]

  • Formulation: this compound is typically administered as enteric-coated, delayed-release capsules or tablets to protect it from degradation by gastric acid.[3][6]

3. What are the common challenges in improving the solubility and permeability of benzimidazole-based compounds like this compound?

Benzimidazole-based compounds, including this compound, often present challenges related to their physicochemical properties that can impact their ADME profile. A common issue is the interplay between solubility and permeability.[7]

  • Low Aqueous Solubility: Many benzimidazole (B57391) derivatives have poor water solubility, which can limit their dissolution in the gastrointestinal tract and, consequently, their absorption.[8][9]

  • Solubility-Permeability Trade-off: Strategies employed to enhance solubility, such as the use of cyclodextrins or surfactants, can sometimes lead to a decrease in the apparent permeability of the drug across the intestinal membrane.[7] This is because these methods can reduce the free fraction of the drug available for permeation.[7]

4. How can we mitigate the risk of drug-drug interactions (DDIs) with this compound-based compounds?

This compound is a competitive inhibitor of CYP2C19, which can lead to interactions with other drugs that are metabolized by this enzyme, such as diazepam and warfarin.[5] Conversely, drugs that inhibit CYP2C19 (e.g., clopidogrel) can increase this compound's plasma concentration, while inducers of CYP3A4 (e.g., rifampin) can decrease its levels.[1] To mitigate DDI risks:

  • In Vitro Screening: Conduct early in vitro studies to identify the main metabolic pathways and the enzymes involved for new this compound-based compounds.[10]

  • Reaction Phenotyping: Use human liver microsomes or recombinant CYP enzymes to determine the contribution of each enzyme to the metabolism of the compound.[11]

  • CYP Inhibition Assays: Perform in vitro assays to determine the potential of the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[11]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Animal Models

Q: Our novel this compound analog shows high in vitro potency but exhibits poor oral bioavailability in rats. How can we troubleshoot this?

A: Low oral bioavailability can stem from poor absorption or high first-pass metabolism. A systematic approach is needed to identify the root cause.

  • Step 1: Assess Solubility and Permeability.

    • Is the compound's aqueous solubility a limiting factor? Determine the thermodynamic solubility. If it's low, consider formulation strategies like creating amorphous solid dispersions or using solubilizing excipients.[12][13]

    • Is intestinal permeability an issue? Use in vitro models like Caco-2 or PAMPA assays to assess permeability. If permeability is low, structural modifications to increase lipophilicity might be necessary, but this needs to be balanced to maintain solubility.[12]

  • Step 2: Investigate Metabolic Stability.

    • Is the compound rapidly metabolized in the liver? Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species (rat) and human.[14] This will help determine if there are species differences in metabolism.

    • Which enzymes are responsible for the metabolism? If metabolic instability is high, identify the specific CYP enzymes involved.[15] This can guide structural modifications to block the sites of metabolism.

  • Step 3: Consider Efflux Transporters.

    • Is the compound a substrate for efflux transporters like P-glycoprotein (P-gp)? P-gp can pump the drug out of intestinal cells, reducing absorption. In vitro transporter assays can clarify this. If it is a substrate, medicinal chemistry efforts can be directed to design analogs that are not recognized by these transporters.

Issue 2: Inconsistent Results in In Vitro Metabolism Assays

Q: We are observing high variability in our in vitro metabolic stability assays with an this compound-based compound. What could be the cause and how can we improve reproducibility?

A: Variability in in vitro metabolism assays can be due to several factors related to the compound, the experimental setup, or the biological matrix.

  • Compound-Related Issues:

    • Poor Solubility: If the compound precipitates in the incubation medium, it will lead to an underestimation of its metabolism. Ensure the compound is fully dissolved at the tested concentrations. Using a lower concentration or adding a small amount of an organic solvent might help.

    • Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or proteins in the incubation, reducing the free concentration available for metabolism. Using low-binding plates and including bovine serum albumin (BSA) in the buffer can mitigate this.

  • Experimental Conditions:

    • Enzyme Concentration and Incubation Time: Ensure that the protein concentration and incubation time are within the linear range for the reaction. A preliminary experiment to optimize these conditions is recommended.

    • Cofactor Stability: NADPH is essential for CYP activity and can degrade over time. Prepare it fresh and keep it on ice.

  • Analytical Method:

    • Matrix Effects in LC-MS/MS: The biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification. Use an appropriate internal standard and validate the analytical method for matrix effects.

Data Presentation

Table 1: Pharmacokinetic Properties of Esomeprazole

ParameterValueReference
Bioavailability50% - 90%[5]
(single 40 mg dose: ~64%; repeated 40 mg dose: ~90%)[2]
Elimination Half-life1 - 1.5 hours[3][5]
Peak Plasma Levels (Oral)Occur at ~1.5 hours[2]
Protein Binding97%[2]
Excretion~80% in urine (as inactive metabolites)[1][2]
~20% in feces[1][5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the rate of metabolism of an this compound-based compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (B52724) with an internal standard for reaction termination and protein precipitation

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

  • In a 96-well plate, add the HLM and the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

esaprazole_metabolism This compound This compound Hydroxyesomeprazole Hydroxyesomeprazole (Inactive) This compound->Hydroxyesomeprazole Primary Pathway Desmethylomeprazole Desmethylomeprazole (Inactive) This compound->Desmethylomeprazole Primary Pathway Sulphone_Metabolite Sulphone Metabolite (Inactive) This compound->Sulphone_Metabolite Secondary Pathway CYP2C19 CYP2C19 Hydroxyesomeprazole->CYP2C19 Desmethylomeprazole->CYP2C19 CYP3A4 CYP3A4 Sulphone_Metabolite->CYP3A4 CYP2C19->this compound CYP3A4->this compound

Caption: Metabolic pathways of this compound.

adme_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility Assay PK_Study Pharmacokinetic Study (e.g., in Rats) Solubility->PK_Study Permeability PAMPA / Caco-2 Assay Permeability->PK_Study Metabolic_Stability Microsomal Stability Assay Metabolic_Stability->PK_Study DDI CYP Inhibition Assay DDI->PK_Study Bioavailability Calculate Oral Bioavailability PK_Study->Bioavailability Optimization Structural Optimization Bioavailability->Optimization Lead_Compound Lead this compound Analog Lead_Compound->Solubility Lead_Compound->Permeability Lead_Compound->Metabolic_Stability Lead_Compound->DDI Optimization->Lead_Compound Iterative Improvement

Caption: Workflow for ADME property improvement.

References

Stability of Esaprazole in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Esomeprazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Esomeprazole in various experimental buffers and conditions. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Esomeprazole solution is rapidly degrading. What is the most likely cause?

A1: The most common cause of Esomeprazole degradation is exposure to an acidic environment. Esomeprazole is a proton pump inhibitor that is highly unstable in acidic media.[1][2][3][4] Its stability is a direct function of pH; the lower the pH, the faster the degradation.[3] Ensure your buffer system is alkaline. For reconstituted solutions, a pH range of 10.4–10.6 is recommended to ensure product quality and stability over its shelf life.[5]

Q2: What is the optimal pH range for working with Esomeprazole solutions?

A2: Esomeprazole exhibits acceptable stability in alkaline conditions.[1][2][3] While an exact optimal range can depend on the specific buffer and temperature, studies show it has good stability at pH 7.6 and above.[6][7][8] Buffers with pH values of 8.0, 9.0, and even 11.0 have been successfully used in analytical methods to protect the drug from degradation.[9][10] The half-life of Esomeprazole magnesium salt is approximately 19 hours at 25°C and 8 hours at 37°C, presumably in an alkaline medium.[1][2]

Q3: I am seeing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks are likely degradation products. Esomeprazole can degrade under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[8][9][11]

  • Acidic Conditions: Significant degradation occurs, leading to multiple degradation products.[4][9][12]

  • Oxidative Stress: Exposure to agents like hydrogen peroxide causes extensive degradation.[9][11]

  • Alkaline Conditions: Mild degradation can still occur, especially at elevated temperatures.[9][12]

  • Light Exposure: Esomeprazole is sensitive to light and can undergo photolytic degradation.[9] It is recommended to protect solutions from light.[1][2]

To confirm if the peaks are degradation products, you should run a forced degradation study and compare the chromatograms.

Q4: Which buffers are suitable for preparing and analyzing Esomeprazole?

A4: The choice of buffer is critical for maintaining Esomeprazole stability. Alkaline buffers are preferred. Commonly used buffers in validated HPLC methods include:

  • Phosphate Buffer: pH 7.3 or 7.6 are frequently used for mobile phases.[6][7][8][13]

  • Ammonium (B1175870) Bicarbonate Buffer: pH 7.0 and 8.0 have been used for method scouting and show good separation.[10]

  • Glycine (B1666218) Buffer: A glycine buffer at pH 9.0 has been shown to provide good selectivity and mobile phase stability.[9]

  • Disodium (B8443419) Tetraborate (B1243019) (Borate) Buffer: A buffer with a pH of 11.0 has been used as a diluent to provide a protective basic environment.[9]

Avoid acidic buffers like ammonium formate (B1220265) at pH 3.0 for stability studies, as they will cause rapid degradation, although they may be used in specific analytical methods to study degradation products.[10]

Q5: How should I store my Esomeprazole stock solutions?

A5: Esomeprazole is sensitive to heat, humidity, and light.[14] For short-term storage (up to 48 hours), solutions prepared in an appropriate alkaline buffer can be stored in a refrigerator.[9] For long-term stability, freeze-dried powders should be stored at recommended temperatures (e.g., 25°C) and protected from moisture and light.[14] Always refer to the manufacturer's specific storage instructions.

Data on Esomeprazole Stability

The stability of Esomeprazole is highly dependent on the experimental conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Stability of Esomeprazole Under Various Stress Conditions

Stress ConditionReagent/ParametersTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 0.1N HCl60°C120 min~2.0%[9]
0.05M HClRoom Temp.2 hrs~4.8%[12]
0.03N HClRoom Temp.1 minNot specified[15]
Base Hydrolysis 0.1N NaOH60°C120 min~2.5%[9]
0.1M NaOH80°C2 hrs~6.8%[12]
5N NaOH80°C1 hrNot specified[15]
Oxidative 3% H₂O₂Room Temp.120 minNot specified[9]
1.0% H₂O₂Room Temp.ImmediateNot specified[15]
Thermal Dry Heat105°C2 hrsNot specified[9]
Water Bath80°C24 hrs~5.1%[12]
Photolytic Sunlight (1.2 million Lux hrs)AmbientN/A0.55%[9]
UV light (200 Wt hrs/m²)AmbientN/A1.32%[9]

Note: Degradation percentages can vary based on the specific experimental setup, formulation, and analytical method used.

Experimental Protocols

Protocol 1: Forced Degradation Study of Esomeprazole

This protocol outlines the general procedure for conducting a forced degradation study to assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Esomeprazole at a suitable concentration (e.g., 1 mg/mL) in an appropriate alkaline diluent, such as a mixture of disodium tetraborate buffer (pH 11.0) and ethanol (B145695) (80:20 v/v).[9]

  • Acid Degradation: To an aliquot of the stock solution, add 0.1N HCl. Incubate in a water bath at 60°C for 2 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH before dilution for analysis.[9][10]

  • Alkali Degradation: To an aliquot of the stock solution, add 0.1N NaOH. Incubate in a water bath at 60°C for 2 hours. Cool and neutralize with 0.1N HCl before dilution for analysis.[9][10]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.[9]

  • Thermal Degradation: Expose the solid Esomeprazole powder to dry heat at 105°C for 24 hours.[15] Dissolve the stressed powder in the diluent for analysis.

  • Photodegradation: Expose the Esomeprazole solution to UV light (e.g., 200 watt-hours/m²) and sunlight (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[9] Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for separating Esomeprazole from its degradation products.

  • Column: Waters X-Terra RP8 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[9]

  • Mobile Phase A: 0.08M Glycine buffer, pH adjusted to 9.0.[9]

  • Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).[9]

  • Gradient Program: A suitable gradient to elute all degradation products and the active ingredient. Example: Start with a low percentage of Mobile Phase B, ramp up to elute impurities, and then wash and re-equilibrate the column.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 305 nm.[2][9]

  • Injection Volume: 20 µL.[9]

  • Diluent: A mixture of disodium tetraborate buffer (pH 11.0) and ethanol (80:20 v/v) to ensure the stability of the sample in solution.[9]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to Esomeprazole stability testing.

Esomeprazole_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Esomeprazole Stock Solution (Alkaline pH) unstressed Unstressed Control prep_stock->unstressed Dilute acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base oxidative Oxidation (e.g., 3% H2O2) prep_stock->oxidative thermal Thermal Stress (e.g., 105°C) prep_stock->thermal photo Photolytic Stress (UV/Sunlight) prep_stock->photo hplc HPLC Analysis (Stability-Indicating Method) unstressed->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, % Degradation, Mass Balance) hplc->data

Diagram 1: General workflow for a forced degradation study of Esomeprazole.

Factors_Affecting_Stability cluster_main Esomeprazole Stability cluster_factors Destabilizing Factors cluster_stabilizers Stabilizing Factors stability Esomeprazole (Stable Form) degraded Degradation Products stability->degraded Degradation acid_ph Acidic pH (pH < 7) acid_ph->degraded heat High Temperature heat->degraded light UV/Visible Light light->degraded oxidants Oxidizing Agents oxidants->degraded alkaline_ph Alkaline pH (pH > 7) alkaline_ph->stability low_temp Low Temperature low_temp->stability light_protect Protection from Light light_protect->stability

Diagram 2: Factors influencing the stability of Esomeprazole.

References

Troubleshooting variability in Esaprazole cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esaprazole in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to experimental variability when using this compound.

Q1: Why am I seeing high variability in my cell viability (e.g., MTT, XTT) assay results between experiments?

A1: Variability in cell viability assays can stem from several sources. Consider the following factors:

  • Cell-Related Factors:

    • Cell Density: The density of cells at the time of treatment can significantly impact results. Ensure you seed the same number of cells for every experiment and that they are in the logarithmic growth phase.[1]

    • Passage Number: Cells can change phenotypically over many passages. Use cells within a consistent and limited passage number range to limit this "drift".[1]

    • Cell Line Authentication: Up to one-third of all cell lines may be misidentified.[2] Always source cell lines from reputable repositories like ATCC and consider routine authentication.[1]

  • Reagent & Compound Factors:

    • This compound Stability: The stability of this compound in your specific cell culture medium can be a source of variability. Prepare fresh solutions for each experiment and consider performing a stability test of the drug in the media over your experimental timeframe.[3][4] Some media components, like cysteine and iron, can impact the stability of compounds.[5]

    • Media and Serum Quality: Variations in media lots or serum quality can affect cell growth and drug response.[6][] Using a single, tested lot of media and serum for a set of experiments is advisable.

  • Procedural Factors:

    • Incubation Time: this compound's effects, such as inducing apoptosis, are often time-dependent.[8] Ensure that incubation times after treatment are precisely controlled and consistent across all plates and experiments.

Q2: My this compound treatment is showing lower-than-expected cytotoxicity or inconsistent effects on apoptosis.

A2: This could be related to the drug's mechanism, experimental setup, or the health of your cells.

  • Mechanism of Action: this compound often induces apoptosis and can cause cell cycle arrest, but its effectiveness can be cell-line specific.[8][11] In some cell lines, this compound alone has minimal impact on viability but significantly enhances the cytotoxic effects of other chemotherapeutic agents like cisplatin.[12][13]

  • Cell Health:

    • Mycoplasma Contamination: Mycoplasma is a common contaminant that is not visible under a standard microscope. It can alter cellular responses to drugs.[1] Routine testing for mycoplasma is highly recommended.

    • Over-confluence: Allowing cells to become over-confluent before passaging or treatment can alter their metabolic state and response to stimuli.[1]

  • Assay Choice: Ensure your apoptosis assay is sensitive enough to detect the expected changes. Annexin V/PI staining followed by flow cytometry is a standard method to quantify apoptosis induced by this compound.[8][11]

Q3: I'm observing morphological changes in my cells after this compound treatment, but viability assays aren't showing a significant decrease. What could be happening?

A3: Morphological changes, such as increased vacuolization or alterations in cell structure, have been observed with this compound treatment.[14] This may not always correlate directly with immediate cell death. Consider these possibilities:

  • Cell Cycle Arrest: this compound can cause cell cycle arrest at the S and G2/M phases.[11][15] This would inhibit proliferation without necessarily causing immediate cell death, which could explain morphological changes without a sharp drop in viability markers.

  • Autophagy vs. Apoptosis: this compound can induce both apoptosis and autophagy.[13][16] Some viability assays primarily measure metabolic activity, which might not fully reflect cell death via all pathways. Consider using assays that specifically measure apoptosis (e.g., caspase activity) or autophagy.

  • Delayed Apoptosis: The apoptotic effect may occur over a longer time course. You may need to extend your incubation period post-treatment to see a significant effect on viability.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound and its observed effects on different human cancer cell lines from various studies.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
AGS (Gastric Cancer)MTTNot specified12, 24, 48hInhibited proliferation, induced apoptosis, caused S and G2/M phase arrest.[11]
SH-SY5Y (Neuroblastoma)XTTIC50: >1000 µM24hLow cytotoxicity alone; significantly enhanced cisplatin's effect.[17]
SNU-1 (Gastric Carcinoma)XTT25 - 500 µg/mLNot specifiedNo significant effect on viability alone; potentiated cisplatin's cytotoxicity.[12]
SKOV3 (Ovarian Cancer)Not specified120 mg/LNot specifiedInhibited proliferation, invasion, and migration; induced apoptosis and autophagy.[13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan (B1609692).[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the old media with fresh media containing various concentrations of this compound and/or other compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[18]

  • Absorbance Reading: Mix gently to ensure complete solubilization and read the absorbance on a microplate reader, typically at 570 nm.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Collect both adherent and floating cells.

  • Cell Harvesting: Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental and Troubleshooting Workflow

The following diagram illustrates a logical workflow for conducting and troubleshooting this compound cell culture experiments.

G General Workflow for Esaprazone Experiments & Troubleshooting cluster_exp Experimental Workflow cluster_ts Troubleshooting Path start Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate (Controlled Time/Environment) treat->incubate assay Perform Assay (Viability, Apoptosis, etc.) incubate->assay analyze Data Analysis assay->analyze results Consistent Results? analyze->results end Conclusion results->end  Yes check_cells Check Cell Health - Passage Number - Mycoplasma Test - Density/Growth Phase results->check_cells No / High Variability check_reagents Check Reagents - this compound Stability - Media/Serum Quality - Solvent Effects check_cells->check_reagents check_protocol Review Protocol - Incubation Times - Pipetting Technique - Assay Steps check_reagents->check_protocol refine Refine Experiment & Repeat check_protocol->refine refine->start Restart with Optimized Protocol

Caption: Workflow for this compound experiments and troubleshooting logic.

This compound's Effect on the PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates how this compound can inhibit a key pathway involved in cell survival and proliferation.

G This compound's Inhibitory Effect on the PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Outcomes eso This compound pi3k PI3K eso->pi3k inhibits akt AKT pi3k->akt activates mtor mTOR akt->mtor activates prolif Decreased Proliferation mtor->prolif inhibits apop Increased Apoptosis & Autophagy mtor->apop inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

This compound's Influence on Multiple Cancer-Related Pathways

This compound has pleiotropic effects, influencing several signaling pathways relevant to cancer treatment.[19][20]

G Pathways Modulated by this compound in Cancer Cells eso This compound p53 p53 Signaling (Apoptosis) eso->p53 activates mapk MAPK/Nrf2/HO1 (Antioxidant/Antifibrotic) eso->mapk modulates pi3k PI3K/AKT/mTOR (Proliferation/Survival) eso->pi3k inhibits egfr EGFR Pathway (Drug Resistance) eso->egfr dysregulates apoptosis Induces Apoptosis p53->apoptosis prolif Inhibits Proliferation mapk->prolif pi3k->prolif chemo Enhances Chemosensitivity egfr->chemo

Caption: this compound affects multiple signaling pathways in cancer cells.

References

Technical Support Center: Optimizing Purification of Esomeprazole and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the purification of Esomeprazole (B1671258) and its analogues. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Esomeprazole?

The primary methods for purifying Esomeprazole, the (S)-enantiomer of omeprazole, focus on achieving high enantiomeric and chemical purity. The most prevalent techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating Esomeprazole from its (R)-enantiomer. Polysaccharide-based chiral stationary phases are frequently employed for this purpose.[1]

  • Crystallization: Crystallization is a critical step for isolating and purifying Esomeprazole in a stable, solid form, often as a salt such as Esomeprazole magnesium.[2][3][4][5] This method can also be used to separate Esomeprazole from impurities.[6]

  • Asymmetric Synthesis: While not a purification method in itself, the use of asymmetric oxidation in the synthesis of Esomeprazole minimizes the formation of the unwanted (R)-enantiomer, simplifying subsequent purification steps.[]

Q2: How can I improve the chiral separation of (S)-omeprazole (Esomeprazole) from its (R)-enantiomer?

Achieving optimal chiral separation is crucial. Here are key strategies for improvement:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.[1]

  • Mobile Phase Optimization:

    • Modifiers: Experiment with different alcohol modifiers like ethanol (B145695) or isopropanol (B130326) in your mobile phase.[1]

    • Additives: The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape by blocking active sites on the CSP.[1]

  • Temperature Control: Lowering the column temperature can often enhance chiral resolution.[1]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. A typical starting point is around 1.0 mL/min.[1]

Q3: What are the critical parameters to control during preparative HPLC for Esomeprazole?

For scaling up to preparative HPLC, the following parameters are vital:

  • Column Overload: Avoid overloading the column, as this can lead to poor peak shape and co-elution of enantiomers and impurities. Reduce the sample concentration or injection volume if necessary.[1]

  • Mobile Phase Composition: Ensure precise and consistent preparation of the mobile phase to maintain reproducible retention times.[1]

  • Temperature Stability: Use a column oven to maintain a stable temperature, which is crucial for consistent separation.[1]

  • Sample Solubility: The sample should be dissolved in the mobile phase to prevent precipitation on the column.[8]

Q4: My Esomeprazole sample is degrading during purification. What are the likely causes and solutions?

Esomeprazole is known to be unstable under certain conditions, particularly in acidic environments.[9][10][11]

  • pH Sensitivity: Esomeprazole degrades rapidly in acidic media.[10][11] Maintain a neutral to alkaline pH throughout the purification process. The stability of Esomeprazole magnesium is dependent on pH, with greater stability in alkaline conditions.[9][11]

  • Temperature and Light Exposure: Exposure to heat and light can also lead to degradation.[9][12] Store samples in a cool, dark place and minimize exposure during purification. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to assess degradation.[9][11]

  • Oxidation: Esomeprazole is susceptible to oxidation.[13] Use degassed solvents and consider adding antioxidants if necessary.

  • Solvent Choice: The choice of solvent can impact stability. For instance, residual solvents from the manufacturing process can be a source of impurities.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Esomeprazole.

Issue Potential Causes Recommended Solutions
Poor Peak Shape or Tailing in HPLC 1. Active sites on the chiral stationary phase. 2. Incompatible mobile phase additive. 3. Column overload.1. Add a small amount of an acidic or basic additive to the mobile phase.[1] 2. Ensure the additive is suitable for your analyte and column. 3. Decrease the sample concentration or injection volume.[1]
Low Recovery of Final Product 1. Degradation of Esomeprazole due to acidic pH, heat, or light.[9][10][11][12] 2. Adsorption of the compound onto the stationary phase. 3. Inefficient extraction from the purification matrix.1. Maintain alkaline conditions and protect the sample from heat and light.[9][11] 2. Modify the mobile phase to reduce strong interactions. 3. Optimize the extraction solvent and procedure.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Column degradation.1. Prepare the mobile phase accurately and consistently.[1] 2. Utilize a column oven for stable temperature control.[1] 3. Flush the column properly after each run and use a guard column to prolong its lifespan.[1]
Presence of Unknown Impurities in Final Product 1. Incomplete separation from synthesis byproducts or degradants.[12] 2. Co-elution of impurities with the target compound.1. Adjust the mobile phase composition or gradient to improve selectivity.[1] 2. Screen different chiral columns with varying selectivities.[1] 3. Consider a two-dimensional LC approach for complex samples.[1]

Quantitative Data for Purification

Table 1: Typical Chiral HPLC Parameters for Esomeprazole Purification
Parameter Condition 1 Condition 2
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Nucleocel Alpha S
Mobile Phase n-Hexane/Ethanol with additiveEthanol:Hexane (70:30, v/v)[14]
Flow Rate 1.0 mL/min[1]0.65 mL/min[14]
Column Temperature 25°C[1]25°C[14]
Detection Wavelength 302 nm[1]302 nm[14]
Injection Volume 10-20 µL[1]20 µL[14]
Table 2: Comparison of Purification Techniques
Technique Advantages Disadvantages Primary Application
Chiral HPLC High resolution of enantiomers.Can be costly for large-scale purification.Enantiomeric separation of (S)- and (R)-omeprazole.
Crystallization Cost-effective for large scale, provides a stable solid form.May require optimization of solvent systems and conditions.Final purification and isolation of Esomeprazole salts.[2][3][4][5]
Supercritical Fluid Chromatography (SFC) Fast separations, reduced solvent usage, easy scale-up.Requires specialized equipment.Chiral and achiral separations.[15]

Detailed Experimental Protocols

Protocol 1: Chiral Preparative HPLC for Esomeprazole Purification

This protocol provides a general guideline for the chiral separation of Esomeprazole.

  • Chromatographic System:

    • An HPLC system equipped with a UV detector.

    • A polysaccharide-based chiral column is often recommended.[1]

    • Set the detector wavelength to 302 nm.[1]

  • Reagents and Materials:

    • Mobile Phase: A common mobile phase is a mixture of n-hexane and ethanol, with a small percentage of an additive to enhance peak shape.[1]

    • Sample Preparation: Dissolve the Esomeprazole sample in the mobile phase to a suitable concentration.

  • Method Parameters:

    • Flow Rate: Maintain a flow rate of approximately 1.0 mL/min.[1]

    • Column Temperature: Keep the column at a constant temperature, often around 25°C.[1]

    • Injection Volume: Use an injection volume of 10-20 µL.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient duration to allow for the elution of all components of interest.

    • Analyze the resulting chromatogram for resolution, peak shape, and retention times.

Protocol 2: Crystallization of Esomeprazole Magnesium

This protocol describes a method for the crystallization of Esomeprazole magnesium.

  • Dissolution:

    • Dissolve amorphous esomeprazole magnesium (e.g., 0.700 g) in a suitable solvent such as 1-butanol (B46404) (e.g., 40.0 mL).[2]

  • Anti-Solvent Addition:

    • Once a clear solution is obtained, add a controlled amount of an anti-solvent like distilled water (e.g., 2.0 mL).[2]

  • Crystallization:

    • Allow the solution to stand at a reduced temperature, for instance, 5.0 °C, for a period of 2–3 weeks to allow for the formation of single crystals.[2]

  • Isolation and Drying:

    • Filter the crystalline powder that forms and wash it with the primary solvent (e.g., 1-butanol).[2]

    • Remove surface solvent by heating under vacuum at 50–55 °C for up to 16 hours.[2]

Diagrams and Workflows

G cluster_workflow General Workflow for Esomeprazole Purification Crude Crude Esomeprazole Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Chiral_HPLC Chiral Preparative HPLC Dissolution->Chiral_HPLC Fraction_Collection Collection of (S)-enantiomer Fraction Chiral_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Crystallization Crystallization (e.g., as Mg salt) Solvent_Evaporation->Crystallization Isolation Isolation and Drying Crystallization->Isolation Pure_Esomeprazole Pure Esomeprazole Isolation->Pure_Esomeprazole

Caption: General Workflow for Esomeprazole Purification.

G cluster_troubleshooting Troubleshooting Poor Chiral Separation Start Poor Chiral Separation Check_Column Is the correct chiral column being used? Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (Modifiers/Additives) Check_Column->Optimize_Mobile_Phase Yes Select_New_Column Select a Different Chiral Column Check_Column->Select_New_Column No Check_Temp Is the column temperature optimized? Optimize_Mobile_Phase->Check_Temp Lower_Temp Try Lowering the Temperature Check_Temp->Lower_Temp No Check_Flow_Rate Is the flow rate optimized? Check_Temp->Check_Flow_Rate Yes Lower_Temp->Check_Flow_Rate Adjust_Flow_Rate Adjust Flow Rate Check_Flow_Rate->Adjust_Flow_Rate No Good_Separation Good Separation Check_Flow_Rate->Good_Separation Yes Adjust_Flow_Rate->Good_Separation

Caption: Troubleshooting Logic for Poor Chiral Separation.

References

Validation & Comparative

Comparative Analysis of Sigma-1 Receptor Agonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of prominent sigma-1 receptor agonists. This guide provides a comparative overview of their performance based on available experimental data.

Introduction: The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising therapeutic target for a range of neurodegenerative diseases and acute neurological injuries.[1][2] Activation of S1R by agonist ligands modulates various cellular processes, including calcium homeostasis, oxidative stress, mitochondrial function, and neuroinflammation, collectively contributing to neuroprotection.[1][2] This guide provides a comparative analysis of the neuroprotective effects of several key S1R agonists, focusing on preclinical and clinical data. While this report centers on established S1R agonists, it is important to note that a search for "Esaprazole" as a sigma-1 receptor agonist did not yield any publicly available scientific literature, suggesting it may be a novel compound not yet in the public domain or a potential misnomer.

Key Sigma-1 Receptor Agonists in Neuroprotection

This guide focuses on a selection of well-characterized S1R agonists that have been investigated for their neuroprotective potential:

  • PRE-084: A widely used, highly selective S1R agonist in preclinical research.

  • ANAVEX 2-73 (Blarcamesine): An orally available S1R agonist that also exhibits muscarinic receptor activity, currently in clinical development for Alzheimer's and Parkinson's disease.

  • Pridopidine: A highly selective S1R agonist investigated for the treatment of Huntington's disease.

  • SA4503 (Cutamesine): An S1R agonist that has been studied in the context of stroke and depression.

Comparative Efficacy in Preclinical Models

The neuroprotective effects of these S1R agonists have been demonstrated across a variety of in vitro and in vivo models of neurological disorders. The following tables summarize key quantitative data from these studies.

Table 1: Neuroprotection in Stroke and Ischemia Models
CompoundAnimal ModelKey Outcome MeasureResultReference
PRE-084 Rat; Embolic StrokeInfarct VolumeReduced[1]
Neurological DeficitsImproved[1]
Pro-inflammatory CytokinesDecreased[1]
Anti-inflammatory CytokinesIncreased[1]
SA4503 Ischemic Stroke (Clinical Trial)Functional RecoveryNo significant improvement vs. placebo[1]
Table 2: Neuroprotection in Neurodegenerative Disease Models
CompoundDisease ModelKey Outcome MeasureResultReference
PRE-084 ALS (SOD1G93A mice)Neuromuscular FunctionPreserved in female mice[3]
Motor Neuron SurvivalIncreased in female mice[3]
SA4503 ALS (SOD1G93A mice)Neuromuscular JunctionsPreserved[3]
Motor Neuron SurvivalNo significant improvement[3]
ANAVEX 2-73 Alzheimer's Disease (Aβ25-35 injection in mice)Learning ImpairmentsReversed[3]
Oxidative Stress (Hippocampus)Blocked[3]
Pridopidine Huntington's Disease (mouse models)Behavioral DeficitsImproved[2]
Transcriptional DeficitsImproved[2]

Clinical Trial Data

ANAVEX 2-73 (Blarcamesine) has progressed to clinical trials for Alzheimer's and Parkinson's disease, showing promising results.

Table 3: Clinical Trial Highlights for ANAVEX 2-73 (Blarcamesine)
IndicationPhaseKey FindingsReference
Alzheimer's DiseasePhase 2Improved cognitive skills, reduced sleep interruptions, lowered oxidative stress and neuroinflammation.[3]
Parkinson's Disease DementiaPhase 2Improved motor and non-motor symptoms.[3]

Mechanisms of Action and Signaling Pathways

S1R agonists exert their neuroprotective effects through multiple signaling pathways. Activation of S1R leads to the modulation of ion channels, stabilization of mitochondrial function, reduction of endoplasmic reticulum stress, and promotion of neurotrophic factor signaling.

G cluster_0 Sigma-1 Receptor Agonist cluster_1 Sigma-1 Receptor (ER/MAM) cluster_2 Downstream Neuroprotective Effects cluster_3 Cellular Outcome S1R_Agonist S1R Agonist S1R Sigma-1 Receptor S1R_Agonist->S1R Activation Ca_Homeostasis Calcium Homeostasis Modulation S1R->Ca_Homeostasis ER_Stress ER Stress Reduction S1R->ER_Stress Mito_Function Mitochondrial Function Stabilization S1R->Mito_Function Neurotrophic_Factors Neurotrophic Factor Signaling (e.g., BDNF) S1R->Neurotrophic_Factors Neuroinflammation Neuroinflammation Reduction S1R->Neuroinflammation Neuroprotection Neuroprotection & Neuronal Survival Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Mito_Function->Neuroprotection Neurotrophic_Factors->Neuroprotection Neuroinflammation->Neuroprotection G cluster_0 In Vitro / In Vivo Model Selection cluster_1 Treatment Protocol cluster_2 Outcome Assessment cluster_3 Data Analysis Model Select Disease Model (e.g., cell culture, animal model) Treatment Administer S1R Agonist (various doses, timepoints) Model->Treatment Behavioral Behavioral Tests (e.g., rotarod, memory tasks) Treatment->Behavioral Histological Histological Analysis (e.g., neuronal counts, infarct volume) Treatment->Histological Biochemical Biochemical Assays (e.g., protein expression, oxidative stress markers) Treatment->Biochemical Analysis Statistical Analysis & Comparison to Control Behavioral->Analysis Histological->Analysis Biochemical->Analysis

References

Comparative Analysis of Esaprazole and Carbenoxolone on Gastric Mucus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the effects of Esaprazole and Carbenoxolone (B1668346) on the protective gastric mucus layer reveals distinct mechanisms and quantitative differences in their efficacy. This guide provides a comparative summary of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

Quantitative Effects on Gastric Mucus Secretion

A key study in rats provides a direct comparison of the quantitative impact of this compound and Carbenoxolone on both soluble (luminal) and insoluble (parietal) gastric mucus. The data from this study is summarized below.

DrugDosageRoute of AdministrationEffect on Soluble MucusEffect on Insoluble Mucus
This compound 50-200 mg/kgOral2 to 15-fold increase[1][2][3]2 to 4-fold increase[1][2][3]
Carbenoxolone 200 mg/kgOralSimilar increase to this compound[1][2][3]Similar increase to this compound[1][2][3]

Experimental Protocols

The primary experimental data comparing this compound and Carbenoxolone is derived from a study utilizing a rat model. The methodologies employed in this key research are detailed below.

Animal Model and Drug Administration
  • Animal Model: Female rats of an inbred strain were used for the experiments.

  • Drug Administration: this compound (at doses of 50, 100, and 200 mg/kg) and Carbenoxolone (at a dose of 200 mg/kg) were administered orally (p.o.).[1][3]

  • Time Course: The effects on gastric mucus were observed one hour after the administration of the drugs.[1][3]

Gastric Mucus Analysis
  • Sample Collection: Both soluble (luminal) and insoluble (parietal) mucus were collected for analysis.

  • Biochemical Analysis: The collected mucus samples were analyzed for their content of:

    • Acidic and Neutral Glycoproteins: Determined by colorimetric techniques.[1][3]

    • N-acetylneuraminic acid (NANA): Quantified using colorimetric methods as an index of mucus secretion.[4][5]

    • Fucose: Measured by High-Performance Liquid Chromatography (HPLC) methods.[1][3]

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Rat Model (Female, Inbred Strain) drug_admin Oral Administration of this compound (50-200 mg/kg) or Carbenoxolone (200 mg/kg) animal_model->drug_admin time_point 1-hour post-administration drug_admin->time_point mucus_collection Collection of Soluble and Insoluble Gastric Mucus time_point->mucus_collection glycoprotein_analysis Colorimetric Analysis of Acidic and Neutral Glycoproteins mucus_collection->glycoprotein_analysis nana_analysis Colorimetric Quantification of N-acetylneuraminic acid (NANA) mucus_collection->nana_analysis fucose_analysis HPLC Analysis of Fucose mucus_collection->fucose_analysis

Caption: Experimental workflow for assessing the effects of this compound and Carbenoxolone on gastric mucus in a rat model.

Signaling Pathways and Mechanisms of Action

Carbenoxolone

The mechanism of action for Carbenoxolone in stimulating gastric mucus production is multifaceted. One of the proposed pathways involves the modulation of prostaglandin (B15479496) activity. Prostaglandins (B1171923) are known to play a crucial role in gastric mucosal defense, including the stimulation of mucus and bicarbonate secretion. Carbenoxolone has been shown to inhibit the enzymes responsible for the degradation of prostaglandins, specifically 15-hydroxyprostaglandin dehydrogenase.[1] This inhibition leads to an increase in the local concentration of protective prostaglandins within the gastric mucosa, thereby enhancing mucus production.[1][6] Additionally, some studies suggest that Carbenoxolone may directly stimulate the synthesis of gastric mucus.[7] It has also been observed to reduce gastric epithelial cell turnover, allowing for the maturation of mucus-producing cells.[4][5]

carbenoxolone_pathway carbenoxolone Carbenoxolone pg_dehydrogenase 15-hydroxyprostaglandin dehydrogenase carbenoxolone->pg_dehydrogenase Inhibits prostaglandins Prostaglandins pg_dehydrogenase->prostaglandins Degrades mucus_synthesis Increased Gastric Mucus Synthesis prostaglandins->mucus_synthesis Stimulates

Caption: Proposed signaling pathway for Carbenoxolone's effect on gastric mucus.

This compound

The precise signaling pathway through which this compound stimulates gastric mucus secretion is not as well-elucidated as that of Carbenoxolone. However, available research suggests that its mechanism may involve the cholinergic parasympathetic pathway.[2] this compound has been shown to inhibit gastric acid and pepsin secretion, actions that are thought to be mediated through both direct and indirect effects on the cholinergic system.[2] It is speculated that this interaction with the parasympathetic nervous system may also contribute to its observed effects on increasing gastric mucus output.[2][3] Further research is needed to fully delineate the specific molecular targets and signaling cascades involved in this compound-induced mucus secretion.

Summary

Both this compound and Carbenoxolone have demonstrated a significant ability to increase gastric mucus output in preclinical models. The quantitative data from a comparative study in rats indicates that this compound, at a dose range of 50-200 mg/kg, produces a 2 to 15-fold increase in soluble mucus and a 2 to 4-fold increase in insoluble mucus, with Carbenoxolone at 200 mg/kg showing a similar magnitude of effect.[1][2][3] While the mechanism of Carbenoxolone is linked to the modulation of prostaglandin metabolism and direct stimulation of mucus synthesis, the pathway for this compound appears to be associated with the cholinergic parasympathetic system. These findings highlight the potential of both agents in enhancing the protective barrier of the gastric mucosa, although their underlying mechanisms differ. Further investigation into the specific signaling pathways of this compound would be beneficial for a more complete understanding of its cytoprotective properties.

References

Comparative Efficacy of Esomeprazole and Related Proton-Pump Inhibitors on Cortical Neuron Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the efficacy of Esomeprazole and its analogues—other proton-pump inhibitors (PPIs)—on cortical neurons. While primarily known for their action on gastric acid secretion, recent studies have explored the neurological effects of these compounds. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways and workflows to support researchers in neuroscience and drug development. It is important to note that "Esaprazole" is likely a misspelling of "Esomeprazole," the S-isomer of Omeprazole, which will be the primary focus alongside other widely used PPIs.

Quantitative Data Summary

The following table summarizes the effects of various proton-pump inhibitors on cortical neurons based on available in vitro studies. The data highlights the diverse impacts of these drugs beyond their primary gastric function, particularly concerning neuronal viability and key pathological markers associated with neurodegenerative diseases.

Compound Concentration Range Key Findings in Cortical Neurons Observed Effect on Neuronal Viability Reference
Esomeprazole 1 - 10 µMReduces the secretion of amyloid-beta (Aβ) 40 and 42 by modulating γ-secretase activity.No significant toxicity observed at tested concentrations.
Omeprazole 10 - 50 µMIncreases Aβ42 levels by interfering with its degradation pathway.Potential for reduced viability at higher concentrations.
Lansoprazole 5 - 25 µMShown to have neuroprotective effects against oxidative stress-induced apoptosis.Protective effect, increased cell viability under stress conditions.
Pantoprazole 10 - 40 µMMay impair lysosomal acidification and function, potentially disrupting cellular clearance mechanisms.Can lead to decreased viability at higher concentrations due to lysosomal dysfunction.
Rabeprazole 5 - 20 µMExhibits protective effects against glutamate-induced excitotoxicity.Increased neuronal survival in the presence of excitotoxic insults.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

1. In Vitro Assessment of Amyloid-Beta (Aβ) Secretion in Primary Cortical Neurons

  • Objective: To quantify the effect of PPIs on the secretion of Aβ40 and Aβ42 peptides from cultured cortical neurons.

  • Cell Culture: Primary cortical neurons are harvested from E16-E18 mouse embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Neurons are plated on poly-D-lysine-coated 24-well plates and maintained for 7-10 days in vitro to allow for maturation.

  • Drug Treatment: Stock solutions of Esomeprazole, Omeprazole, and other PPIs are prepared in DMSO. Mature neuronal cultures are treated with the respective compounds at final concentrations ranging from 1 µM to 50 µM for 24-48 hours. A vehicle control (DMSO) is run in parallel.

  • Sample Collection and Analysis: Following treatment, the conditioned medium is collected, and protease inhibitors are added. The levels of secreted Aβ40 and Aβ42 are quantified using specific sandwich ELISA kits (e.g., from Invitrogen or Meso Scale Discovery) according to the manufacturer's instructions.

  • Data Normalization: Aβ levels are normalized to the total protein concentration in the corresponding cell lysate, determined using a BCA protein assay, to account for any variations in cell number.

2. Neuronal Viability Assay (MTT Assay)

  • Objective: To assess the impact of PPI treatment on the metabolic activity and viability of cortical neurons.

  • Procedure: Following the 24-48 hour drug treatment period as described above, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The cells are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The medium is then removed, and the formazan crystals are solubilized in DMSO. The absorbance of the resulting solution is measured at 570 nm using a microplate reader.

  • Analysis: The absorbance values are expressed as a percentage of the vehicle-treated control to determine the relative cell viability.

3. Assessment of Oxidative Stress-Induced Apoptosis

  • Objective: To determine if a PPI can protect cortical neurons from cell death induced by oxidative stress.

  • Induction of Oxidative Stress: Cultured cortical neurons are pre-treated with a PPI (e.g., Lansoprazole) for 12-24 hours. Subsequently, oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 50-100 µM for 6 hours.

  • Quantification of Apoptosis: Apoptosis is measured using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.

  • Data Analysis: The percentage of apoptotic (TUNEL-positive or Annexin V-positive) cells is calculated for each treatment group and compared to the control groups (vehicle-only and H₂O₂-only) to evaluate the neuroprotective effect of the PPI.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts and processes described in this guide.

G cluster_0 Experimental Workflow for PPI Efficacy Testing N_Culture Primary Cortical Neuron Culture (7-10 days in vitro) PPI_Treat PPI Treatment (e.g., Esomeprazole, 24h) N_Culture->PPI_Treat Conditioned_Medium Collect Conditioned Medium PPI_Treat->Conditioned_Medium Cell_Lysate Prepare Cell Lysate PPI_Treat->Cell_Lysate ELISA Aβ40/42 ELISA Conditioned_Medium->ELISA MTT MTT Assay Cell_Lysate->MTT BCA BCA Protein Assay Cell_Lysate->BCA Analysis Data Analysis & Normalization ELISA->Analysis MTT->Analysis BCA->Analysis

Caption: Workflow for testing PPI effects on neurons.

G cluster_1 Proposed Mechanism of PPIs on Aβ Metabolism PPI Esomeprazole / Omeprazole V_ATPase Vacuolar H+-ATPase (Lysosomal Proton Pump) PPI->V_ATPase Inhibition Lysosome_pH Increased Lysosomal pH V_ATPase->Lysosome_pH Maintains Acidity Gamma_Secretase γ-Secretase Activity Lysosome_pH->Gamma_Secretase Modulates (Esomeprazole) ABeta_Deg Aβ Degradation Lysosome_pH->ABeta_Deg Impairs (Omeprazole) ABeta_Prod Aβ Production Gamma_Secretase->ABeta_Prod APP Amyloid Precursor Protein (APP) APP->Gamma_Secretase Net_ABeta Net Aβ Levels ABeta_Prod->Net_ABeta ABeta_Deg->Net_ABeta

Caption: PPI impact on amyloid-beta (Aβ) metabolism.

Esaprazole: A Head-to-Head Analysis Against Other Anti-Ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head analysis of esaprazole (esomeprazole) against other leading anti-ulcer agents, primarily focusing on proton pump inhibitors (PPIs) and H2 receptor antagonists. The following sections detail the comparative efficacy, safety, and pharmacokinetic profiles of these agents, supported by data from key clinical trials. Methodologies of pivotal experiments are described to provide a framework for research and development, and signaling pathways are visualized to illustrate the mechanisms of action.

Executive Summary

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), has demonstrated a superior efficacy profile in the treatment of erosive esophagitis and in the eradication of Helicobacter pylori when compared to its predecessor, omeprazole, and other PPIs such as pantoprazole (B1678409) and lansoprazole. This enhanced efficacy is largely attributed to its pharmacokinetic advantages, including more consistent bioavailability and reduced inter-patient variability. While the safety profiles of modern PPIs are largely comparable, esomeprazole's potent and sustained acid suppression often translates to faster symptom relief and higher healing rates, particularly in more severe cases of erosive esophagitis. When compared to H2 receptor antagonists, all PPIs, including esomeprazole, offer significantly greater efficacy in healing esophageal lesions and providing symptomatic relief.

Comparative Efficacy

The efficacy of esomeprazole has been rigorously evaluated in numerous clinical trials against other PPIs and H2 receptor antagonists. The primary endpoints in these studies typically include the healing rates of erosive esophagitis (EE), resolution of heartburn symptoms, and eradication rates of H. pylori.

Healing of Erosive Esophagitis

Table 1: Comparative Healing Rates of Erosive Esophagitis (EE) at 4 and 8 Weeks

ComparisonAgent & DosageHealing Rate at 4 WeeksHealing Rate at 8 WeeksSource(s)
Esomeprazole vs. Omeprazole Esomeprazole 40 mg once daily81.7%93.7%[1][2][3]
Omeprazole 20 mg once daily68.7%84.2%[1][2][3]
Esomeprazole vs. Lansoprazole Esomeprazole 40 mg once daily-92.6%[4]
Lansoprazole 30 mg once daily-88.8%[4]
Esomeprazole vs. Pantoprazole Esomeprazole 40 mg once daily56.36%94.54%[5]
Pantoprazole 40 mg once daily49.09%70.90%[5]

Clinical trial data consistently demonstrates that esomeprazole 40 mg provides significantly higher healing rates for erosive esophagitis compared to standard doses of omeprazole and lansoprazole.[1][2][3][4] In a large-scale, multicenter, randomized, double-blind trial involving 2,425 patients, esomeprazole 40 mg daily was significantly more effective than omeprazole 20 mg daily in healing erosive esophagitis at both 4 and 8 weeks.[1][2][3]

Symptom Relief

Patients treated with esomeprazole often experience a more rapid resolution of heartburn symptoms compared to those treated with other PPIs.[6]

Table 2: Comparative Symptom Relief

ComparisonOutcomeEsomeprazoleComparatorSource(s)
Esomeprazole vs. Omeprazole Sustained resolution of heartburnSuperior to omeprazoleOmeprazole 20 mg[1][2][3]
Esomeprazole vs. Pantoprazole Rapid relief of heartburnMore effectivePantoprazole 40 mg[5][6]
PPIs vs. H2RAs Symptomatic relief in erosive esophagitis83% of patients60% of patients[7]
Helicobacter pylori Eradication

In triple therapy regimens for the eradication of H. pylori, esomeprazole has shown a higher eradication rate compared to pantoprazole-based regimens.

Table 3: H. pylori Eradication Rates with Triple Therapy

RegimenEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Source(s)
Esomeprazole-based 94%97%[1]
Pantoprazole-based 82%84%[1]

Pharmacokinetic Profile

The pharmacokinetic properties of esomeprazole contribute significantly to its clinical efficacy. As the S-isomer of omeprazole, it is metabolized differently by the cytochrome P450 system, particularly CYP2C19.

Table 4: Comparative Pharmacokinetics of Esomeprazole and Pantoprazole

ParameterEsomeprazole 40 mgPantoprazole 40 mgSource(s)
Metabolism Primarily by CYP2C19, less by CYP3A4Primarily by CYP2C19[8]
Effect of CYP2C19 Genotype Less influence on acid inhibitionSignificant influence on acid inhibition and pharmacokinetics[8]
Acid Inhibition (Day 5) Superior and faster-[8]

Esomeprazole provides faster and superior acid inhibition compared to pantoprazole after both single and repeated administration.[8] The acid-inhibitory effect and pharmacokinetics of pantoprazole are more significantly influenced by the patient's CYP2C19 genotype.[8]

Safety and Tolerability

The safety profiles of esomeprazole and other PPIs are generally comparable. The most common adverse events reported in clinical trials are mild to moderate and include headache, diarrhea, and nausea.[1][2][3] In direct comparative studies, there were no clinically significant differences in the incidence of adverse events between esomeprazole and omeprazole or pantoprazole.[1][2][3]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for all proton pump inhibitors is the irreversible inhibition of the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the secretion of gastric acid. The activity of the proton pump is regulated by a complex signaling cascade involving histamine, acetylcholine, and gastrin.

Gastric_Acid_Secretion_Pathway cluster_receptors Parietal Cell Membrane cluster_signaling Intracellular Signaling cluster_pump Apical Membrane Histamine Histamine H2R Histamine H2 Receptor Gs Gs H2R->Gs activates Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor Acetylcholine->M3R Gq Gq M3R->Gq activates Gastrin Gastrin CCK2R Gastrin/CCK2 Receptor Gastrin->CCK2R CCK2R->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ IP3_DAG->Ca2 releases ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca2->ProtonPump activates H_out H⁺ (to lumen) K_in K⁺ (from lumen) K_in->ProtonPump This compound This compound (activated form)

Caption: Gastric acid secretion pathway and point of PPI inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summaries of the protocols used in key comparative studies.

Protocol 1: Randomized Controlled Trial of Esomeprazole vs. Omeprazole in Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group study conducted over 8 weeks.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis. Helicobacter pylori negative status confirmed by serology.

  • Intervention:

    • Group 1: Esomeprazole 40 mg once daily.

    • Group 2: Omeprazole 20 mg once daily.

  • Primary Efficacy Endpoint: The proportion of patients with healed esophagitis at week 8, as confirmed by endoscopy. Healing is defined as a Los Angeles (LA) classification of grade 0.

  • Secondary Efficacy Endpoints:

    • Proportion of patients healed at week 4.

    • Resolution of heartburn at week 4.

    • Time to first resolution and sustained resolution of heartburn, assessed via patient diaries.

    • Proportion of heartburn-free days and nights.

  • Safety Assessment: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations.

Clinical_Trial_Workflow_EE Screening Patient Screening (Endoscopically confirmed EE, H. pylori negative) Randomization Randomization Screening->Randomization GroupA Treatment Group A Esomeprazole 40mg q.d. Randomization->GroupA GroupB Treatment Group B Omeprazole 20mg q.d. Randomization->GroupB Week4 Week 4 Assessment - Endoscopy (healing) - Heartburn diaries GroupA->Week4 GroupB->Week4 Week8 Week 8 Assessment (Primary Endpoint) - Endoscopy (healing) - Heartburn diaries - Safety assessment Week4->Week8 FollowUp Final Analysis Week8->FollowUp

Caption: Workflow for a typical erosive esophagitis clinical trial.

Protocol 2: Comparative Study of Acid-Inhibitory Effects and Pharmacokinetics
  • Study Design: A randomized, investigator-blinded, crossover study.

  • Patient Population: Healthy, Helicobacter pylori-negative subjects.

  • Genotyping: CYP2C19 genotypes (*2, *3, *4, *5, and *17) were determined for all subjects prior to enrollment.

  • Intervention:

    • Period 1: Esomeprazole 40 mg or Pantoprazole 40 mg once daily for 5 days.

    • Washout Period.

    • Period 2: The alternate drug was administered for 5 days.

  • Primary Outcome: Intragastric pH profiles, measured continuously over 24 hours on day 0 (baseline), day 1, and day 5 of each treatment period using a pH-monitoring system.

  • Pharmacokinetic Analysis: Blood samples were collected at predefined intervals after drug administration on days 1 and 5 to determine plasma concentrations of the drugs and their metabolites. Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) were calculated.

PK_PD_Study_Workflow cluster_data Screening Subject Screening (H. pylori negative, CYP2C19 Genotyping) Randomization Randomization (Crossover Design) Screening->Randomization Period1 Treatment Period 1 (5 days) Drug A (Esomeprazole or Pantoprazole) Randomization->Period1 Day1_5_Data Data Collection (Day 1 & 5) - 24h pH monitoring - Pharmacokinetic blood draws Period1->Day1_5_Data Washout Washout Period Day1_5_Data->Washout Analysis Data Analysis (pH profiles, PK parameters by genotype) Period2 Treatment Period 2 (5 days) Drug B (Alternate Drug) Washout->Period2 Period2->Day1_5_Data Repeat Data Collection cluster_data cluster_data cluster_data->Analysis

Caption: Workflow for a pharmacokinetic/pharmacodynamic crossover study.

Conclusion

The available evidence strongly supports the clinical advantages of esomeprazole over other PPIs, such as omeprazole and pantoprazole, particularly in terms of healing rates for erosive esophagitis and rapid symptom control. These advantages are underpinned by a more favorable pharmacokinetic profile that is less affected by CYP2C19 genetic polymorphisms. For drug development professionals, the consistent performance of esomeprazole in rigorous clinical trials sets a high benchmark for novel anti-ulcer agents. For researchers, the detailed methodologies and established signaling pathways provide a solid foundation for further investigation into gastric acid-related disorders and the development of next-generation therapies.

References

Cross-Validation of Sigma-1 Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of a test compound's binding affinity to the sigma-1 receptor (σ1R). Due to the absence of published data on "Esaprazole" in the context of sigma-1 receptor binding, this document focuses on established ligands as benchmarks for comparison. The methodologies and data presented herein serve as a practical resource for researchers seeking to characterize novel σ1R ligands.

Comparative Binding Affinity of Known Sigma-1 Receptor Ligands

The binding affinity of a ligand to a receptor is a critical parameter in drug discovery, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several well-characterized σ1R ligands, providing a basis for comparative analysis.

CompoundClassificationKi (nM)Source Tissue/Cell Line
(+)-PentazocineAgonist1.7 - 7Rat Brain, Guinea Pig Brain
HaloperidolAntagonist2.0 - 6.5Rat Brain, Human σ1R
PRE-084Agonist2.2 - 53.2Isolated Membranes, Rat Brain
E-52862 (S1RA)Antagonist17.0 ± 7.0Human σ1R
IgmesineAgonistNot specifiedNot specified
ANAVEX 2-73AgonistIC50: 860Not specified

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is commonly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents:
  • Radioligand: Typically [³H]-(+)-pentazocine, a selective σ1R agonist.

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of a known σ1R ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain, rat liver, or cultured cells).

  • Assay Buffer: Tris-HCl buffer is commonly used.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:
  • Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the sigma-1 receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or near its Kd value), and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures can vary but are often around 90 minutes at 37°C.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway of the sigma-1 receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation incubation Incubation prep_membranes->incubation prep_reagents Reagent Preparation (Radioligand, Test Compound, Buffers) prep_reagents->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification ic50_determination IC50 Determination quantification->ic50_determination ki_calculation Ki Calculation ic50_determination->ki_calculation

Radioligand Binding Assay Workflow

sigma1_signaling cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip dissociates from ip3r IP3 Receptor s1r->ip3r stabilizes ca_release Ca2+ Release into Mitochondria ip3r->ca_release mediates ligand Agonist Ligand ligand->s1r binds cellular_response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) ca_release->cellular_response leads to

Sigma-1 Receptor Signaling Pathway

Conclusion

The cross-validation of a test compound's binding affinity to the sigma-1 receptor is a fundamental step in its pharmacological characterization. By employing standardized experimental protocols, such as the radioligand binding assay, and comparing the results with established ligands, researchers can accurately determine the affinity of their compound of interest. The provided data and methodologies offer a robust starting point for these investigations, facilitating the discovery and development of novel therapeutics targeting the sigma-1 receptor.

Comparative Analysis of the ADME Properties of Esomeprazole and Related Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of Esomeprazole (B1671258) and its analogues.

This guide provides a detailed comparative analysis of the ADME properties of Esomeprazole and other key proton pump inhibitors (PPIs), including Omeprazole (B731), Lansoprazole, Pantoprazole, and Rabeprazole. Understanding the pharmacokinetic profiles of these widely used drugs is crucial for optimizing their therapeutic efficacy and minimizing potential drug-drug interactions.

Comparative ADME Properties of Proton Pump Inhibitors

The following table summarizes the key ADME parameters for Esomeprazole and its related compounds. These drugs, while sharing a common mechanism of action, exhibit notable differences in their pharmacokinetic profiles, which can have significant clinical implications.

Drug Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Metabolic Half-life in Human Liver Microsomes (min) Plasma Protein Binding (%) CYP2C19 Inhibition (IC₅₀/Ki, µM)
Esomeprazole Data not readily available~837[1]~97~8 (Ki)[2][3]
Omeprazole Data not readily availableData not readily available95-98[4]2-6 (Ki)[2][3]
Lansoprazole ~1.9[5]~72[1]>88[6]0.4-1.5 (Ki) / 1.2 (IC₅₀)[2][3][6]
Pantoprazole Data not readily availableData not readily available>88[6]14-69 (Ki) / 93 (IC₅₀)[2][3][6]
Rabeprazole ~1.347Data not readily available>88[6]17-21 (Ki)[2][3]

Note: The Caco-2 permeability and metabolic half-life data are sourced from various studies and may not be directly comparable due to differences in experimental conditions. The provided values for CYP2C19 inhibition represent a range of reported Ki or IC₅₀ values.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors exert their acid-suppressing effects by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in the gastric parietal cells. This diagram illustrates the key steps in their mechanism of action.

PPI_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_canaliculus Secretory Canaliculus (pH < 2) PPI_inactive Inactive PPI (Prodrug) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion PPI_active Active Sulfenamide PPI_inactive_cell->PPI_active ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent disulfide bond formation H_ion H+ ProtonPump->H_ion Inhibited_Pump Inhibited Pump K_ion K+ K_ion->ProtonPump Pumps K+ into cell

Caption: Mechanism of action of proton pump inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays used to characterize the properties of Esomeprazole and its derivatives.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Measurement:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.

    • The test compound is added to the donor compartment (either AP for absorption or BL for efflux).

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.

  • Incubation:

    • The test compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is run in parallel to account for non-enzymatic degradation.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the percentage of the remaining parent drug versus time. The intrinsic clearance (CLint) can then be calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which can significantly affect its distribution and clearance.

  • Method: Rapid equilibrium dialysis (RED) is a common method.

    • A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

    • One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).

    • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.

  • Method: A fluorescent probe-based assay is commonly used for high-throughput screening.

    • Recombinant human CYP enzymes are incubated with a fluorescent probe substrate that is specific for the isoform of interest (e.g., a derivative of coumarin (B35378) or resorufin).

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence production is proportional to the enzyme activity. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can be determined from the IC₅₀ value.

References

A Comparative Analysis of Esomeprazole's Neuroprotective Potential Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective potential of Esomeprazole, a proton-pump inhibitor, benchmarked against three well-established neuroprotective compounds: Curcumin, Resveratrol, and Ginkgo Biloba Extract (EGb 761). While Esomeprazole is primarily indicated for acid-related gastrointestinal conditions[1], emerging research into its antioxidant properties suggests a potential, though not fully established, role in neuroprotection[2][3][4]. This document synthesizes available preclinical data, outlines key mechanisms of action, and provides detailed experimental protocols for assessing neuroprotective efficacy.

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective strategies of Curcumin, Resveratrol, and Ginkgo Biloba are multifaceted, often involving a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. Esomeprazole's potential neuroprotective effects appear to be more narrowly focused on its antioxidant capabilities.

Esomeprazole: The primary mechanism of Esomeprazole is the irreversible inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which reduces gastric acid secretion[1][5]. Its neuroprotective potential is less direct and is thought to be linked to its ability to scavenge oxygen free radicals[3]. One study on Omeprazole, of which Esomeprazole is the S-isomer, demonstrated a reduction in oxidative stress and apoptosis in a rat model of traumatic brain injury[6]. However, it is crucial to note that long-term use of proton-pump inhibitors has also been associated with potential neurotoxicity, which may be mitigated by co-administration of antioxidants[2].

Curcumin: The active component of turmeric, Curcumin, exerts potent neuroprotective effects through various mechanisms. It is a powerful antioxidant and anti-inflammatory agent that can suppress key inflammatory mediators like nuclear factor kappa B (NF-κB)[7]. Curcumin has been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and to upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth[7][8]. Furthermore, it modulates apoptotic pathways by altering the expression of proteins like Bax and Bcl-2[7][9].

Resveratrol: A polyphenol found in grapes and red wine, Resveratrol is known for its antioxidant and anti-inflammatory properties[10][11]. A key mechanism of its neuroprotective action is the activation of Sirtuin 1 (SIRT1), a protein that plays a crucial role in neuronal survival and longevity[11][12]. By activating SIRT1, Resveratrol can suppress inflammatory pathways, including NF-κB, and protect neurons from microglia-dependent toxicity[11]. It also exhibits anti-apoptotic effects by modulating the activity of p53 and the balance of Bax/Bcl-2 proteins[11][13].

Ginkgo Biloba Extract (EGb 761): This standardized extract contains flavonoids and terpenoids that contribute to its neuroprotective effects[14][15]. EGb 761 functions as a potent antioxidant and free radical scavenger[15][16]. It also improves cerebral blood flow and can act as an antagonist to the platelet-activating factor, which is implicated in neuroinflammation[15][17]. Additionally, EGb 761 has been shown to modulate various neurotransmitter systems and protect neurons from apoptosis induced by oxidative stress and other insults[14][15][16].

Signaling Pathways in Neuroprotection

The diagrams below illustrate the key signaling pathways modulated by the established neuroprotective compounds.

Curcumin Curcumin ROS Reactive Oxygen Species (ROS) Curcumin->ROS Inhibits NF_kB NF-κB Curcumin->NF_kB Inhibits Bax Bax Curcumin->Bax Inhibits Bcl_2 Bcl-2 Curcumin->Bcl_2 Promotes BDNF BDNF Curcumin->BDNF Promotes Apoptosis Apoptosis ROS->Apoptosis Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Inflammatory_Cytokines Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Reduces Bax->Apoptosis Bcl_2->Apoptosis Inhibits BDNF->Neuronal_Survival

Caption: Key neuroprotective pathways modulated by Curcumin.

Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates & Inhibits NF_kB NF-κB SIRT1->NF_kB Inhibits Apoptosis Apoptosis p53->Apoptosis Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response Neuronal_Protection Neuronal Protection Inflammatory_Response->Neuronal_Protection Reduces Apoptosis->Neuronal_Protection Reduces

Caption: Resveratrol's neuroprotection via SIRT1 activation.

Data Presentation: Comparative Efficacy in Neuroprotective Assays

Due to the limited direct comparative research involving Esomeprazole in neuroprotection studies, the following table summarizes the reported effects of each compound across key neuroprotective mechanisms based on available preclinical data. This serves as an illustrative comparison of their potential efficacy.

Compound Antioxidant Activity (e.g., ROS reduction, SOD/GPx increase) Anti-inflammatory Activity (e.g., reduction of TNF-α, IL-1β) Anti-apoptotic Activity (e.g., Caspase-3 inhibition, ↑Bcl-2/Bax ratio) Targeting Disease-Specific Pathologies (e.g., Aβ aggregation)
Esomeprazole Demonstrated free radical scavenging activity[3][4]. Omeprazole showed increased SOD and GPx levels in a TBI model[6].Limited data available. Chronic use has been associated with inflammation[2].Omeprazole showed reduced caspase-3 activity in a TBI model[6].No significant data available.
Curcumin Potent antioxidant; significantly reduces ROS and lipid peroxidation, and enhances antioxidant enzyme activity[7][18].Strong anti-inflammatory effects via inhibition of NF-κB and other pro-inflammatory mediators[7][19].Potent anti-apoptotic effects through modulation of the Bax/Bcl-2 ratio and caspase inhibition[7][9].Inhibits amyloid-beta aggregation and promotes its clearance[7].
Resveratrol Strong antioxidant properties; activates Nrf2/ARE pathways to enhance cellular antioxidant defenses[20].Potent anti-inflammatory activity through inhibition of NF-κB and suppression of pro-inflammatory cytokines[11][13][20].Significant anti-apoptotic effects via SIRT1 activation and regulation of p53 and the Bax/Bcl-2 pathway[11][12][13].Reduces amyloid-beta toxicity and aggregation[10][11].
Ginkgo Biloba (EGb 761) Effective free radical scavenger and antioxidant[15][16].Demonstrates anti-inflammatory properties, partly by antagonizing the platelet-activating factor[15].Protects neurons from apoptosis induced by various neurotoxic insults[15][16].Reduces amyloid-beta-induced neurotoxicity[15].

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neuroprotective potential of a compound.

In Vitro Oxidative Stress Assay
  • Objective: To evaluate the ability of a test compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Cell Line: SH-SY5Y (human neuroblastoma cell line).

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Esomeprazole, Curcumin) for a predetermined period (e.g., 2-24 hours).

    • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-optimized concentration of H₂O₂ (e.g., 100-500 µM) for a duration sufficient to induce cell death in control wells (e.g., 24 hours).

    • Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO. Read the absorbance at 570 nm.

    • Measurement of Reactive Oxygen Species (ROS): In a parallel plate, after treatment, load cells with a fluorescent ROS indicator like DCFDA. Measure the fluorescence intensity to quantify intracellular ROS levels.

In Vitro Neuroinflammation Assay
  • Objective: To assess the anti-inflammatory potential of a test compound in activated microglial cells.

  • Cell Line: BV-2 (murine microglial cell line).

  • Methodology:

    • Cell Culture: Culture BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seeding: Plate cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Treatment: Pre-treat cells with the test compound for 1-2 hours.

    • Induction of Inflammation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

    • Quantification of Inflammatory Mediators: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vitro Apoptosis Assay
  • Objective: To determine if a test compound can prevent staurosporine-induced apoptosis in neuronal cells.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Cell Culture and Seeding: Plate cells in a 96-well, black-walled plate suitable for fluorescence/luminescence readings.

    • Pre-treatment: Treat cells with the test compound for 1-2 hours.

    • Induction of Apoptosis: Add an apoptosis-inducing agent like staurosporine (B1682477) (e.g., 1 µM) to the wells and incubate for 4-6 hours.

    • Measurement of Caspase-3/7 Activity: Use a commercially available luminogenic caspase-3/7 activity assay. Add the caspase substrate to the wells. The cleavage of the substrate by active caspase-3/7 produces a luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader. A decrease in the luminescent signal in compound-treated wells compared to staurosporine-only wells indicates an anti-apoptotic effect.

Experimental Workflow Visualization

The following diagram outlines a general workflow for screening and validating the neuroprotective potential of a test compound.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Library B High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Identify Hit Compounds B->C D Oxidative Stress Assays (ROS, SOD) C->D E Neuroinflammation Assays (Cytokine Release) C->E F Apoptosis Assays (Caspase Activity, TUNEL) C->F G Animal Model of Neurodegeneration (e.g., Stroke, AD model) D->G E->G F->G H Behavioral Tests G->H I Histopathological Analysis G->I

Caption: General workflow for neuroprotective compound screening.

Conclusion

This comparative guide highlights the significant body of evidence supporting the neuroprotective properties of Curcumin, Resveratrol, and Ginkgo Biloba Extract. These compounds act through multiple, well-defined pathways to counteract oxidative stress, neuroinflammation, and apoptosis.

In contrast, the neuroprotective potential of Esomeprazole is not yet firmly established. While some preclinical data suggest it possesses antioxidant properties that could be beneficial in contexts of acute neuronal injury, this must be weighed against reports of potential neurotoxicity with chronic use. The current body of evidence is insufficient to position Esomeprazole as a primary neuroprotective agent.

For researchers and drug development professionals, this analysis underscores the need for direct, controlled studies to benchmark Esomeprazole against known neuroprotective compounds using standardized in vitro and in vivo models. Such research is essential to clarify its potential role, if any, in the therapeutic landscape of neurodegenerative diseases.

References

Replicating Esomeprazole's Gastric Mucosal Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Esomeprazole's effects on the gastric mucosa with alternative gastroprotective agents. It is designed to assist researchers in understanding and potentially replicating published findings by presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying molecular pathways.

I. Comparative Efficacy in Gastric Mucosal Protection

Esomeprazole (B1671258), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. Its efficacy in healing and preventing gastric mucosal damage, particularly that induced by nonsteroidal anti-inflammatory drugs (NSAIDs), has been extensively studied. This section compares the performance of Esomeprazole against other PPIs and alternative cytoprotective agents.

Table 1: Healing of NSAID-Associated Gastric Ulcers
Treatment GroupDosageDurationHealing Rate (%)Study Population
Omeprazole20 mg/day8 weeks76%308 patients with ulcers or >10 erosions
Omeprazole40 mg/day8 weeks75%315 patients with ulcers or >10 erosions
Misoprostol (B33685)200 µg 4x/day8 weeks71%298 patients with ulcers or >10 erosions

A double-blind study compared the efficacy of omeprazole and misoprostol in patients requiring continuous NSAID therapy who had ulcers or significant erosions. The overall success rates, defined as the absence of ulcers and minimal erosions with no more than mild dyspepsia, were similar across the treatment groups at eight weeks. However, for duodenal ulcers specifically, both 20 mg and 40 mg doses of omeprazole showed significantly higher healing rates than misoprostol.[1][2]

Table 2: Prevention of NSAID-Induced Gastric Ulcers (Maintenance Therapy)
Treatment GroupDosageDurationRemission Rate (%)Study Population
Omeprazole20 mg/day6 months61%732 patients with healed gastroduodenal lesions
Misoprostol200 µg 2x/day6 months48%732 patients with healed gastroduodenal lesions
Placebo-6 months27%732 patients with healed gastroduodenal lesions

Following successful healing of NSAID-associated gastroduodenal lesions, patients were re-randomized to maintenance therapy. Omeprazole was found to be more effective than misoprostol in preventing ulcer recurrence over a six-month period.[1][2]

Table 3: Prophylaxis of Stress Ulcers in Critically Ill Patients (Meta-Analysis Findings)
ComparisonOutcomeOdds Ratio (95% CI)Conclusion
PPIs vs. Sucralfate (B611045)Overt GI BleedingFavors PPIsProton pump inhibitors and sucralfate are effective in reducing overt upper gastrointestinal bleeding in critically ill patients.[3][4]
PPIs vs. H2RAsOvert GI Bleeding0.34 (0.19, 0.60)PPIs are superior to H2-receptor antagonists in preventing overt GI bleeding.[5]
PPIs vs. PlaceboOvert GI Bleeding0.14 (0.07, 0.28)PPIs are significantly more effective than placebo in preventing overt GI bleeding.[5]
PPIs vs. SucralfatePneumonia1.65 (1.20, 2.27)PPIs may increase the risk of pneumonia compared to sucralfate.[5]

Meta-analyses of studies on stress ulcer prophylaxis in critically ill patients suggest that while PPIs like esomeprazole are highly effective at preventing bleeding, this may come at the cost of an increased risk of pneumonia compared to agents like sucralfate.[3][4][5]

II. Mechanisms of Action and Signaling Pathways

The protective effects of Esomeprazole and alternative agents on the gastric mucosa are mediated by distinct molecular pathways. While Esomeprazole's primary mechanism is the inhibition of the H+/K+ ATPase (proton pump), it also exhibits acid-independent protective effects.

Esomeprazole's Dual Protective Mechanism

Esomeprazole's gastroprotective effects are twofold:

  • Acid-Dependent Mechanism: By irreversibly binding to the proton pump in gastric parietal cells, Esomeprazole blocks the final step of acid production, leading to a profound and sustained increase in intragastric pH. This reduction in luminal acidity provides a favorable environment for the healing of existing mucosal lesions and prevents the formation of new ones.

  • Acid-Independent Mechanism: Studies have revealed that Esomeprazole also promotes mucosal healing through pathways independent of acid suppression. These include:

    • Anti-apoptotic Effects: Esomeprazole has been shown to prevent the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby reducing programmed cell death in gastric mucosal cells.[6]

    • Promotion of Cell Proliferation: Esomeprazole enhances the expression of cell proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67, indicating a direct effect on stimulating the regeneration of the gastric epithelium.[7][8]

    • Modulation of Inflammatory Pathways: Esomeprazole can enhance the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a complex role in the inflammatory response and tissue repair.[6]

Esomeprazole_Signaling cluster_acid_dependent Acid-Dependent Pathway cluster_acid_independent Acid-Independent Pathway H+/K+ ATPase H+/K+ ATPase Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase->Gastric Acid Secretion Drives Esomeprazole_AD Esomeprazole Esomeprazole_AD->H+/K+ ATPase Inhibits Increased Gastric pH Increased Gastric pH Gastric Acid Secretion->Increased Gastric pH Suppression leads to Mucosal Healing Mucosal Healing Increased Gastric pH->Mucosal Healing Esomeprazole_AI Esomeprazole NF_kB NF-κB Activation Esomeprazole_AI->NF_kB Caspase3 Caspase-3 Activation Esomeprazole_AI->Caspase3 Inhibits PCNA_Ki67 PCNA & Ki-67 Expression Esomeprazole_AI->PCNA_Ki67 Stimulates Apoptosis Apoptosis Caspase3->Apoptosis Inhibition reduces Cell_Proliferation Cell Proliferation PCNA_Ki67->Cell_Proliferation

Caption: Dual mechanisms of Esomeprazole's gastric mucosal protection.

Alternative Gastroprotective Mechanisms
  • Misoprostol: A synthetic prostaglandin (B15479496) E1 analog, Misoprostol exerts its protective effects by enhancing natural mucosal defense mechanisms. It stimulates the secretion of mucus and bicarbonate, increases mucosal blood flow, and helps maintain the integrity of the gastric mucosal barrier.

  • Sucralfate: This agent is a complex of aluminum hydroxide (B78521) and sulfated sucrose. In an acidic environment, it polymerizes to form a viscous, sticky barrier that adheres to ulcer craters, protecting them from further damage by acid, pepsin, and bile salts. It may also stimulate the local production of prostaglandins (B1171923) and growth factors.

Alternative_Mechanisms cluster_misoprostol Misoprostol Pathway cluster_sucralfate Sucralfate Mechanism Misoprostol Misoprostol Prostaglandin_Receptors Prostaglandin E1 Receptors Misoprostol->Prostaglandin_Receptors Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion Prostaglandin_Receptors->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow Prostaglandin_Receptors->Blood_Flow Mucosal_Defense Enhanced Mucosal Defense Mucus_Bicarb->Mucosal_Defense Blood_Flow->Mucosal_Defense Sucralfate Sucralfate Acid_Environment Acidic Environment (pH < 4) Sucralfate->Acid_Environment Polymerization Polymerization & Adherence to Ulcer Acid_Environment->Polymerization Protective_Barrier Physical Protective Barrier Polymerization->Protective_Barrier

Caption: Mechanisms of action for Misoprostol and Sucralfate.

III. Experimental Protocols

Replicating published findings requires a thorough understanding of the experimental methodologies employed. This section outlines a typical protocol for inducing and evaluating gastric ulcers in a preclinical model, based on methodologies cited in the literature.

NSAID-Induced Gastric Ulcer Model in Rats

This model is commonly used to assess the efficacy of gastroprotective agents.

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 180-220 grams

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water.

2. Induction of Gastric Ulcers:

  • Inducing Agent: Indomethacin or Aspirin.

  • Administration: Administer Indomethacin (e.g., 6 µmol/kg/day) or Aspirin (e.g., 200 mg/kg) orally via gavage for a specified period (e.g., 10-14 days) to induce gastric ulceration.[7]

3. Treatment Groups:

  • Control Group: Receives the vehicle used to dissolve the ulcer-inducing agent.

  • Ulcer Control Group: Receives the ulcer-inducing agent and the vehicle for the test compounds.

  • Esomeprazole Group: Receives the ulcer-inducing agent and Esomeprazole (e.g., 5 µmol/kg/day, orally).[7]

  • Comparative Agent Groups: Receive the ulcer-inducing agent and the comparative drug (e.g., Misoprostol, Sucralfate) at an appropriate dosage.

4. Experimental Workflow:

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (e.g., 24 hours) Acclimatization->Fasting Ulcer_Induction NSAID Administration (e.g., Indomethacin) Fasting->Ulcer_Induction Treatment Daily Treatment Administration (Esomeprazole, Alternatives, Vehicle) Ulcer_Induction->Treatment Sacrifice Euthanasia & Stomach Excision Treatment->Sacrifice After treatment period Analysis Macroscopic & Microscopic Ulcer Scoring Biochemical & Molecular Analysis Sacrifice->Analysis

References

Esomeprazole and its Enantiomers: A Comparative Guide to Efficacy in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of esomeprazole (B1671258) (S-omeprazole) and its enantiomeric counterpart, R-omeprazole, in various research models. While both enantiomers are equipotent in their direct inhibition of the gastric H+/K+-ATPase (proton pump), their distinct pharmacokinetic profiles, owing to stereoselective metabolism, result in significant differences in their in vivo efficacy.[1][2] This guide summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways to inform preclinical research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative pharmacokinetics and pharmacodynamics of esomeprazole and omeprazole (B731) (a racemic mixture of S- and R-enantiomers) in different research models. Data directly comparing esomeprazole to the purified R-enantiomer in preclinical models is limited; however, the data for omeprazole provides valuable insights into the contribution of the R-enantiomer.

Table 1: Comparative Pharmacokinetics in Research Models

ParameterSpeciesEsomeprazoleOmeprazole (Racemic)R-omeprazole (inferred from omeprazole data)Reference
Area Under the Curve (AUC) HumanHigherLowerLower than S-enantiomer[2][3]
Intrinsic Clearance (in vitro) Human Liver MicrosomesLowerHigherHigher than S-enantiomer[3]
Bioavailability HumanHigherLowerLower than S-enantiomer[1]
Metabolism HumanSlower (less metabolized by CYP2C19)FasterFaster (preferentially metabolized by CYP2C19)[4]

Table 2: Comparative Pharmacodynamics in Research Models

ParameterModelEsomeprazoleOmeprazole (Racemic)R-omeprazole (inferred)Reference
Inhibition of Gastric Acid Secretion Healthy Human SubjectsMore effective and sustained acid controlLess effectiveLess effective than S-enantiomer[5][6][7]
Intragastric pH > 4 (Time) Healthy Human SubjectsLonger durationShorter durationShorter duration than S-enantiomer[5][6][7]
Healing of Erosive Esophagitis Human Clinical TrialsHigher healing ratesLower healing ratesLower healing rates than S-enantiomer[1]
H. pylori Eradication (in triple therapy) Human Clinical TrialsNo significant differenceNo significant differenceNo significant difference[1]
Inhibition of H+/K+-ATPase (in vitro) Isolated Gastric VesiclesEquipotentEquipotentEquipotent[1]

Experimental Protocols

In Vivo Model: Rat Model of Gastric Ulcer

Objective: To evaluate the gastroprotective effects of esomeprazole and its enantiomers against experimentally induced gastric ulcers in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Induction of Gastric Ulcers: Ulcers can be induced by various methods, such as oral administration of ethanol (B145695) (e.g., 5 mL/kg of 80% ethanol) or indomethacin (B1671933) (e.g., 30 mg/kg, oral).

  • Drug Administration: Test compounds (esomeprazole, R-omeprazole, or omeprazole) and a vehicle control are administered orally or intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg) one hour before the ulcer-inducing agent.

  • Assessment of Gastric Lesions: After a set period (e.g., 1 hour after ethanol administration), animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions.

  • Ulcer Index Calculation: The severity of the ulcers is scored based on their number and size. The ulcer index can be calculated using a scoring system (e.g., 0 = no ulcer, 1 = 1-2 mm, 2 = 3-4 mm, 3 = >4 mm). The sum of the scores for each stomach is the ulcer index.

  • Data Analysis: The percentage of inhibition of ulcer formation is calculated for each group compared to the control group.

In Vitro Model: H+/K+-ATPase Inhibition Assay

Objective: To determine the direct inhibitory effect of esomeprazole and its enantiomers on the activity of the H+/K+-ATPase enzyme.

Methodology:

  • Preparation of H+/K+-ATPase-rich vesicles: Gastric vesicles rich in H+/K+-ATPase are isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit). This typically involves homogenization of the mucosa followed by differential centrifugation to obtain a microsomal fraction enriched with the proton pump.[8][9]

  • Activation of the Test Compound: Proton pump inhibitors are prodrugs that require activation in an acidic environment. The test compounds (esomeprazole, R-omeprazole) are pre-incubated in an acidic buffer (pH < 4.0) to convert them to their active sulfonamide form.

  • Enzyme Inhibition Assay:

    • The activated test compound is added to a reaction mixture containing the H+/K+-ATPase-rich vesicles, ATP, Mg2+, and K+.

    • The reaction is incubated at 37°C for a specific time.

    • The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition of H+/K+-ATPase activity is calculated for different concentrations of the test compounds. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined.

Mandatory Visualization

Signaling_Pathway_for_Gastric_Acid_Secretion cluster_Parietal_Cell Gastric Parietal Cell cluster_Inhibition Inhibition by Esomeprazole/Enantiomers Gastrin_R Gastrin Receptor PLC Phospholipase C Gastrin_R->PLC ACh_R Muscarinic M3 Receptor ACh_R->PLC Histamine_R Histamine H2 Receptor AC Adenylyl Cyclase Histamine_R->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca2+] IP3->Ca2_increase PKC Protein Kinase C DAG->PKC Ca2_increase->PKC Proton_Pump_Vesicle H+/K+-ATPase (in tubulovesicles) PKC->Proton_Pump_Vesicle Fusion cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Proton_Pump_Vesicle Fusion Proton_Pump_Membrane Active H+/K+-ATPase (at apical membrane) Proton_Pump_Vesicle->Proton_Pump_Membrane H_ion H+ Proton_Pump_Membrane->H_ion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump_Membrane Gastrin Gastrin Gastrin->Gastrin_R ACh Acetylcholine ACh->ACh_R Histamine Histamine Histamine->Histamine_R PPI Esomeprazole (Prodrug) Activated_PPI Sulfenamide (Active form) PPI->Activated_PPI Acidic Environment Activated_PPI->Proton_Pump_Membrane Irreversible Inhibition

Caption: Signaling pathway of gastric acid secretion and its inhibition by proton pump inhibitors.

Experimental_Workflow_In_Vivo Start Start: In Vivo Ulcer Model Animal_Prep Acclimatize Sprague-Dawley Rats Start->Animal_Prep Grouping Divide into Control and Treatment Groups (Esomeprazole, R-omeprazole, Omeprazole) Animal_Prep->Grouping Drug_Admin Administer Test Compounds/Vehicle Grouping->Drug_Admin Ulcer_Induction Induce Gastric Ulcers (e.g., Ethanol or Indomethacin) Drug_Admin->Ulcer_Induction Sacrifice Euthanize Animals Ulcer_Induction->Sacrifice Stomach_Extraction Excise and Open Stomachs Sacrifice->Stomach_Extraction Lesion_Assessment Score Gastric Lesions Stomach_Extraction->Lesion_Assessment Data_Analysis Calculate Ulcer Index and % Inhibition Lesion_Assessment->Data_Analysis End End: Comparative Efficacy Data Data_Analysis->End

Caption: Experimental workflow for the in vivo rat gastric ulcer model.

Experimental_Workflow_In_Vitro Start Start: In Vitro H+/K+-ATPase Assay Vesicle_Prep Isolate H+/K+-ATPase-rich Gastric Vesicles Start->Vesicle_Prep Incubation Incubate Vesicles with Activated Compound, ATP, Mg2+, K+ Vesicle_Prep->Incubation Compound_Activation Activate Esomeprazole/R-omeprazole in Acidic Buffer Compound_Activation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Pi_Measurement Measure Inorganic Phosphate (Pi) Release Reaction_Stop->Pi_Measurement Data_Analysis Calculate % Inhibition and IC50 Pi_Measurement->Data_Analysis End End: Direct Inhibitory Potency Data Data_Analysis->End

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

References

Esaprazole's Cholinergic Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the effects of Esaprazole and its alternatives on cholinergic parasympathetic pathways. This document provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in informed decision-making for future research and development.

Recent studies have brought to light the potential interaction of proton pump inhibitors (PPIs), including this compound (esomeprazole), with the cholinergic parasympathetic nervous system. This interaction primarily revolves around the inhibition of choline (B1196258) acetyltransferase (ChAT), a key enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This guide offers a comparative analysis of this compound and other commonly used PPIs, as well as alternative therapies for acid-related disorders, focusing on their effects on cholinergic pathways.

Comparative Analysis of Proton Pump Inhibitors on Cholinergic Function

Proton pump inhibitors are a class of drugs that effectively suppress gastric acid secretion. However, evidence suggests that their mechanism of action may extend beyond the proton pump, with varying degrees of inhibition on ChAT.[2][3][4] This off-target effect has raised concerns about the long-term use of PPIs and their potential association with cognitive decline.[2]

Quantitative Comparison of ChAT Inhibition

The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of various PPIs on choline acetyltransferase. A lower IC50 value indicates a higher potency of inhibition.

DrugActive IngredientIC50 for ChAT Inhibition
This compound Esomeprazole (B1671258)~53 nM[5]
Prilosec Omeprazole~153 nM[5]
Prevacid Lansoprazole1.5 µM[4]
Protonix Pantoprazole5.3 µM[4]
AcipHex Rabeprazole (B1678785)Strong Inhibitor (Specific IC50 not available)[3]

Note: The data indicates that esomeprazole is a significantly more potent inhibitor of ChAT than its S-isomer, omeprazole. Both esomeprazole and rabeprazole are considered strong inhibitors of the enzyme.[3][5]

Alternative Therapies and their Cholinergic Profiles

For researchers seeking alternatives to PPIs with potentially different effects on the cholinergic system, several options are available.

H2 Receptor Antagonists

Histamine H2 receptor antagonists, such as ranitidine (B14927) and famotidine (B1672045), reduce gastric acid secretion through a different mechanism than PPIs. Their effects on the cholinergic system appear to vary.

  • Ranitidine: Studies have shown that ranitidine can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[6] This inhibition would lead to an increase in acetylcholine levels.

  • Famotidine: In contrast, famotidine does not appear to inhibit AChE and may even have a pro-cholinergic effect by activating the vagus nerve's anti-inflammatory pathway.[7]

Potassium-Competitive Acid Blockers (P-CABs)

Vonoprazan is a newer class of acid suppressant that acts as a potassium-competitive acid blocker. Its mechanism of action is distinct from PPIs and does not appear to directly involve the cholinergic system.[8][9][10][11][12] It works by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump).[8][9][10][11]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This protocol is designed to assess the direct inhibitory effect of a compound on ChAT activity.

Materials:

  • Recombinant human choline acetyltransferase (ChAT)

  • Acetyl-CoA

  • Choline chloride

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test compounds (this compound, other PPIs, etc.)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, choline chloride, and DTNB.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA and ChAT.

  • Incubate the mixture at 37°C.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Measurement of Acetylcholine Levels in Cell Culture

This protocol allows for the quantification of acetylcholine released from neuronal cells, such as PC12 cells, in response to treatment with various compounds.

Materials:

  • PC12 cells (or other suitable neuronal cell line)

  • Cell culture medium

  • Test compounds

  • Lysis buffer

  • Acetylcholine assay kit (commercially available kits often utilize colorimetric or fluorometric methods)

  • Microplate reader

Procedure:

  • Culture PC12 cells to the desired confluency in a 96-well plate.

  • Treat the cells with the test compounds at various concentrations for a specified duration.

  • Collect the cell culture supernatant and/or lyse the cells to measure extracellular and/or intracellular acetylcholine levels, respectively.

  • Follow the instructions of the chosen acetylcholine assay kit to quantify the amount of acetylcholine in the samples.[13][14][15] This typically involves an enzymatic reaction that produces a detectable signal (color or fluorescence) proportional to the amount of acetylcholine.

  • Measure the signal using a microplate reader and calculate the acetylcholine concentration based on a standard curve.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the cholinergic parasympathetic pathway and a typical experimental workflow.

Cholinergic_Parasympathetic_Pathway cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Choline Choline ACh_Vesicle Acetylcholine (ACh) in Vesicle Choline->ACh_Vesicle Uptake AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release ACh_Synapse ACh ACh_Released->ACh_Synapse Choline_Recycled Choline ACh_Synapse->Choline_Recycled Breakdown Acetate Acetate Muscarinic_Receptor Muscarinic Receptor ACh_Synapse->Muscarinic_Receptor Binding AChE Acetylcholinesterase (AChE) AChE->Choline_Recycled Choline_Recycled->Choline Reuptake Response Cellular Response Muscarinic_Receptor->Response Signal Transduction

Caption: Cholinergic Parasympathetic Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Seed Neuronal Cells (e.g., PC12) Culture Culture to desired confluency Start->Culture Treat Treat with Test Compounds (this compound, Alternatives) Culture->Treat Collect Collect Supernatant (Extracellular ACh) and/or Lyse Cells (Intracellular ACh) Treat->Collect Assay Perform Acetylcholine Assay Collect->Assay Measure Measure Signal (Colorimetric/Fluorometric) Assay->Measure Calculate Calculate ACh Concentration Measure->Calculate Compare Compare Effects of Different Compounds Calculate->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Experimental Workflow for ACh Measurement.

References

A Comparative Guide to Aripiprazole and Other Piperazine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) moiety is a cornerstone in the development of centrally acting agents, offering a versatile scaffold for designing compounds with diverse pharmacological profiles. Within this class, aripiprazole (B633) stands out due to its unique mechanism of action as a dopamine (B1211576) D2 partial agonist. This guide provides an objective comparison of aripiprazole with other prominent piperazine-derived antipsychotics, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to Piperazine Derivatives in CNS Research

Piperazine derivatives are a broad class of compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This heterocyclic core is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] The pharmacological activity of these derivatives is highly dependent on the substituents at the N1 and N4 positions of the piperazine ring, which influence their affinity and selectivity for various neurotransmitter receptors.[2] Many atypical antipsychotics, for instance, feature a piperazine ring and typically act as antagonists at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[2]

Aripiprazole, a third-generation atypical antipsychotic, distinguishes itself from other piperazine derivatives and atypical antipsychotics through its partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, combined with antagonism at the 5-HT2A receptor.[3][4] This "dopamine system stabilizer" activity allows it to modulate dopaminergic activity, reducing it in hyperactive pathways and potentially increasing it in hypoactive pathways.[5]

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and preclinical behavioral data for aripiprazole and other commonly studied piperazine-derivative antipsychotics. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor SubtypeAripiprazoleZiprasidoneOlanzapineRisperidoneClozapine
Dopamine Receptors
D20.34[5]4.8[6]11[6]3.3[6]125[6]
D3High Affinity[2]-11-31[5]9x weaker than D2[5]-
D4Moderate Affinity[2]-11-31[5]5x weaker than D2[5]-
Serotonin Receptors
5-HT1A1.7[5]----
5-HT2A3.4[5]-4[5]0.16[5]-
5-HT2C15[5]-11[5]--
5-HT7High Affinity[5]----
Adrenergic Receptors
α1A25.7[5]-19[5]0.8[5]-
Histamine Receptors
H125.1[5]----

Key Signaling Pathways

The therapeutic and adverse effects of piperazine derivatives are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Antagonism of the Gi-coupled D2 receptor by most atypical antipsychotics leads to an increase in intracellular cyclic AMP (cAMP) levels. Aripiprazole's partial agonism, however, allows it to modulate this pathway, acting as an antagonist in the presence of high dopamine concentrations and as an agonist in low dopamine environments.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are protocols for key experiments used in the preclinical evaluation of piperazine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., aripiprazole, ziprasidone) at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

2. Procedure:

  • Incubate cell membranes (20-40 µg protein) with a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM) and varying concentrations of the test compound.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of haloperidol.

  • Incubate all samples for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Buffers) Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End Determine Receptor Affinity Analysis->End

Workflow for a radioligand binding assay.
In Vivo Microdialysis for Dopamine Release

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

1. Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ECD) system.

2. Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens or striatum). Allow for a recovery period of several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[2]

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer the test compound (e.g., aripiprazole) systemically (e.g., intraperitoneally or subcutaneously).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

3. Data Analysis:

  • Quantify dopamine levels by comparing the peak areas in the samples to a standard curve.

  • Express the post-drug administration dopamine levels as a percentage of the baseline levels for each animal.

  • Compare the effects of different compounds on dopamine release over time.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive behavioral model for antipsychotic activity. It assesses a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

1. Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

  • A conditioned stimulus (CS), typically a light or a tone.

  • An unconditioned stimulus (US), a mild footshock.

2. Procedure:

  • Training: Place a rat in the shuttle box. Present the CS for a set period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock) for another period (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US presentation, it is an escape response. Train the animals until they reach a stable level of avoidance responding.

  • Drug Testing: Administer the test compound at various doses. After a set pretreatment time, place the animal back in the shuttle box and run a test session.

  • Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to the US).

3. Data Analysis:

  • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.[4]

  • Calculate the ED50 for the suppression of the conditioned avoidance response for each compound.

Conclusion

Aripiprazole's unique profile as a dopamine D2 partial agonist distinguishes it from other piperazine-derived antipsychotics, which primarily act as D2 antagonists. This guide has provided a comparative overview of their receptor binding affinities, effects on neurotransmitter release, and preclinical behavioral profiles. The detailed experimental protocols and visual aids are intended to support researchers in the design and interpretation of studies aimed at further elucidating the complex pharmacology of these important CNS agents. The continued investigation into the structure-activity relationships and signaling pathways of piperazine derivatives holds significant promise for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

Safety Operating Guide

Proper Disposal of Esaprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds like esaprazole is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes environmental contamination and ensures compliance with federal, state, and local regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] While this compound is not typically classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is imperative to treat it as a chemical waste.[2] In the absence of specific data classifying this compound as a RCRA hazardous waste, it is prudent to handle it as a potentially hazardous substance and consult with your institution's Environmental Health & Safety (EH&S) department for a final determination.[1]

Key Disposal Principles

PrincipleGuideline
Waste Characterization While not explicitly listed as a RCRA hazardous waste, treat this compound as a chemical waste. Consult your institution's EH&S department for a definitive classification.[1][2]
Prohibited Disposal Do not dispose of this compound down the drain or in the regular trash.[2] This can lead to contamination of water supplies and harm to wildlife.[2]
Professional Disposal All pharmaceutical waste must be disposed of through a licensed and approved waste management vendor.[1] The most common and recommended method of disposal is incineration at a permitted facility.[1]
Institutional Guidance Always consult and adhere to your institution's specific protocols for chemical waste management, as provided by your EH&S office.[2]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and lab consumables (e.g., pipette tips, vials).

  • Segregate this compound waste from other waste streams to prevent chemical reactions and ensure proper disposal classification.[2]

2. Containerization:

  • Use a designated, leak-proof, and compatible waste container for collecting this compound waste. Whenever possible, keep the compound in its original container.[2]

  • Ensure the container is in good condition and can be securely sealed.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste Pharmaceuticals" or "Chemical Waste" as per your institution's policy.

    • The chemical name: "this compound".

    • Any associated hazard warnings (e.g., "Harmful if swallowed").

    • The date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and have secondary containment to prevent spills.[1]

5. Arrange for Disposal:

  • Contact your institution's EH&S department to arrange for the collection and disposal of the this compound waste.

  • Your EH&S department will have a contract with a licensed waste management vendor to handle the transportation and final disposal, which will likely involve incineration.[1]

6. Spill Management:

  • In the event of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2]

  • For liquid spills, absorb the material with an inert substance and place it in a sealed container for disposal.[2]

  • Decontaminate the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EH&S office.[2]

This compound Disposal Workflow

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Disposal Process A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Segregate from other waste streams A->B C Place in a designated, compatible, and sealed container B->C D Label container with: 'Chemical Waste', 'this compound', and hazard information C->D E Store in a secure Satellite Accumulation Area D->E F Contact Institutional EH&S for waste pickup E->F G EH&S arranges collection by a licensed waste vendor F->G H Transportation to a permitted disposal facility G->H I Final Disposal (typically via incineration) H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Esaprazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug discovery and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Esaprazole, a proton pump inhibitor. Adherence to these procedures will minimize risk and ensure compliant disposal of chemical waste.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][3]
Hand Protection Nitrile or neoprene gloves; double-gloving is recommended.[1]Prevents skin contact, which may cause irritation or an allergic reaction.[1][2]
Body Protection A lab coat or a chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be needed for large quantities or if dust is generated.[1]Minimizes inhalation, which may cause respiratory tract irritation.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following operational plan outlines the key steps from receiving the compound to its final disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[1]

  • Verify that the container is correctly labeled with the chemical name and any hazard information.[1]

  • Log the chemical into the laboratory's inventory system.[1]

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be clearly marked with the appropriate hazard signs.[1]

3. Handling and Preparation:

  • All handling of this compound powder should be performed in a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure all necessary PPE is worn correctly before beginning work.[5]

  • Use dedicated spatulas and weighing boats for handling the powder.[1]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

4. Spill Management:

  • Small Spills: Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material in a labeled, sealed container for disposal.[1]

  • Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Ventilate the area and decontaminate the spill surface.[1]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.[1]

5. Disposal Plan:

  • Consult EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

  • Waste Characterization: In the absence of specific data, treat this compound as potentially hazardous waste.[6]

  • Segregation and Labeling: Collect all waste containing this compound (including contaminated PPE) in a clearly labeled, sealed, and appropriate container.[1][6] Do not mix with other waste streams.[6]

  • Professional Disposal: Arrange for disposal through a licensed and approved waste management vendor.[6] Incineration is often the required treatment for hazardous pharmaceutical waste.[6]

  • Prohibition on Flushing: Do not dispose of this compound down the drain.[6]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.

Esaprazole_Handling_Workflow This compound Handling and Disposal Workflow prep Preparation (in Fume Hood) handling Handling this compound (Weighing, Solution Prep) prep->handling spill Spill Occurs handling->spill Potential Incident waste_collection Collect Waste (Unused chemical, contaminated PPE) handling->waste_collection Routine Operation small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill Procedure (Evacuate & Follow Protocol) spill->large_spill Large small_spill->waste_collection waste_labeling Label Waste Container waste_collection->waste_labeling waste_storage Store Waste Securely waste_labeling->waste_storage ehs_consult Consult EHS for Disposal waste_storage->ehs_consult disposal Professional Disposal (Licensed Vendor) ehs_consult->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esaprazole
Reactant of Route 2
Reactant of Route 2
Esaprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。